Product packaging for Boc-Lys(Ac)-AMC(Cat. No.:CAS No. 233691-67-3)

Boc-Lys(Ac)-AMC

Cat. No.: B558174
CAS No.: 233691-67-3
M. Wt: 445.5 g/mol
InChI Key: SUTRDULVNIPNLW-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs). Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify HDAC activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N3O6 B558174 Boc-Lys(Ac)-AMC CAS No. 233691-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTRDULVNIPNLW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431743
Record name Boc-Lys(Ac)-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233691-67-3
Record name Boc-Lys(Ac)-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Boc-Lys(Ac)-AMC Substrate for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Boc-Lys(Ac)-AMC substrate, a widely utilized tool in enzyme kinetics and inhibitor screening. We will delve into its core principles, mechanism of action, and applications in studying histone deacetylases (HDACs) and sirtuins (SIRTs). This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in a laboratory setting.

Core Principle: A Two-Stage Fluorogenic Reporter System

This compound, or Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, is a fluorogenic substrate designed for the sensitive detection of enzyme activity, primarily that of histone deacetylases. The underlying principle of this substrate lies in a two-step enzymatic reaction that culminates in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

Initially, the this compound substrate is non-fluorescent. The first enzymatic step involves the removal of the acetyl group from the ε-amino group of the lysine residue by an HDAC or a sirtuin. This deacetylated intermediate, Boc-Lys-AMC, is then susceptible to cleavage by a second enzyme, typically trypsin. Trypsin recognizes and cleaves the amide bond C-terminal to the lysine residue, liberating the AMC fluorophore. The resulting fluorescence is directly proportional to the activity of the primary enzyme (HDAC or sirtuin). The fluorescence of free AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1][2]

This two-step assay design provides a robust and sensitive method for continuous or endpoint measurements of enzyme activity, making it highly suitable for high-throughput screening of enzyme inhibitors.[2][3]

Mechanism of Action and Signaling Pathway

The enzymatic cascade involving this compound can be visualized as a linear pathway leading to the generation of a fluorescent signal. This process is initiated by the deacetylase activity of enzymes like HDACs or sirtuins.

sub This compound (Non-fluorescent) inter Boc-Lys-AMC sub->inter Deacetylation prod Free AMC (Fluorescent) inter->prod Cleavage enzyme1 HDAC / Sirtuin enzyme1->sub nam Nicotinamide enzyme1->nam enzyme2 Trypsin enzyme2->inter nad NAD+ nad->enzyme1 Co-substrate (Sirtuins)

Diagram 1: Enzymatic cascade of this compound activation.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound as a substrate varies between different enzyme classes and isoforms. While it is a well-established substrate for several HDACs, its utility for sirtuins is less pronounced, with other substrates often being preferred.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
HDAC1This compound58.89Not ReportedNot Reported
HDAC8Boc-Lys(TFA)-AMC8.9 ± 1.60.034 ± 0.0023,820
HDAC11Boc-Lys(TFA)-AMC30.17 ± 6.70Not ReportedNot Reported

Note: Quantitative kinetic data for this compound with many HDAC isoforms and particularly with sirtuins is not extensively reported in the literature. The data for HDAC8 and HDAC11 are for a structurally related substrate, Boc-Lys(TFA)-AMC.

Substrate Selectivity

This compound exhibits selectivity towards different classes of HDACs. It is commonly used as a substrate for Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. It is also recognized by the Class IIb enzyme, HDAC6. However, it is reported to be a poor substrate for the Class I enzyme HDAC8.

For sirtuins (Class III HDACs), while the principle of the assay is applicable, acetylated lysine substrates like this compound are generally less efficient compared to substrates with longer chain acyl modifications, such as myristoylated peptides.

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol provides a general framework for measuring the activity of purified HDAC enzymes.

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • This compound substrate

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Trypsin solution (e.g., 0.4 mg/mL in HDAC Assay Buffer)

  • HDAC inhibitor (e.g., Trichostatin A or SAHA for control)

  • DMSO

  • Black, flat-bottom 96-well plate

Protocol:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C.

  • Prepare Working Solutions:

    • Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 4.5 nM for HDAC1).

    • Dilute the this compound stock solution in HDAC Assay Buffer to the desired working concentration. The final concentration in the assay can range from 10 µM to over 500 µM depending on the experimental goal (e.g., for Km determination).

  • Assay Setup:

    • To each well of the 96-well plate, add the diluted HDAC enzyme.

    • For negative control wells, add HDAC Assay Buffer instead of the enzyme.

    • For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) before adding the substrate.

  • Reaction Initiation: Start the reaction by adding the diluted this compound substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This incubation time may require optimization.

  • Development: Stop the HDAC reaction and initiate the development step by adding the trypsin solution to each well.

  • Development Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Cell-Based HDAC Activity Assay

This protocol allows for the measurement of HDAC activity within intact cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • Cell culture medium

  • HDAC Developer Solution (containing cell lysis buffer and trypsin)

  • HDAC inhibitor (for control)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Substrate Addition: Add this compound directly to the cell culture medium to a final concentration of approximately 25 µM.

  • Incubation: Incubate the cells for 2-3 hours at 37°C in a CO₂ incubator.

  • Lysis and Development: Terminate the deacetylation reaction by adding the HDAC Developer Solution to each well. This solution lyses the cells and contains trypsin to cleave the deacetylated substrate.

  • Development Incubation: Incubate the plate at room temperature for about 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity as described in the in vitro protocol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro HDAC inhibitor screening assay using this compound.

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Reaction and Development cluster_detection Detection prep_enzyme Prepare HDAC Enzyme Dilution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor or Vehicle prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction add_developer Add Trypsin Developer incubate_reaction->add_developer incubate_developer Incubate at RT add_developer->incubate_developer read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) incubate_developer->read_fluorescence analyze_data Data Analysis (IC50 determination) read_fluorescence->analyze_data

Diagram 2: Workflow for HDAC inhibitor screening.

Conclusion

The this compound substrate provides a reliable and sensitive tool for the study of HDAC enzymes. Its straightforward, two-step mechanism allows for robust activity measurements suitable for both basic research and high-throughput drug discovery. While its application to sirtuins is possible, researchers should consider the availability of more specific and efficient substrates for this class of enzymes. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to Measuring HDAC Activity Using Boc-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate Boc-Lys(Ac)-AMC for the measurement of histone deacetylase (HDAC) activity. It covers the core principles of the assay, detailed experimental protocols, and data interpretation, making it an essential resource for researchers in epigenetics and drug discovery.

Introduction to HDACs and Their Measurement

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.[4]

Accurate measurement of HDAC activity is paramount for both basic research and the development of HDAC inhibitors (HDACis). Fluorogenic assays provide a sensitive and high-throughput-compatible method for this purpose. This compound (Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin) is a widely used cell-permeable, fluorogenic substrate for assessing the activity of Class I and II HDACs.

Mechanism of the this compound Assay

The measurement of HDAC activity using this compound is typically a two-step enzymatic assay.

  • Deacetylation by HDAC: In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate. This creates the deacetylated product, Boc-Lys-AMC.

  • Proteolytic Cleavage by Trypsin: The second step involves the addition of trypsin. Trypsin recognizes and cleaves the amide bond C-terminal to the lysine residue in the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

The intensity of the fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the amount of AMC released and thus to the HDAC activity.

G cluster_assay This compound Assay Workflow Boc_Lys_Ac_AMC This compound (Non-fluorescent Substrate) Boc_Lys_AMC Boc-Lys-AMC (Deacetylated Intermediate) Boc_Lys_Ac_AMC->Boc_Lys_AMC Step 1: Deacetylation HDAC HDAC Enzyme HDAC->Boc_Lys_Ac_AMC AMC AMC (Fluorescent Product) Boc_Lys_AMC->AMC Step 2: Cleavage Trypsin Trypsin Trypsin->Boc_Lys_AMC G cluster_workflow General Experimental Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Set up Reaction (Add components to plate) A->B C 3. Pre-incubate (Inhibitor + Enzyme) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Incubate (Enzymatic Reaction) D->E F 6. Stop & Develop (Add Trypsin/Developer Mix) E->F G 7. Measure Fluorescence (Ex/Em = 355/460 nm) F->G G cluster_pathway Simplified HDAC Signaling cluster_histone Histone Acetylation cluster_nonhistone Non-Histone Proteins HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs Inhibition Ac_Histones Acetylated Histones HDACs->Ac_Histones Ac_Proteins Acetylated Proteins HDACs->Ac_Proteins HATs HATs Histones Histones HATs->Histones Proteins e.g., p53, NF-κB HATs->Proteins Histones->Ac_Histones Chromatin Chromatin Relaxation Ac_Histones->Chromatin Proteins->Ac_Proteins Gene_Expression Altered Gene Expression Ac_Proteins->Gene_Expression Chromatin->Gene_Expression Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects

References

Understanding Boc-Lys(Ac)-AMC Fluorescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent substrate Boc-Lys(Ac)-AMC, its mechanism of action, and its application in enzymatic assays for histone deacetylases (HDACs) and sirtuins (SIRTs). This document details the core principles of the fluorescence assay, provides structured data on the substrate's properties, and offers detailed experimental protocols for its use.

Core Principle: A Two-Step Enzymatic Cascade Leading to Fluorescence

This compound (Nα-t-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin) is a fluorogenic substrate designed to measure the activity of class I, II, and IV histone deacetylases (HDACs) and class III NAD+-dependent deacetylases, known as sirtuins. The assay principle relies on a two-step enzymatic reaction that ultimately liberates the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

In its native state, the fluorescence of the AMC group in this compound is quenched. The assay unfolds as follows:

  • Deacetylation: In the presence of a deacetylase enzyme (HDAC or sirtuin), the acetyl group is removed from the ε-amino group of the lysine residue. This enzymatic reaction is the primary event of interest and is the rate-limiting step in the assay. For sirtuins, this step is critically dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD+).

  • Proteolytic Cleavage: The deacetylated product, Boc-Lys-AMC, becomes a substrate for a developing enzyme, typically trypsin. Trypsin specifically cleaves the amide bond between the lysine and the AMC fluorophore.

  • Fluorescence Emission: The cleavage releases the free AMC molecule, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the amount of AMC released, and therefore, to the activity of the deacetylase enzyme.[1][2][3][4][5]

The fluorescence of free AMC can be measured using a fluorometer, with excitation and emission maxima typically in the ranges of 340–360 nm and 440–460 nm, respectively.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound and the resulting fluorophore are summarized in the tables below.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C23H31N3O6
Molecular Weight 445.5 g/mol
Excitation Maximum 340-360 nm
Emission Maximum 440-460 nm
Storage Temperature -20°C
Common Solvents DMSO, DMF, Ethanol

Table 2: Typical Reagent Concentrations for In Vitro Deacetylase Assays

ReagentTypical Concentration RangeNotes
This compound 20 - 125 µMOptimal concentration may vary depending on the enzyme and assay conditions.
HDAC/Sirtuin Enzyme Nanomolar range (e.g., 1-100 nM)Enzyme concentration should be optimized to ensure linear reaction kinetics.
NAD+ (for Sirtuin assays) 100 µM - 3 mMEssential cofactor for sirtuin activity.
Trypsin 0.1 - 2 mg/mLUsed as the developing enzyme.
Trichostatin A (TSA) 2 - 100 nMA potent inhibitor of class I and II HDACs, often used as a control.

Experimental Protocols

Below are detailed methodologies for performing in vitro deacetylase assays using this compound with recombinant enzymes and in a cell-based format.

In Vitro HDAC Activity Assay Protocol

This protocol is designed for measuring the activity of purified or recombinant HDAC enzymes.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in assay buffer.

    • Prepare a stock solution of the HDAC enzyme in assay buffer.

    • Prepare a developer solution containing trypsin in assay buffer. To stop the HDAC reaction, the developer solution can also include an HDAC inhibitor like Trichostatin A (TSA).

  • Assay Procedure:

    • In a 96-well black microplate, add the HDAC enzyme solution.

    • To initiate the reaction, add the this compound substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the deacetylation reaction and initiate the development step by adding the developer solution to each well.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate by trypsin.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

In Vitro Sirtuin Activity Assay Protocol (Modified HDAC Protocol)

This protocol is an adaptation of the HDAC assay for measuring the activity of sirtuins. The key modification is the inclusion of the essential cofactor NAD+.

  • Reagent Preparation:

    • Prepare a sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a stock solution of NAD+ in assay buffer.

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in assay buffer.

    • Prepare a stock solution of the sirtuin enzyme in assay buffer.

    • Prepare a developer solution containing trypsin in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the sirtuin enzyme solution.

    • Add the NAD+ solution to each well.

    • To initiate the reaction, add the this compound substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the deacetylation reaction and initiate development by adding the developer solution.

    • Incubate at room temperature or 37°C for 15-30 minutes.

    • Measure the fluorescence intensity at Ex/Em = ~355 nm/~460 nm.

Cell-Based HDAC Activity Assay Protocol

This protocol allows for the measurement of intracellular HDAC activity. This compound is cell-permeable, enabling its use in live cells.

  • Cell Culture:

    • Seed cells in a 96-well black, clear-bottom microplate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and treat the cells with the desired compounds (e.g., HDAC inhibitors) in fresh medium. Incubate for the desired treatment time.

    • Add this compound to each well to a final concentration of approximately 25 µM.

    • Incubate the plate at 37°C in a CO2 incubator for 2-3 hours.

    • To terminate the reaction and lyse the cells, add a developer solution containing a lysis buffer and trypsin.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the fluorescence intensity at Ex/Em = ~355 nm/~460 nm.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts described, the following diagrams illustrate the enzymatic cascade, the general experimental workflow, and the distinction between HDAC and sirtuin mechanisms.

G This compound Fluorescence Mechanism cluster_reaction Enzymatic Cascade cluster_output Signal Generation This compound This compound Boc-Lys-AMC Boc-Lys-AMC This compound->Boc-Lys-AMC HDAC/Sirtuin (Deacetylation) Free AMC Free AMC Boc-Lys-AMC->Free AMC Trypsin (Cleavage) Fluorescence Fluorescence Free AMC->Fluorescence Ex: 340-360nm Em: 440-460nm

Caption: Enzymatic cascade of this compound deacetylation and subsequent fluorescence generation.

G General In Vitro Assay Workflow Start Start Add Enzyme Add HDAC/Sirtuin (and NAD+ for Sirtuins) Start->Add Enzyme Add Substrate Add this compound Add Enzyme->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Add Developer Add Trypsin Solution Incubate->Add Developer Incubate_Develop Incubate at RT Add Developer->Incubate_Develop Measure Fluorescence Measure Fluorescence Incubate_Develop->Measure Fluorescence End End Measure Fluorescence->End

Caption: A generalized workflow for in vitro deacetylase assays using this compound.

G HDAC vs. Sirtuin Deacetylation cluster_hdac HDAC (Zn2+-dependent) cluster_sirtuin Sirtuin (NAD+-dependent) HDAC_Substrate This compound HDAC_Product Boc-Lys-AMC + Acetate HDAC_Substrate->HDAC_Product HDAC SIRT_Substrate This compound + NAD+ SIRT_Product Boc-Lys-AMC + Nicotinamide + O-Acetyl-ADP-ribose SIRT_Substrate->SIRT_Product Sirtuin

Caption: Comparison of the reaction mechanisms for HDACs and Sirtuins.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc-Lys(Ac)-AMC: Chemical Properties, Structure, and Applications

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a widely used fluorogenic substrate for histone deacetylases (HDACs), including sirtuins. It details experimental protocols for its use in enzyme activity assays and contextualizes its application within relevant signaling pathways.

Chemical Properties and Structure

This compound, formally known as N-[(1S)-5-(acetylamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]pentyl]-carbamic acid, 1,1-dimethylethyl ester, is a key reagent in epigenetic and metabolic research.[1] Its utility lies in its ability to be deacetylated by HDAC enzymes, which ultimately leads to the release of a fluorescent compound, 7-amino-4-methylcoumarin (AMC).[1][2]

Chemical Structure:

The structure of this compound consists of an acetylated lysine residue that is protected at its alpha-amino group with a tert-butyloxycarbonyl (Boc) group and is linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₂₃H₃₁N₃O₆
Molecular Weight 445.5 g/mol
CAS Number 233691-67-3
Appearance Crystalline solid
Purity ≥96-98%
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm
Solubility DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 3 mg/mL
Storage (Solid) -20°C, protected from light and moisture. Stable for ≥ 4 years.
Storage (In Solution) -80°C for up to 6 months; -20°C for up to 1 month.

Mechanism of Action in Fluorogenic Assays

The use of this compound as a substrate in HDAC activity assays is based on a two-step enzymatic reaction that results in a quantifiable fluorescent signal.

  • Deacetylation: An HDAC enzyme, such as a sirtuin, removes the acetyl group from the lysine residue of this compound. This reaction is dependent on cofactors like NAD⁺ for sirtuins.

  • Proteolytic Cleavage: A developing agent, typically trypsin, is added to the reaction. Trypsin specifically cleaves the amide bond C-terminal to the now deacetylated lysine residue, releasing the free fluorophore, 7-amino-4-methylcoumarin (AMC).

  • Fluorescence Detection: Free AMC is highly fluorescent, while the parent substrate is not. The increase in fluorescence, measured at an excitation of ~355 nm and an emission of ~460 nm, is directly proportional to the HDAC activity.

G cluster_workflow Experimental Workflow for HDAC Activity Assay This compound This compound Deacetylated_Intermediate Boc-Lys-AMC This compound->Deacetylated_Intermediate Deacetylation HDAC_Enzyme HDAC Enzyme (e.g., SIRT1) + NAD+ HDAC_Enzyme->Deacetylated_Intermediate Free_AMC Free AMC (Fluorescent) Deacetylated_Intermediate->Free_AMC Cleavage Trypsin Trypsin Trypsin->Free_AMC Fluorescence_Reader Measure Fluorescence (Ex: 355nm, Em: 460nm) Free_AMC->Fluorescence_Reader G cluster_pathway SIRT1 Signaling Pathway NAD Increased NAD+ SIRT1 SIRT1 NAD->SIRT1 Activates PGC1a_Deac PGC-1α (Active) SIRT1->PGC1a_Deac Deacetylates FOXO1_Deac FOXO1 (Active) SIRT1->FOXO1_Deac Deacetylates NFkB_Deac NF-κB (p65) (Inactive) SIRT1->NFkB_Deac Deacetylates PGC1a_Ac PGC-1α (Acetylated) PGC1a_Ac->SIRT1 FOXO1_Ac FOXO1 (Acetylated) FOXO1_Ac->SIRT1 NFkB_Ac NF-κB (p65) (Acetylated) NFkB_Ac->SIRT1 Gluconeogenesis Gluconeogenesis Fatty Acid Oxidation PGC1a_Deac->Gluconeogenesis Metabolic_Regulation Metabolic Regulation FOXO1_Deac->Metabolic_Regulation Inflammation_Down Decreased Inflammation NFkB_Deac->Inflammation_Down

References

A Technical Guide to Boc-Lys(Ac)-AMC: A Fluorogenic Substrate for Histone Deacetylase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Boc-Lys(Ac)-AMC is a widely utilized fluorogenic substrate for the measurement of histone deacetylase (HDAC) and certain sirtuin (SIRT) activities. Its cell permeability allows for its application in both in vitro and cell-based assays, making it a valuable tool for researchers in drug discovery and epigenetics. This guide provides an in-depth overview of its suppliers, experimental protocols, and the underlying assay principles.

Product Information: Suppliers and Catalog Numbers

For researchers looking to procure this compound, several reputable suppliers offer this reagent. The following table summarizes some of the key suppliers and their corresponding catalog numbers for easy reference.

SupplierCatalog Number
MedChemExpressHY-138159[1]
RayBiotech331-12018-2[2]
Cayman Chemical29682
Bachem4033972

Experimental Principles and Workflow

The use of this compound in measuring HDAC activity is based on a two-step enzymatic reaction.[3] First, an HDAC enzyme removes the acetyl group from the lysine residue of the substrate. In the second step, a developing agent, typically trypsin, cleaves the deacetylated product, releasing the highly fluorescent molecule 7-Amino-4-methylcoumarin (AMC).[3] The intensity of the fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.

HDAC_Assay_Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development BocLysAcAMC This compound (Non-fluorescent Substrate) BocLysAMC Boc-Lys-AMC (Deacetylated Intermediate) BocLysAcAMC->BocLysAMC Deacetylation HDAC HDAC Enzyme HDAC->BocLysAcAMC BocLysAMC_2 Boc-Lys-AMC Trypsin Trypsin Trypsin->BocLysAMC_2 AMC AMC (Fluorescent Product) BocLysAMC_2->AMC Cleavage

HDAC Activity Assay Workflow Using this compound.

Experimental Protocols

The following are detailed methodologies for performing HDAC activity assays using this compound. These protocols can be adapted based on specific experimental needs.

In Vitro HDAC Activity Assay

This protocol is suitable for measuring the activity of purified or recombinant HDAC enzymes.

Materials:

  • HDAC enzyme (e.g., HDAC1)

  • This compound substrate

  • Assay Buffer (e.g., TBS, pH 7.4)

  • Trypsin solution (e.g., 1.7 mg/mL)

  • HDAC inhibitor (e.g., SAHA) for control experiments

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the HDAC enzyme to the desired concentration (e.g., 4.5 nM final concentration for HDAC1) in the assay buffer.

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 30 mM). Further dilute the stock solution to the desired working concentration in the assay buffer. For determining the Michaelis-Menten constant (KM), a serial dilution of the substrate is required.

  • Reaction Initiation: In a 96-well plate, add the diluted HDAC enzyme. To initiate the reaction, add the this compound substrate solution. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., SAHA) for 15 minutes at room temperature before adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Development: Stop the deacetylation reaction by adding a solution containing trypsin. The addition of an HDAC inhibitor like SAHA (e.g., 5 µM) at this stage ensures that the HDAC activity is completely halted. Incubate for an additional 10-15 minutes at 37°C to allow for the cleavage of the deacetylated substrate and the release of AMC.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Cell-Based HDAC Activity Assay

This protocol allows for the measurement of HDAC activity within intact cells.

Materials:

  • Cultured cells seeded in a 96-well tissue culture plate

  • This compound

  • Culture medium

  • HDAC Lysis/Developer Mixture (containing cell lysis buffer and trypsin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 6 x 10^4 cells per well in 100 µL of medium and culture overnight.

  • Substrate Addition: Apply this compound to the cell culture at a final concentration of 25 µM.

  • Incubation: Incubate the cells for 2-3 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis and Development: Terminate the reaction by adding 50 µL of the Lysis/Developer Solution to each well. This solution lyses the cells and allows trypsin to cleave the deacetylated substrate.

  • Final Incubation: Shake the plate for 1-2 minutes and then incubate for 15 minutes at room temperature or 37°C.

  • Fluorescence Measurement: Read the fluorescent signal using a microplate reader at an excitation of 355 nm and an emission of 460 nm.

Quantitative Data

The fluorogenic assay using this compound allows for the determination of key enzymatic parameters, such as the Michaelis-Menten constant (KM) for the substrate and the half-maximal inhibitory concentration (IC50) for HDAC inhibitors.

ParameterEnzymeCompoundValue
IC50HDAC1SAHA374 nM

This data is crucial for characterizing enzyme-substrate interactions and for evaluating the potency of potential drug candidates. The assay has been shown to be effective for determining the inhibitory effects against various HDAC isoforms, including 1, 2, 3, and 6.

References

The Cell Permeability of Boc-Lys(Ac)-AMC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of the fluorogenic substrate Boc-Lys(Ac)-AMC. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of its properties, mechanism of action, and methods for assessing its cellular uptake. This compound is widely utilized as a substrate for Class I and II histone deacetylases (HDACs) and is noted for its cell-permeable nature, making it suitable for live-cell assays.

Physicochemical and Fluorometric Properties

This compound, or Nα-tert-Butoxycarbonyl-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, is a synthetic peptide derivative that becomes fluorescent upon enzymatic cleavage. Its chemical structure is designed to facilitate its entry into cells and subsequent interaction with intracellular enzymes.

PropertyValueSource
Molecular Formula C23H31N3O6[1][2]
Molecular Weight 445.5 g/mol [1][2]
Purity ≥98%[1]
Excitation Maximum 340-360 nm
Emission Maximum 440-460 nm
Solubility DMSO: 25 mg/mL, DMF: 30 mg/mL, Ethanol: 3 mg/mL

Mechanism of Cellular Uptake and Enzymatic Action

The cell permeability of this compound is a key feature for its application in cellular assays. While the precise mechanism of its transport across the plasma membrane is not extensively documented, it is presumed to occur via passive diffusion, facilitated by its physicochemical properties. Once inside the cell, the substrate is deacetylated by HDAC enzymes. The resulting product, Boc-Lys-AMC, is then cleaved by intracellular proteases (or trypsin in a two-step assay), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence is directly proportional to the HDAC activity.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space Boc_Lys_Ac_AMC_ext This compound Boc_Lys_Ac_AMC_int This compound Boc_Lys_Ac_AMC_ext->Boc_Lys_Ac_AMC_int Passive Diffusion Boc_Lys_AMC Boc-Lys-AMC Boc_Lys_Ac_AMC_int->Boc_Lys_AMC Deacetylation AMC Free AMC (Fluorescent) Boc_Lys_AMC->AMC Cleavage HDAC HDAC HDAC->Boc_Lys_Ac_AMC_int Protease Protease Protease->Boc_Lys_AMC

Cellular uptake and enzymatic processing of this compound.

Factors Influencing Cell Permeability

The efficiency of this compound cellular uptake can be influenced by several factors. Understanding these can help in optimizing experimental conditions.

  • Physicochemical Properties of the Substrate : The lipophilicity imparted by the Boc (tert-butoxycarbonyl) group and the overall neutral charge of the molecule at physiological pH are thought to be key drivers for its passive diffusion across the lipid bilayer.

  • Cell Type and Membrane Composition : The lipid and protein composition of the cell membrane can vary between cell types, potentially leading to different uptake efficiencies.

  • Experimental Conditions : Factors such as temperature, pH, and the presence of organic solvents can affect membrane fluidity and integrity, thereby influencing substrate permeability.

G cluster_substrate Substrate Properties cluster_cell Cellular Factors cluster_env Environmental Factors Permeability Cell Permeability of This compound Lipophilicity Lipophilicity (Boc group) Lipophilicity->Permeability Size Molecular Size Size->Permeability Charge Charge Charge->Permeability Membrane Membrane Composition Membrane->Permeability CellType Cell Type CellType->Permeability Temp Temperature Temp->Permeability pH pH pH->Permeability Solvents Solvents Solvents->Permeability

Factors influencing the cell permeability of this compound.

Experimental Protocol for Assessing Cellular HDAC Activity

This protocol provides a guideline for a tissue culture-based HDAC assay using this compound. It should be adapted based on the specific cell line and experimental objectives.

Materials:

  • This compound substrate

  • Cell culture medium

  • 96-well tissue culture plates (clear bottom, black or white walls recommended for fluorescence)

  • HDAC developer solution (containing cell lysis buffer and trypsin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 6 x 10^4 cells per well in 100 µL of medium). Culture overnight at 37°C in a 5% CO2 atmosphere.

  • Substrate Addition : Prepare a working solution of this compound in cell culture medium. A final concentration of 25 µM is often recommended, but this should be optimized. Remove the old medium from the cells and add the medium containing the substrate.

  • Incubation : Incubate the plate for 2-3 hours at 37°C in a 5% CO2 atmosphere. This allows for substrate uptake and deacetylation.

  • Reaction Termination and Development : Terminate the deacetylation reaction by adding the HDAC developer solution, which lyses the cells and contains trypsin to cleave the deacetylated substrate.

  • Development Incubation : Incubate the plate for 15 minutes at room temperature to allow for the cleavage of Boc-Lys-AMC and the release of fluorescent AMC.

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

G Start Start Seed Seed cells in 96-well plate Start->Seed Incubate_Overnight Incubate overnight Seed->Incubate_Overnight Add_Substrate Add this compound (e.g., 25 µM) Incubate_Overnight->Add_Substrate Incubate_Uptake Incubate 2-3 hours (Uptake & Deacetylation) Add_Substrate->Incubate_Uptake Add_Developer Add HDAC developer (Lysis & Trypsin) Incubate_Uptake->Add_Developer Incubate_Develop Incubate 15 minutes (Cleavage & Fluorescence) Add_Developer->Incubate_Develop Measure Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate_Develop->Measure End End Measure->End

Workflow for a cell-based HDAC assay using this compound.

Quantitative Assessment of Cell Permeability

Potential Methodologies:

  • Fluorescence Microscopy : Live-cell imaging can qualitatively assess the uptake and subcellular localization of the substrate over time.

  • Flow Cytometry : This technique can provide a quantitative measure of the average fluorescence per cell in a population after incubation with the substrate.

  • Fluorescence Spectroscopy of Cell Lysates : By lysing the cells after incubation and measuring the fluorescence of the internalized substrate, one can quantify the amount of uptake. Care must be taken to account for potential fluorescence quenching or enhancement effects within the cellular environment.

  • Fluorescence Correlation Spectroscopy (FCS) : A more advanced technique that can measure the concentration and diffusion of fluorescent molecules in a small volume, offering precise quantification of intracellular substrate levels.

Conclusion

This compound is a valuable tool for measuring intracellular HDAC activity due to its cell-permeable nature. While the exact transport mechanism is not fully elucidated, its physicochemical properties are conducive to passive diffusion across the cell membrane. The provided protocols and diagrams offer a framework for utilizing this substrate and understanding the factors that may influence its efficacy in live-cell assays. For researchers requiring precise uptake kinetics, further quantitative studies using advanced fluorescence techniques are recommended.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of the Boc-Lys(Ac)-AMC Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the Boc-Lys(Ac)-AMC fluorogenic substrate and its application in studying enzyme activity, particularly histone deacetylases (HDACs) and sirtuins. This document details the core principles of the assay, experimental protocols, and the relevant signaling pathways.

Introduction

This compound is a fluorogenic substrate used to measure the activity of enzymes that deacetylate lysine residues. The substrate itself is non-fluorescent. Enzymatic removal of the acetyl group from the lysine residue by an HDAC or sirtuin allows for subsequent cleavage by a developing enzyme, typically trypsin. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the enzyme activity.

Spectral Properties of the Liberated AMC Fluorophore

The key to this assay is the significant change in fluorescence upon enzymatic activity. The intact this compound substrate exhibits minimal fluorescence due to quenching effects. Upon enzymatic deacetylation and subsequent proteolytic cleavage, the liberated 7-amino-4-methylcoumarin (AMC) becomes highly fluorescent.

The spectral properties of the free AMC fluorophore are crucial for accurate measurement. While the exact values can vary slightly depending on the solvent and pH, the generally accepted excitation and emission maxima are in the ranges listed below.

ParameterWavelength (nm)
Excitation Maximum (λex)340 - 360
Emission Maximum (λem)440 - 460

Note: These values represent a consensus from multiple sources. For precise measurements, it is recommended to determine the optimal excitation and emission wavelengths using your specific instrumentation and buffer conditions.

Quantitative Data for 7-Amino-4-methylcoumarin (AMC)

Accurate quantification of enzyme activity requires knowledge of the molar extinction coefficient and quantum yield of the liberated AMC fluorophore. These parameters are essential for converting relative fluorescence units (RFUs) to the concentration of the product formed.

ParameterValueConditions
Molar Extinction Coefficient (ε)Approximately 18,000 M⁻¹cm⁻¹At ~350 nm in aqueous buffer
Fluorescence Quantum Yield (Φ)~0.5 - 0.9Dependent on solvent and pH

Note: The quantum yield of AMC is sensitive to its environment. The provided range reflects values reported for similar aminocoumarins in various solvents. It is advisable to use a calibrated AMC standard curve for the most accurate quantification in your specific assay conditions.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure HDAC/sirtuin activity. These should be optimized for your specific enzyme and experimental setup.

In Vitro Histone Deacetylase (HDAC) Activity Assay

This two-step assay is commonly used to measure the activity of purified HDAC enzymes.

Materials:

  • Purified HDAC enzyme

  • This compound substrate

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Trypsin solution (e.g., 2 mg/mL in assay buffer)

  • HDAC inhibitor (for control, e.g., Trichostatin A)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the purified HDAC enzyme in HDAC Assay Buffer.

    • Add the this compound substrate to the reaction mixture. A typical starting concentration is 10-50 µM.

    • Include a no-enzyme control (substrate only) to measure background fluorescence.

    • Include a positive control with a known HDAC inhibitor to confirm assay specificity.

    • Incubate the plate at 37°C for a set period (e.g., 60 minutes). The optimal incubation time should be determined empirically.

  • Development Step:

    • To stop the HDAC reaction and initiate the development step, add the trypsin solution to each well.

    • Incubate the plate at 37°C for an additional 15-30 minutes to allow for the complete cleavage of the deacetylated substrate and release of AMC.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration.

    • To determine the specific activity, a standard curve of free AMC should be generated to convert relative fluorescence units (RFUs) to the molar amount of product formed.

Cell-Based HDAC Activity Assay

This protocol can be used to measure HDAC activity in cell lysates.

Materials:

  • Cultured cells

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% NP-40, with protease inhibitors)

  • This compound substrate

  • Trypsin solution

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction and Development:

    • In a 96-well plate, add a defined amount of cell lysate to each well.

    • Add the this compound substrate.

    • Incubate at 37°C for the desired time.

    • Add trypsin solution to each well to stop the reaction and cleave the deacetylated substrate.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Fluorescence Measurement and Analysis:

    • Measure the fluorescence as described in the in vitro protocol.

    • Normalize the fluorescence signal to the protein concentration of the lysate.

Signaling Pathways and Experimental Workflow

Histone Deacetylase (HDAC) and Sirtuin Signaling

HDACs and sirtuins are key regulators of gene expression and other cellular processes through the removal of acetyl groups from histone and non-histone proteins. The activity of these enzymes is often dysregulated in diseases such as cancer, making them important therapeutic targets. The this compound assay provides a valuable tool to screen for inhibitors of these enzymes.

The following diagram illustrates the general mechanism of action of HDACs and sirtuins and the principle of the this compound assay.

HDAC_Sirtuin_Pathway cluster_0 Cellular Context cluster_1 This compound Assay Histone Histone Protein HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Active Chromatin) Acetylated_Histone->Histone Deacetylation HAT->Acetylated_Histone Acetylation HDAC_Sirtuin HDAC / Sirtuin Boc_Lys_Ac_AMC This compound (Non-Fluorescent) HDAC_Sirtuin->Boc_Lys_Ac_AMC Boc_Lys_AMC Boc-Lys-AMC Boc_Lys_Ac_AMC->Boc_Lys_AMC HDAC / Sirtuin AMC Free AMC (Fluorescent) Boc_Lys_AMC->AMC Cleavage Trypsin Trypsin

Caption: General mechanism of HDAC/Sirtuin action and the this compound assay principle.

Experimental Workflow for HDAC Activity Assay

The following diagram outlines the key steps in a typical in vitro HDAC activity assay using this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate (Enzyme + Buffer) Prepare_Reagents->Reaction_Setup Add_Substrate Add this compound Substrate Reaction_Setup->Add_Substrate Incubate_HDAC Incubate at 37°C (e.g., 60 min) Add_Substrate->Incubate_HDAC Add_Trypsin Add Trypsin Solution Incubate_HDAC->Add_Trypsin Incubate_Trypsin Incubate at 37°C (e.g., 20 min) Add_Trypsin->Incubate_Trypsin Measure_Fluorescence Measure Fluorescence (Ex: ~355 nm, Em: ~460 nm) Incubate_Trypsin->Measure_Fluorescence Data_Analysis Data Analysis (Background Subtraction, Standard Curve) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

In-Depth Technical Guide to Boc-Lys(Ac)-AMC: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for the fluorogenic histone deacetylase (HDAC) substrate, Boc-Lys(Ac)-AMC. Understanding these parameters is critical for ensuring the accuracy and reproducibility of experimental results in HDAC activity assays and inhibitor screening.

Core Properties and Handling

This compound, or Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, is a widely used substrate for Class I and II HDAC enzymes. Its utility lies in the fluorogenic nature of its cleavage product, 7-amino-4-methylcoumarin (AMC), which allows for sensitive and continuous monitoring of enzyme activity.

Chemical Structure

G cluster_boc_lys_ac_amc This compound Boc Boc Lys_alpha α-CH Boc->Lys_alpha Lys_beta β-CH₂ Lys_alpha->Lys_beta Peptide_bond C=O NH Lys_alpha->Peptide_bond Lys_gamma γ-CH₂ Lys_beta->Lys_gamma Lys_delta δ-CH₂ Lys_gamma->Lys_delta Lys_epsilon ε-CH₂ Lys_delta->Lys_epsilon Lys_NH_Ac NH-Ac Lys_epsilon->Lys_NH_Ac AMC AMC Peptide_bond->AMC

Caption: Chemical structure of this compound.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility Data
SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥16.2 mg/mL[1], 25 mg/mL[2], 100 mg/mLUse of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.[3] Ultrasonic agitation may be required to fully dissolve the compound.[3]
Dimethylformamide (DMF)30 mg/mL[2]
Ethanol3 mg/mL
Table 2: Stability and Storage Recommendations
FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°C≥ 4 yearsStore in a desiccated environment, protected from light.
Room TemperatureShort-termStable for a few days during shipping.
Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from moisture and light.
-80°CUp to 6 monthsRecommended for longer-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of Stock Solution

To ensure the stability and longevity of this compound, proper preparation of stock solutions is crucial.

  • Reagent Handling: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Solvent Selection: Use anhydrous, high-purity DMSO for the preparation of the primary stock solution.

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM). If necessary, use an ultrasonic bath to facilitate complete dissolution.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

General Protocol for Assessing Substrate Stability

This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions (e.g., different buffers, pH).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound solution in desired buffer B Aliquots for t=0 and subsequent time points A->B C Incubate aliquots under specific conditions (e.g., 37°C, varying pH) B->C D At each time point, stop degradation (e.g., flash freeze) C->D E Analyze substrate integrity (e.g., HPLC-UV/MS) D->E F Measure background fluorescence D->F G Plot % remaining substrate vs. time E->G F->G H Determine degradation rate constant G->H

Caption: Experimental workflow for assessing substrate stability.

  • Preparation: Prepare a solution of this compound in the buffer system of interest at a known concentration.

  • Incubation: Aliquot the solution and incubate under the desired experimental conditions (e.g., temperature, pH, light exposure). Include a control sample stored under optimal conditions (-80°C in DMSO).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately stop any potential degradation, for example, by flash-freezing in liquid nitrogen.

  • Analysis:

    • Chromatographic Analysis: The most robust method is to analyze the integrity of the substrate using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. This will allow for the quantification of the parent compound and the appearance of any degradation products.

    • Fluorometric Analysis: Measure the background fluorescence of the incubated substrate solution (Excitation: ~355-360 nm, Emission: ~460 nm). An increase in background fluorescence over time may indicate spontaneous hydrolysis of the AMC moiety.

  • Data Interpretation: Plot the percentage of remaining intact this compound against time to determine the degradation kinetics.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, potential routes of degradation can be inferred based on the chemical nature of its components: the Boc protecting group, the peptide bond, and the coumarin ring.

G cluster_degradation Potential Degradation Pathways A This compound (Intact Substrate) B Hydrolysis of Boc group A->B Acidic pH C Hydrolysis of peptide bond A->C Extreme pH, proteases D Opening of coumarin lactone ring A->D Basic pH E Photodegradation A->E UV light exposure

Caption: Potential degradation pathways for this compound.

  • Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Exposure to low pH buffers could lead to its removal.

  • Peptide Bond Hydrolysis: The amide bond linking the lysine residue to the AMC fluorophore can be susceptible to hydrolysis, especially at extreme pH values or in the presence of contaminating proteases.

  • Coumarin Ring Opening: The lactone ring of the coumarin moiety can undergo hydrolysis under basic conditions, leading to a loss of fluorescence.

  • Photodegradation: Coumarin and its derivatives can be sensitive to UV light. Prolonged exposure to light, especially of high intensity, should be avoided.

Best Practices for Ensuring Stability and Reliable Results

  • Aliquoting is Key: Always aliquot stock solutions to minimize the number of freeze-thaw cycles, which can accelerate degradation.

  • Protect from Light: Store both solid compound and solutions in light-protected tubes or vials. When in use, minimize exposure to ambient and excitation light sources.

  • Use High-Quality Solvents: For stock solutions, use anhydrous, high-purity DMSO to prevent hydrolysis.

  • Buffer Considerations: Be mindful of the pH of your assay buffer. While most HDAC assays are performed at a physiological pH (around 7.4-8.0), prolonged incubation in buffers with pH values outside the neutral range may affect substrate stability.

  • Control Experiments: Always include appropriate controls in your experiments. A "substrate only" control (without enzyme) is essential to monitor for any spontaneous degradation or background fluorescence changes under your assay conditions.

By adhering to these guidelines, researchers can ensure the integrity of their this compound substrate, leading to more accurate and reproducible data in their drug discovery and enzyme characterization efforts.

References

An In-depth Technical Guide to the Safe Handling and Application of Boc-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Boc-Lys(Ac)-AMC (N-α-t-Boc-N-ε-acetyl-L-lysine 7-amido-4-methylcoumarin), a widely utilized fluorogenic substrate in epigenetic research. It details critical safety and handling procedures, presents its physicochemical properties, and outlines its application in enzymatic assays, particularly for histone deacetylases (HDACs).

Safety and Handling

While specific handling protocols should always be guided by the Safety Data Sheet (SDS) provided by the supplier, the following are general safety and handling recommendations for this compound.

1.1 Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use standard laboratory PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

1.2 Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Long-term Storage: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1][2][3][4] Some suppliers indicate stability for at least four years under these conditions.[5]

  • Short-term Storage: Lyophilized peptides are generally stable at room temperature for several days to weeks.

  • Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Light and Moisture: Protect the compound from intense light and moisture.

1.3 Handling Procedures

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of the powder.

  • Weighing: Lyophilized peptides can be volatile and hygroscopic. Exercise caution when weighing the powder.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Physicochemical Properties and Specifications

The key properties of this compound are summarized in the table below, providing researchers with essential information for experimental design.

PropertyValue
CAS Number 233691-67-3
Molecular Formula C₂₃H₃₁N₃O₆
Molecular Weight 445.5 g/mol
Purity Typically ≥98% or >96%
Appearance Crystalline solid
Solubility DMSO: ≥16.2 mg/mL (up to 25 mg/mL reported)DMF: 30 mg/mLEthanol: 3 mg/mL
Fluorescence Properties Excitation: 340-360 nmEmission: 440-460 nm

Principle of Action in Enzymatic Assays

This compound is a fluorogenic substrate primarily used to measure the activity of Class I and II histone deacetylases (HDACs). The underlying principle is a two-step enzymatic reaction that results in the release of a fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

The workflow for a typical HDAC activity assay using this compound is illustrated below.

HDAC_Assay_Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Proteolytic Cleavage cluster_detection Step 3: Fluorescence Detection Boc_Lys_Ac_AMC This compound (Non-fluorescent Substrate) Boc_Lys_AMC Boc-Lys-AMC (Deacetylated Intermediate) Boc_Lys_Ac_AMC->Boc_Lys_AMC Acetyl Group Removal HDAC HDAC Enzyme HDAC->Boc_Lys_Ac_AMC Trypsin Trypsin Trypsin->Boc_Lys_AMC_2 AMC Free AMC (Fluorescent) Fluorescence Fluorescence Signal (Ex: 340-360 nm, Em: 440-460 nm) AMC->Fluorescence Proportional to HDAC Activity Boc_Lys_AMC_2->AMC Cleavage

HDAC Activity Assay Workflow using this compound.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in common experimental setups. These protocols are intended as guidelines and may require optimization based on specific experimental conditions.

4.1 Preparation of Stock and Working Solutions

Proper preparation of reagents is critical for reproducible results.

ReagentPreparation Protocol
Substrate Stock Solution Prepare a 30 mM stock solution by dissolving 50 mg of this compound in 3.7 mL of DMSO. Aliquot and store at -20°C or -80°C.
Substrate Working Solution Dilute the 30 mM stock solution to a working concentration, for example, 1 mM in an appropriate assay buffer like TBS (pH 7.4). Further dilutions are made in the final assay volume.
HDAC Inhibitor (e.g., SAHA) Prepare a 100 mM stock solution of SAHA in DMSO.
Trypsin Solution Prepare a 50 mg/mL stock solution of trypsin in TBS (pH 7.4).

4.2 In Vitro HDAC Activity Assay

This protocol is adapted from established methods for measuring the activity of purified or recombinant HDAC enzymes.

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme (e.g., 4.5 nM final concentration of HDAC1) with varying concentrations of this compound (e.g., a serial dilution starting from 512 µM). Include appropriate controls (no enzyme, no substrate).

  • Incubation: Incubate the reaction mixture for 60 minutes at 30°C or 37°C.

  • Reaction Termination and Development: Stop the reaction by adding an HDAC inhibitor like SAHA (e.g., 5 µM final concentration) and trypsin (e.g., 1.7 mg/mL final concentration).

  • Development Incubation: Incubate for an additional 15 minutes at room temperature or 37°C to allow for the cleavage of the deacetylated substrate by trypsin.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

4.3 Cell-Based HDAC Activity Assay

This protocol provides a general framework for measuring HDAC activity in whole cells.

  • Cell Seeding: Seed cells (e.g., 6 x 10⁴ cells per well) in a 96-well tissue culture plate and culture overnight.

  • Substrate Addition: Add cell-permeable this compound to the cell culture medium to a final concentration of approximately 25 µM.

  • Incubation: Incubate the cells for 2-3 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Lysis and Development: Terminate the deacetylation reaction by adding an HDAC developer solution, which typically contains a cell lysis buffer and trypsin.

  • Development Incubation: Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence of the released AMC at an excitation of ~355 nm and an emission of ~460 nm.

The logical flow for a cell-based HDAC assay is depicted below.

Cell_Based_HDAC_Assay Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Add_Substrate Add this compound (e.g., 25 µM) Incubate_Overnight->Add_Substrate Incubate_Substrate Incubate 2-3 hours at 37°C Add_Substrate->Incubate_Substrate Add_Developer Add Lysis Buffer + Trypsin Incubate_Substrate->Add_Developer Incubate_Developer Incubate 15 min at RT Add_Developer->Incubate_Developer Measure_Fluorescence Measure Fluorescence (Ex: ~355 nm, Em: ~460 nm) Incubate_Developer->Measure_Fluorescence End Analyze Data Measure_Fluorescence->End

Workflow for a Cell-Based HDAC Activity Assay.

Concluding Remarks

This compound is a robust and sensitive substrate for the measurement of HDAC activity in both biochemical and cell-based formats. Adherence to proper safety, handling, and storage protocols is essential for ensuring the integrity of the compound and the safety of laboratory personnel. The experimental protocols provided herein serve as a foundation for the development of specific assays tailored to individual research needs. Optimization of enzyme and substrate concentrations, as well as incubation times, may be necessary to achieve optimal results.

References

Methodological & Application

Application Notes and Protocols for Boc-Lys(Ac)-AMC in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(Ac)-AMC is a valuable tool for measuring the activity of certain histone deacetylases (HDACs) and sirtuins (SIRTs) within cellular contexts. As a cell-permeable, fluorogenic substrate, it allows for the quantification of enzyme activity, making it highly suitable for inhibitor screening and studying the regulation of these important epigenetic modifiers. This document provides detailed application notes and a standard protocol for the use of this compound in cell-based assays.

Principle of the Assay

The this compound assay is a two-step enzymatic process.[1][2][3] First, the cell-permeable this compound enters live cells and is deacetylated by intracellular class I and IIb HDACs, as well as certain sirtuins (NAD+-dependent class III deacetylases).[4] The removal of the acetyl group from the lysine residue is the primary enzymatic reaction of interest.

In the second step, a "developer" solution containing trypsin is added to the cells. Trypsin specifically cleaves the deacetylated product, Boc-Lys-AMC, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity, measured at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC/sirtuin activity within the cells.

Applications

  • High-Throughput Screening (HTS) for HDAC/SIRT Inhibitors: The assay's format is amenable to multi-well plates, making it ideal for screening large compound libraries for potential inhibitors of class I and IIb HDACs.

  • Cell-Based Enzyme Activity Measurement: It allows for the quantification of endogenous deacetylase activity within intact cells, providing a more biologically relevant context than assays using purified enzymes.

  • Pharmacodynamic (PD) Studies: Researchers can use this assay to determine if a drug candidate engages and inhibits its target HDAC/SIRT enzyme in a cellular environment.

Limitations in Real-Time Live-Cell Imaging

It is important to note that the standard this compound assay is an endpoint measurement that requires cell lysis by the developer solution. The necessity of trypsin for signal generation makes this specific substrate unsuitable for continuous, real-time monitoring of enzyme activity in living cells. For real-time analysis, alternative approaches such as bioluminescent assays (e.g., HDAC-Glo™) or specialized single-step fluorescent probes are recommended.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula C₂₃H₃₁N₃O₆
Molecular Weight 445.5 g/mol
Excitation Maximum 340-360 nm
Emission Maximum 440-460 nm
Solubility DMSO (~25 mg/mL), DMF (~30 mg/mL)
Storage Conditions -20°C, protect from light

Table 2: Enzyme Specificity and Kinetic Parameters

Enzyme Class/IsoformSubstrate forKm Value (for HDAC1)IC₅₀ of SAHA (against HDAC1)
Class I HDACs HDAC1, HDAC2, HDAC358.89 µM374 nM
Class IIb HDACs HDAC6Not determinedNot applicable
Sirtuins (Class III) SIRT1, SIRT2, SIRT3Not determinedNot applicable

Data from in vitro assays with recombinant enzymes.

Experimental Protocols

In-Cell Endpoint Assay for HDAC/SIRT Activity

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cultured cells of interest

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • HDAC Developer solution (containing cell lysis buffer and trypsin)

  • Multi-well plate reader with fluorescence detection capabilities

  • White or black clear-bottom 96-well cell culture plates

Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.

  • Working Substrate Solution (e.g., 2X concentration): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 25 µM in the well, prepare a 50 µM working solution.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment (for inhibitor studies): If screening for inhibitors, remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 1-4 hours).

  • Substrate Addition: Add the prepared working substrate solution (e.g., 2X this compound) to each well, doubling the volume. Mix gently by tapping the plate.

  • Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator. This incubation time may need to be optimized depending on the cell type and endogenous enzyme activity.

  • Development: Add the HDAC Developer solution to each well as per the manufacturer's instructions. This solution will lyse the cells and allow trypsin to cleave the deacetylated substrate.

  • Final Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~355 nm and emission set to ~460 nm.

Controls:

  • Negative Control (No Enzyme): A well containing medium and substrate, but no cells. This helps to determine the background fluorescence.

  • Positive Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) to measure maximum enzyme activity.

  • Inhibitor Control: Cells treated with a known HDAC/SIRT inhibitor (e.g., Trichostatin A or SAHA) to determine the level of inhibition.

Visualizations

Assay_Mechanism cluster_cell Live Cell cluster_lysis Cell Lysis & Development Boc_Lys_Ac_AMC_in This compound Boc_Lys_AMC Boc-Lys-AMC Boc_Lys_Ac_AMC_in->Boc_Lys_AMC Deacetylation AMC Free AMC (Fluorescent) Boc_Lys_AMC->AMC Cleavage HDAC_SIRT HDACs / SIRTs HDAC_SIRT->Boc_Lys_Ac_AMC_in Trypsin Trypsin Trypsin->Boc_Lys_AMC Boc_Lys_Ac_AMC_out This compound (Cell-Permeable Substrate) Boc_Lys_Ac_AMC_out->Boc_Lys_Ac_AMC_in Enters Cell Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with Compounds (e.g., Inhibitors) B->C D 4. Add this compound Working Solution C->D E 5. Incubate for 2-3 hours at 37°C D->E F 6. Add Developer Solution (Lysis + Trypsin) E->F G 7. Incubate for 15-30 min at Room Temp F->G H 8. Measure Fluorescence (Ex: ~355nm, Em: ~460nm) G->H Signaling_Pathway cluster_chromatin Chromatin Remodeling Histone Histone Protein HAT Histone Acetyltransferases (HATs) Histone->HAT Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Acetylated_Histone->Histone Deacetylation HAT->Acetylated_Histone Acetylation HDAC_SIRT HDACs / SIRTs HDAC_SIRT->Acetylated_Histone Boc_Lys_Ac_AMC This compound (Substrate) HDAC_SIRT->Boc_Lys_Ac_AMC Acts on Fluorescence Fluorescent Signal Boc_Lys_Ac_AMC->Fluorescence Leads to

References

Application Notes and Protocols for HDAC1 Assay Using Boc-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Boc-Lys(Ac)-AMC, a fluorogenic substrate, in histone deacetylase 1 (HDAC1) assays. These guidelines are intended to assist in the accurate determination of HDAC1 activity and for the screening of potential inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] The dysregulation of HDAC activity has been implicated in various diseases, including cancer, making them a significant target for drug discovery.[1] The fluorogenic substrate this compound is a valuable tool for studying HDAC activity. The assay principle is a two-step enzymatic reaction. First, HDAC1 deacetylates the ε-acetylated lysine moiety of this compound. In the second step, the deacetylated product is cleaved by trypsin, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[1][2] The resulting fluorescence is directly proportional to the HDAC1 activity.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in HDAC1 assays, derived from experimental findings.

Table 1: Michaelis-Menten Constant (Km) for HDAC1

SubstrateEnzymeKm (µM)Notes
This compoundHDAC158.89Determined using a range of substrate concentrations with 4.5 nM HDAC1.

Table 2: Recommended this compound Concentrations for Different Assays

Assay TypeRecommended Concentration (µM)Notes
Km Determination Varies (e.g., serial dilution from 512 µM)A range of concentrations is necessary to accurately determine the Michaelis-Menten constant.
Inhibitor Screening (IC50) 10 - 20Substrate concentration should ideally be at or below the Km value for competitive inhibitor studies. A concentration of 20 µM was used with a serial dilution of the inhibitor SAHA.
Cell-Based Assays 25For assays involving cultured cells, a concentration of 25 µM has been suggested.

Experimental Protocols

Protocol 1: In Vitro HDAC1 Activity Assay and Km Determination

This protocol is designed for the determination of HDAC1 enzymatic activity and its Michaelis-Menten constant (Km) for the this compound substrate.

Materials:

  • Recombinant Human HDAC1 (e.g., BPS Bioscience)

  • This compound (e.g., Bachem)

  • Trypsin from bovine pancreas (e.g., Sigma)

  • HDAC Assay Buffer (e.g., FB188 buffer: 15 mM Tris-HCl pH 8.0, 50 mM KH₂PO₄/K₂HPO₄, 250 mM NaCl, 250 µM EDTA, and 0.001 % Pluronic F-68)

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well half area microplates (e.g., Greiner Bio-One)

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 440-460 nm

Stock Solutions:

  • HDAC1 Stock: Prepare a stock solution of HDAC1 in a suitable buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 4.5 nM).

  • This compound Stock (30 mM): Dissolve 50 mg of this compound in 3.7 mL of DMSO.

  • Trypsin Stock (50 mg/mL): Dissolve 100 mg of trypsin in 2 mL of Tris-buffered saline (TBS), pH 7.4.

Procedure:

  • Prepare Substrate Dilutions: Perform a serial 1:2 dilution of the this compound stock solution in HDAC Assay Buffer to create a range of working concentrations. For Km determination, an initial substrate concentration of 512 µM can be used for the serial dilution.

  • Enzyme Reaction:

    • Add HDAC1 to the wells of a black 96-well plate to a final concentration of 4.5 nM.

    • Add the various dilutions of this compound to the wells containing the enzyme.

    • The total reaction volume should be consistent across all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Development:

    • To stop the HDAC1 reaction and initiate the development step, add a solution containing trypsin to a final concentration of 1.7 mg/mL. It is also recommended to add a known HDAC inhibitor like SAHA (final concentration 5 µM) to ensure the HDAC1 reaction is completely halted.

    • Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 460 nm.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km value.

Protocol 2: HDAC1 Inhibitor Screening (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against HDAC1.

Materials:

  • Same as Protocol 1

  • HDAC inhibitor of interest (e.g., SAHA)

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial 1:3 dilution of the inhibitor stock solution in HDAC Assay Buffer.

  • Pre-incubation with Inhibitor:

    • Add HDAC1 to the wells of a black 96-well plate to a final concentration of 4.5 nM.

    • Add the various dilutions of the inhibitor to the wells containing the enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzyme Reaction:

    • Add this compound to all wells to a final concentration of 20 µM.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Development:

    • Add a solution containing trypsin to a final concentration of 1.7 mg/mL and SAHA to a final concentration of 5 µM to stop the reaction and develop the signal.

    • Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em = 340/460 nm).

  • Data Analysis: Plot the percentage of HDAC1 inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

HDAC1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions pre_incubation Pre-incubate HDAC1 with Inhibitor (15 min) prep_inhibitor->pre_incubation prep_substrate Prepare this compound start_reaction Add this compound (Start Reaction) prep_substrate->start_reaction prep_enzyme Prepare HDAC1 Enzyme prep_enzyme->pre_incubation pre_incubation->start_reaction incubation Incubate (e.g., 30°C, 1h) start_reaction->incubation stop_develop Add Trypsin & SAHA (Stop & Develop) incubation->stop_develop read_plate Measure Fluorescence (Ex: 340nm, Em: 460nm) stop_develop->read_plate analyze_data Calculate IC50 or Km read_plate->analyze_data

Caption: Workflow for a typical in vitro HDAC1 inhibitor screening assay.

HDAC1_Signaling_Pathway cluster_enzymatic Enzymatic Reaction cluster_development Signal Development Boc_Lys_Ac_AMC This compound (Non-fluorescent) HDAC1 HDAC1 Boc_Lys_Ac_AMC->HDAC1 Deacetylation Boc_Lys_AMC Boc-Lys-AMC HDAC1->Boc_Lys_AMC Acetate Acetate HDAC1->Acetate Trypsin Trypsin Boc_Lys_AMC->Trypsin Cleavage AMC AMC (Fluorescent) Trypsin->AMC Boc_Lys Boc-Lys Trypsin->Boc_Lys

Caption: Signaling pathway of the fluorogenic HDAC1 assay.

References

In Vitro HDAC Assay Using Boc-Lys(Ac)-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing an in vitro Histone Deacetylase (HDAC) activity assay using the fluorogenic substrate Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin (Boc-Lys(Ac)-AMC).

Introduction

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins. This deacetylation plays a crucial role in regulating chromatin structure and gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs significant targets for drug discovery.

The this compound assay is a sensitive and reliable method for measuring the activity of class I and II HDACs and for screening potential inhibitors.[1] The assay is based on a two-step enzymatic reaction that results in the generation of a fluorescent signal directly proportional to HDAC activity.[2][3]

Assay Principle

The assay relies on the fluorogenic substrate this compound. The acetylated lysine residue mimics the natural substrate of HDACs. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched in the substrate form. The reaction proceeds in two steps:

  • Deacetylation: In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of this compound, yielding Boc-Lys-AMC.

  • Developer Reaction: A developing solution, typically containing trypsin, is added. Trypsin specifically cleaves the deacetylated substrate (Boc-Lys-AMC) at the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[4][5]

The fluorescence of the liberated AMC is measured using a fluorometer with excitation at approximately 340-360 nm and emission at 440-460 nm. The intensity of the fluorescence is directly proportional to the amount of deacetylated substrate, and thus to the HDAC enzymatic activity.

Assay_Principle sub This compound (Non-fluorescent) deacetyl Boc-Lys-AMC (Non-fluorescent) sub->deacetyl Step 1 amc Free AMC (Fluorescent) deacetyl->amc Step 2 hdac HDAC Enzyme hdac->sub acetyl Acetyl Group hdac->acetyl trypsin Trypsin (Developer) trypsin->deacetyl

Figure 1. Two-step enzymatic reaction of the this compound HDAC assay.

Materials and Reagents

  • HDAC Source: Purified recombinant HDAC enzyme or nuclear/cell extracts.

  • Substrate: this compound (CAS: 233691-67-3).

  • Developer: Trypsin from bovine pancreas.

  • Inhibitor (Control): Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA).

  • Assay Buffer: e.g., 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors.

  • Equipment:

    • Black 96-well or 384-well microplates (low fluorescence background).

    • Fluorescence microplate reader capable of excitation at 355 nm and emission at 460 nm.

    • Multichannel pipettes.

    • Incubator (37°C or 30°C).

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation of reagents is critical for assay success. It is recommended to prepare fresh working solutions from stock solutions on the day of the experiment.

ReagentStock ConcentrationSolventWorking ConcentrationDiluent
This compound 30 mMDMSO200 µMAssay Buffer
HDAC Enzyme (Varies by source)Storage Buffer2-5 ng/µL (typical)Assay Buffer
Trypsin 50 mg/mLAssay Buffer2 mg/mLAssay Buffer
Trichostatin A (TSA) 1 mMDMSO2 µM (as stop solution)Assay Buffer

Note: The final concentration of DMSO in the assay should be kept low (<1%) as it can inhibit HDAC activity.

Protocol for HDAC Inhibitor Screening (96-well plate format)

This protocol is designed to determine the IC₅₀ value of a test compound.

  • Compound Preparation: Prepare serial dilutions of the test compound (inhibitor) in Assay Buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO in buffer) and a "no enzyme" background control.

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to background control wells.

    • Add 25 µL of HDAC enzyme working solution to all other wells.

    • Add 25 µL of the serially diluted test compound or vehicle control to the appropriate wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the this compound working solution to all wells to start the reaction. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes. This time can be optimized based on enzyme activity.

  • Reaction Termination (Developer Step): Add 50 µL of the Developer/Stop Solution (e.g., 2 mg/mL Trypsin containing 2 µM TSA) to all wells. The TSA stops the HDAC reaction, while the trypsin cleaves the deacetylated substrate.

  • Development: Incubate the plate at room temperature for 15-30 minutes to allow for the release of AMC.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (Excitation: 355 nm, Emission: 460 nm).

Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Plate Setup (Add Enzyme & Inhibitor) prep->plate preinc Pre-incubate (15 min, 37°C) plate->preinc init Initiate Reaction (Add Substrate) preinc->init inc Incubate (60 min, 37°C) init->inc stop Stop & Develop (Add Trypsin/TSA) inc->stop dev Develop (15 min, RT) stop->dev read Measure Fluorescence (Ex:355nm, Em:460nm) dev->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening with Boc-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(Ac)-AMC is a specialized fluorogenic substrate widely employed in high-throughput screening (HTS) to identify and characterize inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.

Principle of the Assay

The use of this compound for measuring HDAC activity is based on a two-step enzymatic assay.[1] In the initial step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate. The resulting deacetylated product, Boc-Lys-AMC, is then susceptible to cleavage by a developing enzyme, typically trypsin.[1][2][3][4] Trypsin cleaves the amide bond between the lysine residue and the fluorescent group, 7-amino-4-methylcoumarin (AMC), releasing free AMC. The fluorescence of the liberated AMC can be measured, and its intensity is directly proportional to the HDAC activity. This robust and sensitive assay is well-suited for HTS applications.

The enzymatic cascade is as follows:

  • Deacetylation: this compound + H₂O --(HDAC)--> Boc-Lys-AMC + Acetate

  • Development: Boc-Lys-AMC --(Trypsin)--> Boc-Lys + AMC (fluorescent)

Applications

  • High-Throughput Screening (HTS) for HDAC Inhibitors: The assay is a primary tool for screening large compound libraries to identify novel inhibitors of HDACs.

  • Enzyme Kinetics and Characterization: It can be used to determine key kinetic parameters of HDACs, such as the Michaelis-Menten constant (Kₘ).

  • Inhibitor Potency Determination: The assay is employed to determine the half-maximal inhibitory concentration (IC₅₀) of identified hit compounds.

  • Cell-Based Assays: this compound is cell-permeable, allowing for the measurement of intracellular HDAC activity and the evaluation of compound efficacy in a cellular context.

  • Selectivity Profiling: By using different HDAC isoforms, the assay can help profile the selectivity of inhibitors against various HDACs.

Data Presentation

Substrate Specifications
ParameterValueReference
Full Chemical NameNα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin
Molecular FormulaC₂₃H₃₁N₃O₆
Molecular Weight445.5 g/mol
Excitation Wavelength340-360 nm
Emission Wavelength440-460 nm
Purity>98%
Enzyme Kinetics and Inhibitor Potency
EnzymeParameterValueSubstrate ConcentrationConditionsReference
HDAC1Kₘ19.3 µM512 µM (initial)4.5 nM HDAC1, 1 hr incubation at 30°C
HDAC1IC₅₀ (SAHA)374 nM20 µM this compound4.5 nM HDAC1

Experimental Protocols

Biochemical HTS Assay for HDAC Inhibitors

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials:

  • HDAC Enzyme (e.g., recombinant human HDAC1)

  • This compound substrate

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., SAHA, Trichostatin A)

  • Trypsin Solution (e.g., 1.7 mg/mL in assay buffer)

  • Stop Solution (optional, e.g., a potent HDAC inhibitor like SAHA at a high concentration to stop the initial reaction before adding trypsin)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Add 1 µL of test compounds and controls (DMSO for negative control, positive control inhibitor) to the wells of the 96-well plate.

  • Enzyme Addition: Prepare a working solution of HDAC enzyme in assay buffer. Add 40 µL of the enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 30°C to allow compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a working solution of this compound in assay buffer. Add 10 µL of the substrate solution to each well to start the reaction. The final substrate concentration should be near the Kₘ value for the specific HDAC isoform being tested.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 30°C.

  • Development Step: Add 50 µL of the trypsin solution to each well. This will stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.

  • Development Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Cell-Based HDAC Activity Assay

This protocol provides a general guideline for measuring intracellular HDAC activity.

Materials:

  • Cells (e.g., THP-1 human monocytic cell line) cultured in appropriate medium.

  • This compound

  • Test Compounds

  • HDAC Developer Solution (containing cell lysis buffer and trypsin)

  • 96-well clear tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed 6 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 2-4 hours).

  • Substrate Addition: Add this compound to each well to a final concentration of 25 µM.

  • Substrate Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Lysis and Development: Add the HDAC developer solution to each well to terminate the deacetylation reaction and lyse the cells.

  • Development Incubation: Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound/ Control Plating Assay_Plate Assay Plate Compound_Plating->Assay_Plate Enzyme_Prep HDAC Enzyme Preparation Enzyme_Prep->Assay_Plate Substrate_Prep This compound Substrate Preparation Reaction_Start Reaction Start Substrate_Prep->Reaction_Start Incubation1 Pre-incubation (15 min, 30°C) Assay_Plate->Incubation1 Incubation1->Reaction_Start Incubation2 Reaction Incubation (60 min, 30°C) Reaction_Start->Incubation2 Development Add Trypsin (Development) Incubation2->Development Incubation3 Development Incubation (15-30 min, 37°C) Development->Incubation3 Fluorescence_Reading Fluorescence Reading (Ex: 355nm, Em: 460nm) Incubation3->Fluorescence_Reading Data_Analysis Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis

Caption: High-Throughput Screening Workflow for HDAC Inhibitor Identification.

Assay_Principle cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development Substrate This compound (Non-fluorescent) Product1 Boc-Lys-AMC Substrate->Product1 Deacetylation Product2 AMC (Fluorescent) Product1->Product2 Cleavage HDAC HDAC Enzyme Trypsin Trypsin

Caption: Two-Step Enzymatic Principle of the this compound HTS Assay.

References

Application Notes and Protocols for Specific HDAC Isoforms using Boc-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Given their central role in cellular processes, HDACs have emerged as important therapeutic targets, particularly in oncology and neurology. The fluorogenic substrate, Boc-Lys(Ac)-AMC, provides a sensitive and convenient tool for measuring the enzymatic activity of specific HDAC isoforms and for screening potential inhibitors. This document provides detailed application notes and protocols for utilizing this compound to assay the activity of specific Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC6) isoforms.

Assay Principle

The this compound assay is a two-step enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate. In the second step, the deacetylated product, Boc-Lys-AMC, is cleaved by trypsin, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.[2][3]

Assay_Principle Substrate This compound (Non-fluorescent) Deacetylated Boc-Lys-AMC Substrate->Deacetylated Step 1: Deacetylation Product AMC (Fluorescent) Deacetylated->Product Step 2: Cleavage HDAC HDAC (e.g., HDAC1, 2, 3, 6) HDAC->Substrate Trypsin Trypsin Trypsin->Deacetylated

Figure 1: this compound Assay Principle.

Quantitative Data Summary

The following tables summarize the kinetic parameters of specific HDAC isoforms with the this compound substrate and the inhibitory activity of common HDAC inhibitors determined using this assay.

Table 1: Kinetic Parameters of HDAC Isoforms with this compound

HDAC IsoformKm (μM)kcat (s⁻¹)Reference
HDAC158.89N/A[4]
HDAC2N/AN/A
HDAC3N/AN/A
HDAC6130 ± 200.09 ± 0.01

N/A: Data not available in the searched literature for this specific substrate.

Table 2: IC₅₀ Values of HDAC Inhibitors Determined with this compound Assay

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Reference
Trichostatin A (TSA)4.99N/A5.2116.4[5]
SAHA (Vorinostat)10N/A20N/A

Note: IC₅₀ values can vary depending on assay conditions.

Experimental Protocols

General Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, Enzyme, Inhibitor, and Trypsin Solutions Dispense Dispense Reagents into Microplate (Buffer, Inhibitor, Enzyme) Reagents->Dispense Preincubation Pre-incubate Enzyme and Inhibitor Dispense->Preincubation Initiate Initiate Reaction with This compound Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Develop Stop Reaction and Develop Signal with Trypsin Incubate->Develop Measure Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Develop->Measure Analyze Calculate HDAC Activity and IC₅₀ Values Measure->Analyze HDAC1_2_Pathway cluster_complexes Co-repressor Complexes cluster_targets Cellular Processes cluster_outcomes Outcomes HDAC1_2 HDAC1 / HDAC2 Sin3 Sin3 HDAC1_2->Sin3 NuRD NuRD HDAC1_2->NuRD CoREST CoREST HDAC1_2->CoREST p53 p53 HDAC1_2->p53 Deacetylation Histones Histones Sin3->Histones Deacetylation NuRD->Histones Deacetylation CoREST->Histones Deacetylation Chromatin Chromatin Compaction Histones->Chromatin p21 p21 p53->p21 Activation Cell_Cycle Cell Cycle Arrest p21->Cell_Cycle Gene_Repression Gene Repression Chromatin->Gene_Repression Gene_Repression->p21 Repression of p21 HDAC3_Pathway cluster_complex Co-repressor Complex cluster_targets Key Substrates & Pathways cluster_outcomes Cellular Outcomes HDAC3 HDAC3 NCoR_SMRT N-CoR / SMRT HDAC3->NCoR_SMRT NFkB NF-κB (p65) NCoR_SMRT->NFkB Deacetylation MEF2 MEF2 NCoR_SMRT->MEF2 Deacetylation Inflammation Modulation of Inflammation NFkB->Inflammation Myogenesis Inhibition of Myogenesis MEF2->Myogenesis HDAC6_Pathway cluster_substrates Cytoplasmic Substrates cluster_outcomes Cellular Functions HDAC6 HDAC6 alpha_Tubulin α-Tubulin HDAC6->alpha_Tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Cortactin Cortactin HDAC6->Cortactin Deacetylation Aggresome Aggresome Formation HDAC6->Aggresome Regulation Cell_Motility Cell Motility alpha_Tubulin->Cell_Motility Protein_Folding Protein Folding & Stability Hsp90->Protein_Folding Cortactin->Cell_Motility

References

Application Notes and Protocols for Calculating HDAC Activity from Boc-Lys(Ac)-AMC Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] Their involvement in various diseases, particularly cancer, has made them significant targets for drug discovery and development.[1][2] A common and robust method for measuring HDAC activity is through the use of a fluorogenic substrate, Boc-Lys(Ac)-AMC (Nα-tert-Butyloxycarbonyl-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin).

This application note provides a detailed protocol for determining HDAC activity using this compound, including data analysis and interpretation. The assay is based on a two-step enzymatic reaction. In the first step, HDACs deacetylate the acetylated lysine residue of this compound. The deacetylated product then becomes a substrate for trypsin, which cleaves the peptide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1] The resulting fluorescence is directly proportional to the HDAC activity. This method is well-suited for high-throughput screening of HDAC inhibitors.

Principle of the Assay

The this compound based HDAC activity assay is a coupled enzymatic assay that involves two sequential steps:

  • Deacetylation by HDAC: The HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate.

  • Proteolytic Cleavage by Trypsin: The deacetylated product, Boc-Lys-AMC, is then recognized and cleaved by trypsin. This cleavage releases the fluorophore, 7-amino-4-methylcoumarin (AMC).

The fluorescence of the liberated AMC is measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm. The intensity of the fluorescence signal is directly proportional to the amount of AMC produced, which in turn correlates with the enzymatic activity of the HDAC.

HDAC_Assay_Principle sub This compound (Non-fluorescent) deacetyl Boc-Lys-AMC sub->deacetyl Deacetylation hdac HDAC prod AMC (Fluorescent) deacetyl->prod Cleavage cleaved_peptide Boc-Lys trypsin Trypsin

Diagram 1: Enzymatic reaction pathway for HDAC activity measurement.

Materials and Reagents

Reagent/MaterialSupplier ExampleCatalog # Example
This compoundCayman Chemical10009052
Recombinant Human HDAC1BMG LABTECH-
Trypsin (TPCK treated)Sigma-AldrichT1426
Trichostatin A (TSA)Sigma-AldrichT8552
HDAC Assay Buffer--
96-well black, flat-bottom platesCorning3603
Fluorescence microplate readerBMG LABTECH-

Note: This is an exemplary list. Equivalent reagents and materials from other suppliers can be used.

Experimental Protocols

This section provides a detailed step-by-step protocol for measuring HDAC activity using purified enzymes. This protocol can be adapted for cell lysates with appropriate optimization.

Reagent Preparation
  • HDAC Assay Buffer: Prepare a buffer appropriate for the HDAC enzyme being studied. A common buffer consists of 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2. Keep on ice.

  • This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.

  • HDAC Enzyme Working Solution: Dilute the HDAC enzyme stock to the desired concentration in cold HDAC Assay Buffer. The final concentration will need to be optimized based on the specific activity of the enzyme preparation. A starting concentration of 1-10 nM can be used.

  • Trypsin Solution (2X): Prepare a 2 mg/mL solution of trypsin in HDAC Assay Buffer.

  • HDAC Inhibitor (e.g., Trichostatin A) Stock Solution (1 mM): Dissolve TSA in DMSO. Store at -20°C.

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C, protected from light.

Assay Procedure (96-well plate format)

The following workflow outlines the steps for setting up the HDAC activity assay.

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Substrate, Enzyme, Trypsin, Inhibitor) start->prep setup Set up Assay Plate (Enzyme, Buffer, Inhibitor/Vehicle) prep->setup preinc Pre-incubate at 37°C for 10 min setup->preinc add_sub Add this compound to start reaction preinc->add_sub inc_hdac Incubate at 37°C for 30-60 min add_sub->inc_hdac add_trypsin Add Trypsin to stop HDAC reaction and develop fluorescence inc_hdac->add_trypsin inc_trypsin Incubate at 37°C for 15-30 min add_trypsin->inc_trypsin read Read Fluorescence (Ex: 355 nm, Em: 460 nm) inc_trypsin->read end End read->end

References

Application Notes and Protocols for Boc-Lys(Ac)-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Boc-Lys(Ac)-AMC as a fluorogenic substrate to measure the activity of Class I and IIb histone deacetylases (HDACs). This assay is a valuable tool for screening potential HDAC inhibitors and characterizing enzyme kinetics.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression and other cellular processes. The this compound assay is a sensitive and reliable method for measuring the activity of HDACs.[1] It is a two-step enzymatic assay based on the deacetylation of the substrate this compound by an HDAC, followed by cleavage of the deacetylated product by trypsin to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1][2] The resulting fluorescence is directly proportional to the HDAC activity.

Principle of the Assay

The this compound assay relies on a coupled enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the lysine residue of the non-fluorescent substrate, this compound. In the second step, the developer solution, which contains trypsin, is added. Trypsin specifically cleaves the amide bond between the deacetylated lysine and the AMC fluorophore, leading to the release of free AMC. The fluorescence of AMC is then measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Reagents and Materials

A comprehensive list of necessary reagents and materials is provided below.

Reagent/MaterialSupplier ExampleCatalog Number ExampleStorage
This compoundMedChemExpressHY-138159-20°C
Recombinant Human HDAC1BPS BioscienceVaries-80°C
Trypsin (from bovine pancreas)Sigma-AldrichT1426-20°C
Trichostatin A (TSA)Cayman Chemical10009929-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Tris-HClVariesVariesRoom Temperature
NaClVariesVariesRoom Temperature
EDTAVariesVariesRoom Temperature
Black, flat-bottom 96-well platesGreiner Bio-OneVariesRoom Temperature
Fluorometric microplate readerVariesVariesN/A

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (e.g., FB188 buffer): 15 mM Tris-HCl pH 8.0, 50 mM KH₂PO₄/K₂HPO₄, 250 mM NaCl, 250 µM EDTA, and 0.001% Pluronic F-68. Store at 4°C.

  • This compound Stock Solution (30 mM): Dissolve 50 mg of this compound in 3.7 mL of DMSO. Aliquot and store at -20°C.

  • HDAC Enzyme Stock Solution: Reconstitute recombinant HDAC enzyme in assay buffer to a desired concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.

  • Trypsin Solution (2 mg/mL): Dissolve trypsin in assay buffer. Prepare fresh before use.

  • HDAC Inhibitor (e.g., Trichostatin A) Stock Solution (10 mM): Dissolve in DMSO. Aliquot and store at -20°C.

  • Developer Solution: A solution containing trypsin used to stop the deacetylation reaction and cleave the deacetylated substrate.

In Vitro HDAC Activity Assay Protocol

This protocol is a guideline and should be optimized for specific experimental needs.

  • Prepare the Reaction Mixture: In a 96-well black plate, add the following components in order:

    • Assay Buffer

    • HDAC inhibitor or vehicle (DMSO)

    • Recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add this compound substrate to each well to start the deacetylation reaction. The final concentration of the substrate typically ranges from 10 µM to 50 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop the Reaction and Develop the Signal: Add the developer solution containing trypsin to each well to terminate the deacetylation reaction and initiate the cleavage of the deacetylated substrate.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes to allow for the complete release of AMC.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis

The HDAC activity can be calculated by subtracting the fluorescence of the negative control (no enzyme) from the fluorescence of the experimental wells. For inhibitor studies, the percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank))

The IC₅₀ value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions used in a this compound assay.

ParameterValueReference
Substrate Concentration10 - 512 µM
Enzyme Concentration (HDAC1)4.5 nM
Trypsin Concentration1.7 - 2 mg/mL
Incubation Time (Deacetylation)30 - 120 minutes
Incubation Temperature37°C
Excitation Wavelength340 - 360 nm
Emission Wavelength440 - 460 nm

Signaling Pathway and Experimental Workflow Diagrams

Assay_Principle sub This compound (Non-fluorescent) deacetyl Boc-Lys-AMC sub->deacetyl Deacetylation amc AMC (Fluorescent) deacetyl->amc Cleavage hdac HDAC hdac->sub trypsin Trypsin trypsin->deacetyl Experimental_Workflow prep 1. Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) mix 2. Mix Reagents in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->mix preinc 3. Pre-incubate at 37°C mix->preinc start 4. Add Substrate to Initiate Reaction preinc->start inc 5. Incubate at 37°C start->inc stop 6. Add Developer (Trypsin) to Stop Reaction inc->stop dev 7. Incubate at Room Temperature for Development stop->dev read 8. Measure Fluorescence (Ex: 355 nm, Em: 460 nm) dev->read analyze 9. Analyze Data read->analyze

References

Application Notes and Protocols for Boc-Lys(Ac)-AMC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of the Assay

Boc-Lys(Ac)-AMC is a fluorogenic substrate widely used for measuring the activity of histone deacetylases (HDACs) and sirtuins (SIRTs).[1] The assay's principle is based on a two-step enzymatic reaction that results in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[2][3]

Step 1: Deacetylation In the first step, an HDAC or SIRT enzyme removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate. This enzymatic modification is the primary reaction of interest and is the rate-limiting step in the assay.

Step 2: Developer Reaction The deacetylated product, Boc-Lys-AMC, is then susceptible to cleavage by a developing enzyme, typically trypsin.[4] Trypsin specifically recognizes and cleaves the peptide bond C-terminal to the now-unprotected lysine, releasing the fluorophore AMC.

Signal Detection Free AMC is highly fluorescent, whereas the intact this compound substrate is essentially non-fluorescent. The increase in fluorescence intensity is directly proportional to the amount of AMC released, and thus, to the deacetylase activity of the enzyme being studied. The fluorescent signal is measured using a fluorometer or a microplate reader, with excitation typically around 340-360 nm and emission at 440-460 nm.

This assay is well-suited for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic studies of deacetylase activity.

Signaling Pathway and Experimental Workflow

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a well-characterized NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, inflammation, and aging. It deacetylates a wide range of histone and non-histone protein substrates, thereby regulating their function. Key targets of SIRT1 include p53, NF-κB, and PGC-1α, through which it influences cell cycle, apoptosis, and metabolic pathways. The diagram below illustrates a simplified overview of the SIRT1 signaling pathway.

SIRT1_Signaling_Pathway cluster_inputs Cellular Stress / Stimuli cluster_core SIRT1 Activation and Function cluster_outputs Downstream Effects Caloric_Restriction Caloric Restriction NAD NAD+ Caloric_Restriction->NAD Oxidative_Stress Oxidative Stress SIRT1 SIRT1 Oxidative_Stress->SIRT1 DNA_Damage DNA Damage DNA_Damage->SIRT1 p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates NAD->SIRT1 Cofactor Apoptosis Apoptosis ↓ p53->Apoptosis Inflammation Inflammation ↓ NFkB->Inflammation Mitochondrial_Biogenesis Mitochondrial Biogenesis ↑ PGC1a->Mitochondrial_Biogenesis

Caption: A simplified diagram of the SIRT1 signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a this compound-based deacetylase assay.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Deacetylation Reaction cluster_development 3. Signal Development cluster_analysis 4. Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Inhibitor (if any) - Developer (Trypsin) Assay_Setup Set up reaction in 96/384-well plate: - Add Buffer, Enzyme, Inhibitor Reagent_Prep->Assay_Setup Incubate1 Pre-incubate (e.g., 15 min at 37°C) Assay_Setup->Incubate1 Start_Reaction Initiate reaction by adding Substrate Incubate1->Start_Reaction Incubate2 Incubate (e.g., 60 min at 37°C) Start_Reaction->Incubate2 Add_Developer Stop reaction and develop signal by adding Trypsin Solution Incubate2->Add_Developer Incubate3 Incubate (e.g., 15-20 min at RT) Add_Developer->Incubate3 Read_Fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate3->Read_Fluorescence Data_Analysis Analyze Data: - Subtract background - Calculate enzyme activity - Determine IC50 (if applicable) Read_Fluorescence->Data_Analysis

Caption: A step-by-step workflow for the this compound assay.

Experimental Protocols

Materials and Reagents
  • Substrate: this compound

  • Enzyme: Recombinant human HDAC or SIRT protein

  • Cofactor (for Sirtuins): β-Nicotinamide adenine dinucleotide (NAD+)

  • Developer: Trypsin

  • Inhibitor Control: Trichostatin A (TSA) for HDACs, or a specific sirtuin inhibitor.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

  • Microplate: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader

Reagent Preparation
  • Substrate Stock Solution (e.g., 30 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C.

  • Enzyme Working Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.

  • NAD+ Stock Solution (for Sirtuin assays): Prepare a concentrated stock (e.g., 50 mM) in assay buffer and store at -20°C.

  • Developer Solution (e.g., 2 mg/mL Trypsin): Prepare a solution of trypsin in an appropriate buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Inhibitor Stock Solutions: Dissolve inhibitors in DMSO to create high-concentration stocks.

Step-by-Step Protocol (96-well plate format)
  • Assay Setup: To each well, add the following components in order:

    • Assay Buffer

    • Enzyme Working Solution

    • Inhibitor or DMSO vehicle control

    • NAD+ Working Solution (for sirtuin assays)

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the deacetylation reaction by adding the this compound substrate to each well. The final substrate concentration typically ranges from 10 µM to 50 µM.

  • Reaction Incubation: Immediately mix the plate and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Development: Stop the reaction and initiate signal development by adding the Trypsin Developer Solution to each well.

  • Development Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for the complete cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

Data Presentation and Analysis

Controls
  • No-Enzyme Control: Contains all reaction components except the enzyme, to determine background fluorescence.

  • No-Substrate Control: Contains all components except the substrate, to check for any intrinsic fluorescence from other reagents.

  • Positive Control: A reaction with enzyme and no inhibitor.

  • Inhibitor Control: A reaction with a known inhibitor (e.g., TSA) to confirm assay performance.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

  • Enzyme Activity Calculation: The background-subtracted fluorescence is proportional to the enzyme activity. Activity can be expressed in Relative Fluorescence Units (RFU).

  • Inhibitor Potency (IC50): For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data Tables

Table 1: Enzyme Kinetics Data for HDAC1 with this compound

ParameterValueReference
Enzyme Concentration4.5 nM
Substrate Concentration Range0 - 512 µM
Incubation Time60 minutes
Incubation Temperature30°C
Determined KM ~20 µM

Table 2: IC50 Values for a Known HDAC Inhibitor (SAHA) against HDAC1

ParameterValueReference
Enzyme (HDAC1)4.5 nM
Substrate (this compound)20 µM
InhibitorSAHA
Determined IC50 374 nM

Table 3: Recommended Instrument Settings for Fluorescence Detection

ParameterWavelength (nm)
Excitation Maximum340 - 360
Emission Maximum440 - 460

References

Application of Boc-Lys(Ac)-AMC in Cancer Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc-Lys(Ac)-AMC, a fluorogenic substrate for histone deacetylases (HDACs), has emerged as a critical tool in cancer research. HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, leading to altered expression of tumor suppressor genes and oncogenes. Consequently, HDAC inhibitors have garnered significant attention as promising therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in studying HDAC activity, screening for inhibitors, and investigating its role in cancer-related signaling pathways.

Principle of Detection

The utility of this compound as an HDAC substrate lies in a two-step enzymatic assay. In the first step, HDACs deacetylate the acetylated lysine residue of this compound. The resulting product, Boc-Lys-AMC, is then susceptible to cleavage by trypsin in the second step. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring its fluorescence at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm. The intensity of the fluorescence is directly proportional to the HDAC activity.[1]

Data Presentation

Enzyme Kinetics

Understanding the kinetic parameters of HDAC isozymes with this compound is crucial for designing and interpreting experiments. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insights into the enzyme's affinity for the substrate.

HDAC IsozymeKm (μM)Vmax (relative units)
HDAC158.89[2]Data not available
HDAC2Data not availableData not available
HDAC3Data not availableData not available
Inhibitor Screening

This compound is widely used in high-throughput screening (HTS) to identify and characterize HDAC inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

InhibitorTarget HDAC Isozyme(s)IC50 (nM)Cancer Cell Line (if applicable)
Trichostatin A (TSA)Pan-HDAC1.3[3]-
Vorinostat (SAHA)Pan-HDAC374[2]-
Compound 19d Pan-HDAC600 / 500A2780 / A2780 CisR
Compound 19i Pan-HDAC650 / 320A2780 / A2780 CisR
MGCD0103 Class I HDACs--
LBH589 (Panobinostat) Pan-HDAC--

Note: IC50 values can vary depending on the assay conditions, including enzyme and substrate concentrations, and incubation times. The data presented is a compilation from various sources and should be used as a reference.

Experimental Protocols

In Vitro HDAC Enzymatic Assay

This protocol is designed for measuring the activity of purified or recombinant HDAC enzymes and for screening potential inhibitors.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • This compound substrate

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • HDAC Inhibitor (e.g., Trichostatin A or SAHA as a positive control)

  • Developer Solution: Trypsin in Assay Buffer (e.g., 2 mg/mL)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of the HDAC inhibitor in DMSO.

    • Dilute the recombinant HDAC enzyme to the desired concentration in cold Assay Buffer.

  • Assay Setup:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted HDAC enzyme. For the negative control, add 10 µL of Assay Buffer.

    • Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the respective wells. .

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of this compound (working solution diluted from stock) to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Development:

    • Stop the reaction and initiate fluorescence development by adding 50 µL of the Developer Solution to each well.

    • Incubate at 37°C for 15-30 minutes.

  • Measurement:

    • Read the fluorescence at Ex/Em = 355/460 nm.

Cell-Based HDAC Activity Assay

This protocol allows for the measurement of HDAC activity within intact cells, providing a more physiologically relevant context. This compound is cell-permeable, making it suitable for this application.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • HDAC inhibitor

  • HDAC Developer Solution (containing cell lysis buffer and trypsin)

  • 96-well clear-bottom black tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed 6 x 10^4 cells per well in 100 µL of medium in a 96-well plate and culture overnight.

  • Treatment:

    • Treat cells with various concentrations of the HDAC inhibitor or vehicle for the desired time.

  • Substrate Addition:

    • Add this compound to a final concentration of 25 µM to each well.

    • Incubate for 2-3 hours at 37°C in a CO2 incubator.

  • Development and Measurement:

    • Terminate the reaction by adding the HDAC Developer Solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence at Ex/Em = 355/460 nm.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in cancer research.

Assay Principle of this compound for HDAC Activity sub This compound (Non-fluorescent) deacetyl Boc-Lys-AMC sub->deacetyl Deacetylation amc AMC (Fluorescent) deacetyl->amc Cleavage hdac HDAC Enzyme hdac->deacetyl trypsin Trypsin trypsin->amc inhibitor HDAC Inhibitor inhibitor->hdac Inhibition

This compound Assay Principle

Experimental Workflow for HDAC Inhibitor Screening start Start prep Prepare Reagents (HDAC, Substrate, Inhibitor) start->prep plate Plate HDAC Enzyme prep->plate add_inhibitor Add Serially Diluted Inhibitor plate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add this compound pre_incubate->add_substrate incubate Incubate (Enzymatic Reaction) add_substrate->incubate add_developer Add Developer (Trypsin) incubate->add_developer measure Measure Fluorescence (Ex/Em = 355/460 nm) add_developer->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

HDAC Inhibitor Screening Workflow

Role of HDACs in Cancer Cell Cycle Progression HDACs HDACs p21 p21 (CDK Inhibitor) HDACs->p21 Represses Transcription Rb Rb (Tumor Suppressor) HDACs->Rb Deacetylates & Inactivates Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibits Cyclin_CDK->Rb Phosphorylates & Inactivates E2F E2F (Transcription Factor) Rb->E2F Binds & Inhibits G1_S G1/S Phase Transition E2F->G1_S Promotes Proliferation Cell Proliferation G1_S->Proliferation Leads to HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDACs Inhibits

HDACs in Cell Cycle Regulation

Role of HDACs in Apoptosis Regulation in Cancer HDACs HDACs p53 p53 (Tumor Suppressor) HDACs->p53 Deacetylates & Inactivates Bax Bax (Pro-apoptotic) HDACs->Bax Represses Transcription Bcl2 Bcl-2 (Anti-apoptotic) HDACs->Bcl2 Promotes Expression p53->Bax Activates Transcription Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDACs Inhibits

HDACs in Apoptosis Regulation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-Lys(Ac)-AMC Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc-Lys(Ac)-AMC assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a fluorometric method used to measure the activity of histone deacetylases (HDACs) and sirtuins (SIRTs). The substrate, this compound, is a non-fluorescent molecule. In the presence of an HDAC or SIRT, the acetyl group is removed from the lysine residue. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[1][2] The intensity of the fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the deacetylase activity.[1]

Q2: What is the optimal incubation time for the deacetylation reaction?

A2: The optimal incubation time for the deacetylation reaction can vary depending on the specific enzyme, its concentration, and the substrate concentration. Generally, incubation times can range from 30 minutes to 3 hours. It is crucial to perform a time-course experiment to determine the initial linear range of the reaction for your specific experimental conditions.

Q3: What are the recommended concentrations for the substrate and enzyme?

A3: Substrate concentrations typically range from 10 µM to 125 µM. The enzyme concentration should be optimized to ensure that the reaction rate is linear over the chosen incubation time and that less than 10-20% of the substrate is consumed.

Q4: Can this assay be performed in a continuous format?

A4: Yes, the this compound assay can be adapted to a continuous, one-step format by including trypsin in the initial reaction mixture along with the deacetylase enzyme and substrate. This allows for real-time monitoring of AMC release. However, it's important to ensure that trypsin does not degrade the deacetylase enzyme under the assay conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Inactive enzymeTest enzyme activity with a known positive control. Ensure proper storage and handling of the enzyme.
Sub-optimal assay conditionsVerify that the pH, temperature, and buffer composition are optimal for your specific enzyme. A pH around 8.0 is often optimal for both the deacetylase and trypsin.
Inefficient trypsin digestionEnsure trypsin is active and used at an appropriate concentration (e.g., 0.1 - 0.5 mg/mL).
Incorrect instrument settingsConfirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: 340-360 nm, Em: 440-460 nm).
High Background Signal Substrate contaminationUse high-purity this compound. Run a no-enzyme control to determine the background fluorescence from the substrate itself.
Autohydrolysis of the substrateMinimize the incubation time and ensure the assay buffer pH is stable.
Contaminated reagentsUse fresh, high-quality reagents and buffers.
Non-linear Reaction Progress Curves Excessive substrate consumptionUse a lower enzyme concentration or shorten the incubation time to ensure the reaction remains in the initial linear phase (typically <20% substrate consumption).
Enzyme instabilityThe enzyme may not be stable under the assay conditions. Consider adding stabilizing agents like Bovine Serum Albumin (BSA) to the buffer.
Product inhibitionThe reaction product may be inhibiting the enzyme. Analyze only the initial, linear phase of the reaction to determine the rate.

Experimental Protocols

Protocol 1: Two-Step HDAC/SIRT Activity Assay

This protocol provides a general framework for a two-step assay. Optimization of enzyme concentration and incubation times is recommended.

Materials:

  • HDAC/SIRT enzyme (purified or in cell lysate)

  • This compound substrate

  • HDAC/SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Trypsin solution (e.g., 0.2 mg/mL in assay buffer)

  • HDAC/SIRT inhibitor (for control, e.g., Trichostatin A or Nicotinamide)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a stock solution of this compound in DMSO. Dilute the substrate and enzyme to the desired working concentrations in Assay Buffer.

  • HDAC/SIRT Reaction:

    • In a 96-well black microplate, add the diluted HDAC/SIRT enzyme.

    • Include appropriate controls:

      • No-enzyme control: Assay Buffer + substrate.

      • Inhibitor control: HDAC/SIRT enzyme + inhibitor + substrate.

    • Initiate the reaction by adding the diluted this compound substrate to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Development Step:

    • Stop the HDAC/SIRT reaction and initiate development by adding the trypsin solution to each well.

    • Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

Protocol 2: Optimization of Incubation Time

Procedure:

  • Set up the HDAC/SIRT reaction as described in Protocol 1.

  • Instead of a single endpoint, measure the fluorescence at multiple time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • For each time point, a separate set of reactions should be stopped by the addition of trypsin.

  • Plot the fluorescence intensity against time.

  • Identify the time interval where the reaction is linear. This linear range should be used for all subsequent experiments.

Data Presentation

Table 1: Example Incubation Time Optimization Data

Incubation Time (minutes)Average Fluorescence (RFU)
0150
15850
301600
452350
603100
903800
1204100

Note: The data above is illustrative. The linear range will plateau as the substrate is consumed.

Table 2: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking Concentration
This compound10 mM in DMSO10 - 50 µM
HDAC/SIRT EnzymeVariesTo be determined empirically
Trypsin1 mg/mL in Assay Buffer0.1 - 0.2 mg/mL
Trichostatin A (HDACi)1 mM in DMSO1 µM
Nicotinamide (SIRTi)100 mM in water1 mM

Visualizations

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Deacetylation Reaction cluster_development 3. Development cluster_measurement 4. Measurement Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Dilution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Controls Prepare Controls (No Enzyme, Inhibitor) Prep_Controls->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Trypsin Add Trypsin Solution Incubate->Add_Trypsin Incubate_Dev Incubate at 37°C Add_Trypsin->Incubate_Dev Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate_Dev->Read_Fluorescence

Caption: Experimental workflow for the two-step this compound assay.

Signaling_Pathway cluster_reaction Enzymatic Reaction Boc_Lys_Ac_AMC This compound (Non-Fluorescent) Boc_Lys_AMC Boc-Lys-AMC Boc_Lys_Ac_AMC->Boc_Lys_AMC Deacetylation HDAC_SIRT HDAC / SIRT HDAC_SIRT->Boc_Lys_Ac_AMC AMC AMC (Fluorescent) Boc_Lys_AMC->AMC Cleavage Acetate Acetate Boc_Lys_AMC->Acetate Trypsin Trypsin Trypsin->Boc_Lys_AMC

Caption: Signaling pathway of the this compound assay.

References

Technical Support Center: Boc-Lys(Ac)-AMC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Boc-Lys(Ac)-AMC experiments for measuring histone deacetylase (HDAC) and sirtuin (SIRT) activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a two-step fluorometric method to measure the activity of Class I and II histone deacetylases (HDACs) and NAD+-dependent Class III deacetylases (sirtuins).

  • Deacetylation: In the first step, an HDAC or SIRT enzyme removes the acetyl group from the this compound substrate.

  • Developer Step: In the second step, a developing enzyme, typically trypsin, cleaves the deacetylated Boc-Lys-AMC product. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1]

The intensity of the fluorescence signal is directly proportional to the deacetylase activity and is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1]

Q2: What are the critical reagents and their recommended storage conditions?

Proper storage and handling of reagents are crucial for assay performance and reproducibility.

ReagentStorage TemperatureStability Notes
This compound -20°CStock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. The solid form is stable for at least 4 years when stored correctly.[1]
HDAC/SIRT Enzyme -80°CAvoid repeated freeze-thaw cycles. Aliquot upon first use. Enzyme activity can vary between batches and with storage conditions.
Trypsin -20°C or -80°CPrepare fresh or store as single-use aliquots.
Assay Buffer 4°CBuffer components can impact enzyme activity. Ensure pH and salt concentrations are optimal for the specific enzyme being studied.
HDAC Inhibitor (e.g., Trichostatin A) -20°CUsed as a control to stop the HDAC reaction and confirm signal specificity.

Q3: Can this compound be used for cell-based assays?

Yes, this compound is a cell-permeable substrate, making it suitable for measuring intracellular HDAC activity in whole cells.

Troubleshooting Guide

High Background Fluorescence

High background can mask the specific signal, leading to a low signal-to-noise ratio.

Potential CauseRecommended Solution
Substrate Autohydrolysis Prepare fresh substrate solutions for each experiment. Run a "substrate only" control (without enzyme) to quantify the rate of spontaneous AMC release and subtract this from all measurements.
Contaminated Reagents Use high-purity water and reagents. Filter-sterilize buffers if necessary. Check for microbial contamination.
Autofluorescence from Test Compounds or Samples Run a control without the this compound substrate to measure the intrinsic fluorescence of your test compounds or biological samples. If a compound is fluorescent, consider a different assay format or correct for the background fluorescence.
Microplate Autofluorescence Use black, opaque-bottom microplates designed for fluorescence assays to minimize background from the plate itself.
Low or No Signal

A weak or absent signal can indicate a problem with one of the assay components or the reaction conditions.

Potential CauseRecommended Solution
Inactive Enzyme Verify the activity of the enzyme with a known positive control substrate or a new batch of enzyme. Ensure proper storage and handling to prevent degradation.
Sub-optimal Assay Conditions Optimize the pH, temperature, and buffer composition for your specific enzyme. For many HDACs, a pH between 7.4 and 8.0 is optimal.
Incorrect Substrate Concentration Ensure the substrate concentration is appropriate for the enzyme. For kinetic studies, concentrations around the Michaelis constant (Km) are often used.
Insufficient Incubation Time Optimize the incubation times for both the deacetylation and the developer steps.
Inconsistent Results or High Variability

Lack of reproducibility can stem from several factors, from reagent handling to experimental setup.

Potential CauseRecommended Solution
Reagent Instability Aliquot reagents to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Multi-channel pipettes can improve consistency across a plate.
Inconsistent Incubation Times Ensure all wells are incubated for the same duration. For kinetic assays, use a plate reader with an injector to start the reaction simultaneously in all wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water.
Compound Solubility Issues Ensure test compounds are fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations and inconsistent results.

Experimental Protocols & Methodologies

Standard Biochemical HDAC Activity Assay

This protocol provides a general framework for measuring the activity of purified HDAC enzymes.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • This compound Stock Solution: 10 mM in DMSO.

    • HDAC Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

    • Developer Solution: Prepare a solution containing an HDAC inhibitor (e.g., 2 µM Trichostatin A) and trypsin (e.g., 0.4 mg/mL) in assay buffer.

  • Assay Procedure:

    • Add 40 µL of assay buffer to the wells of a black 96-well plate.

    • Add 10 µL of test compound dilutions or vehicle control.

    • Add 20 µL of the HDAC enzyme working solution to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

    • Add 10 µL of the this compound working solution (diluted from stock in assay buffer).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 20 µL of the developer solution.

    • Incubate for 15-30 minutes at 37°C.

    • Measure fluorescence at Ex/Em = 355/460 nm.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the fluorescence of the "no enzyme" control from all other wells.

  • Inhibitor Controls: Wells containing a known HDAC inhibitor should show minimal fluorescence, confirming that the signal is enzyme-dependent.

  • IC₅₀ Determination: For inhibitor studies, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Experimental Workflows and Pathways

This compound Assay Workflow

G cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development cluster_step3 Step 3: Detection A This compound (Non-fluorescent Substrate) C Boc-Lys-AMC (Deacetylated Intermediate) A->C Deacetylation B HDAC/SIRT Enzyme B->C E AMC (Fluorescent Product) C->E Cleavage D Trypsin D->E F Measure Fluorescence (Ex: 355nm, Em: 460nm) E->F

Caption: Workflow of the two-step this compound assay.

Simplified HDAC Signaling Pathway

G cluster_chromatin Chromatin State HAT HATs (Histone Acetyltransferases) Histone_Ac Acetylated Histones (Open Chromatin) HAT->Histone_Ac Acetylation HDAC HDACs/SIRTs (Histone Deacetylases) Histone Histones (Closed Chromatin) HDAC->Histone Ac Acetyl-CoA Ac->HAT Histone_Ac->HDAC Deacetylation Gene_Activation Gene Activation Histone_Ac->Gene_Activation Leads to Gene_Repression Gene Repression Histone->Gene_Repression Leads to

Caption: Opposing roles of HATs and HDACs in gene regulation.

References

Boc-Lys(Ac)-AMC assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Boc-Lys(Ac)-AMC assay.

Assay Principle

The this compound assay is a fluorometric method primarily used to measure the activity of Class I and II histone deacetylases (HDACs) and sirtuins (Class III HDACs). The assay is based on a two-step enzymatic reaction:

  • Deacetylation: The enzyme of interest (HDAC or sirtuin) removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate.

  • Proteolytic Cleavage: In the second step, trypsin is added. Trypsin specifically cleaves the amide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

The fluorescence intensity of the released AMC is directly proportional to the deacetylase activity. The excitation and emission wavelengths for AMC are approximately 340-360 nm and 440-460 nm, respectively.[1][2]

Experimental Protocols

Below are detailed methodologies for performing the this compound assay with recombinant enzymes and in a cell-based format.

In Vitro Assay with Recombinant HDACs/Sirtuins

Materials:

  • This compound substrate

  • Recombinant HDAC or Sirtuin enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD⁺ (for sirtuin assays)

  • Trypsin solution (e.g., 1 mg/mL in assay buffer)

  • Stop solution (e.g., Trichostatin A for HDACs, Nicotinamide for sirtuins)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired working concentration in assay buffer.

    • Dilute the recombinant enzyme to the desired concentration in cold assay buffer.

    • For sirtuin assays, prepare a working solution of NAD⁺ in assay buffer.

  • Enzyme Reaction:

    • To each well of the 96-well plate, add the diluted enzyme.

    • For sirtuin assays, add the NAD⁺ solution.

    • To initiate the reaction, add the this compound substrate solution to each well.

    • Include appropriate controls:

      • No-enzyme control: Assay buffer + substrate (to determine background fluorescence).

      • Inhibitor control: Enzyme + substrate + a known inhibitor (to validate inhibitor screening).

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Development Step:

    • Add the stop solution to terminate the enzymatic reaction.

    • Add the trypsin solution to each well.

    • Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.[3]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.[3]

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all other readings.

    • Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration.

Cell-Based HDAC Assay

Materials:

  • Cells in culture

  • This compound

  • Cell culture medium

  • HDAC developer solution (containing cell lysis buffer and trypsin)

  • 96-well tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well tissue culture plate and allow them to adhere overnight.

  • Substrate Addition:

    • Apply this compound (e.g., 25 µM final concentration) to the cell culture.[4]

    • Incubate for 2-3 hours at 37°C in a 5% CO₂ atmosphere.

  • Lysis and Development:

    • Terminate the deacetylation reaction by adding the HDAC developer solution.

    • Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescent signal of AMC using a microplate reader at Ex/Em = 355 nm/460 nm.

Data Presentation: Assay Performance

The following table summarizes typical performance data for HDAC assays, providing an indication of the assay's robustness and reproducibility.

Performance MetricTypical ValueSource
Z' Factor 0.88Internal study on a homogeneous cellular HDAC assay
Signal-to-Noise Ratio 5.7Internal study on a homogeneous cellular HDAC assay
Coefficient of Variation (CV%) 6.6% - 8.2% (across individuals)Whole cell HDAC activity assay in peripheral white blood cells
Coefficient of Variation (CV%) 1.0% - 11.3% (across time points)Whole cell HDAC activity assay in peripheral white blood cells

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate Impurity: The this compound substrate may contain free AMC. 2. Autofluorescence of Compounds: Test compounds may be fluorescent. 3. Contaminated Reagents or Plate: Buffers, enzyme preparations, or the microplate may be contaminated.1. Purchase high-purity substrate. Run a "substrate only" control to assess background. 2. Screen compounds for autofluorescence at the assay wavelengths before testing. 3. Use fresh, high-quality reagents and new, clean microplates designed for fluorescence assays.
Low Signal or No Activity 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 3. Inefficient Trypsin Digestion: Trypsin may be inactive or used at a suboptimal concentration.1. Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. Test with a new batch of enzyme. 2. Optimize assay conditions (pH, temperature, buffer components) for your specific enzyme. 3. Use fresh, active trypsin. The optimal pH for trypsin activity is around 8.0. Titrate the trypsin concentration to ensure complete cleavage.
High Well-to-Well Variability 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Incomplete Mixing: Reagents not mixed thoroughly in the wells. 3. Temperature Gradients: Uneven temperature across the microplate during incubation.1. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting steps. 2. Gently mix the contents of the wells after adding each reagent. 3. Ensure the entire plate is at a uniform temperature during incubations.
Non-linear Reaction Progress 1. Substrate Depletion: A significant portion of the substrate is consumed during the assay. 2. Enzyme Instability: The enzyme loses activity over the course of the incubation. 3. Product Inhibition: The reaction product inhibits the enzyme.1. Use a lower enzyme concentration or a shorter incubation time to ensure that less than 10-15% of the substrate is consumed. 2. Add stabilizing agents like BSA to the assay buffer. 3. Analyze only the initial linear phase of the reaction to determine the rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in the assay?

A1: The optimal substrate concentration can vary depending on the specific enzyme and assay conditions. It is recommended to perform a substrate titration to determine the Michaelis constant (Km) for your enzyme. A good starting point for many HDACs is in the range of 10-50 µM.

Q2: Can this assay be used to measure the activity of sirtuins?

A2: Yes, the this compound assay can be adapted for sirtuins. The key difference is the requirement of NAD⁺ as a co-substrate for the deacetylation reaction. You will need to add NAD⁺ to the reaction mixture and use a sirtuin-specific inhibitor, such as nicotinamide, in your control wells.

Q3: My blank wells (no enzyme) have very high fluorescence. What could be the cause?

A3: High background in blank wells is often due to the presence of free AMC in the substrate stock or contamination of the assay buffer or microplate. Ensure you are using a high-quality substrate and fresh, clean reagents and labware.

Q4: How can I be sure that the signal I'm measuring is from my enzyme of interest and not from contaminating proteases in my sample?

A4: To control for the activity of other proteases that might cleave the substrate, it is important to run a control reaction without the addition of trypsin. If you observe a significant signal in the absence of trypsin, it suggests the presence of contaminating proteases that can cleave the deacetylated substrate.

Q5: What is the purpose of the stop solution?

A5: The stop solution is added after the deacetylation step to inactivate the HDAC or sirtuin enzyme. This ensures that the deacetylation reaction does not continue during the subsequent trypsin digestion step, which would lead to inaccurate results. For HDACs, a potent inhibitor like Trichostatin A is often used. For sirtuins, nicotinamide is a common inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

HDAC_Deacetylation_Pathway cluster_reaction This compound Assay Principle Boc_Lys_Ac_AMC This compound (Non-fluorescent) HDAC HDAC / Sirtuin Boc_Lys_Ac_AMC->HDAC Deacetylation Boc_Lys_AMC Boc-Lys-AMC HDAC->Boc_Lys_AMC Trypsin Trypsin Boc_Lys_AMC->Trypsin Cleavage AMC AMC (Fluorescent) Trypsin->AMC

Caption: this compound Assay Workflow.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Substrate, Enzyme, Buffers) start->reagent_prep reaction_setup Set up Reaction in 96-well Plate (Enzyme, Substrate, Controls) reagent_prep->reaction_setup incubation1 Incubate at 37°C (e.g., 60 min) reaction_setup->incubation1 stop_reaction Add Stop Solution incubation1->stop_reaction add_trypsin Add Trypsin stop_reaction->add_trypsin incubation2 Incubate at 37°C (e.g., 15-30 min) add_trypsin->incubation2 read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) incubation2->read_fluorescence data_analysis Analyze Data read_fluorescence->data_analysis end End data_analysis->end

Caption: In Vitro this compound Experimental Workflow.

References

Effect of trypsin concentration on Boc-Lys(Ac)-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Boc-Lys(Ac)-AMC assay to measure histone deacetylase (HDAC) activity.

Understanding the this compound Assay

The this compound assay is a two-step fluorogenic method to determine the activity of HDAC enzymes. In the first step, an HDAC enzyme removes the acetyl group from the substrate, this compound. In the second step, the proteolytic enzyme trypsin is added. Trypsin specifically cleaves the deacetylated substrate, Boc-Lys-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.[1][2][3]

Experimental Protocol: Standard this compound Assay

This protocol provides a general framework for performing the this compound assay. Optimal conditions, including enzyme and substrate concentrations, as well as incubation times, should be determined empirically for each specific experiment.

Materials:

  • HDAC enzyme

  • This compound substrate

  • Trypsin (from bovine pancreas)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (e.g., Trichostatin A or SAHA) for controls

  • DMSO

  • Black, opaque-walled 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the HDAC enzyme and substrate to their working concentrations in assay buffer.

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and then dilute to the final working concentration in assay buffer. It is recommended to prepare the trypsin solution fresh for each experiment.[4]

  • HDAC Reaction:

    • Add the diluted HDAC enzyme to the wells of the microplate.

    • Include appropriate controls:

      • No-enzyme control: Contains all reaction components except the HDAC enzyme to measure background fluorescence.

      • Inhibitor control: Contains the HDAC enzyme and a known inhibitor to ensure the assay can detect inhibition.

    • Initiate the reaction by adding the this compound substrate to all wells.

    • Incubate the plate at a temperature optimal for the HDAC enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Development Step:

    • Stop the HDAC reaction and initiate the development step by adding the trypsin solution to each well. An HDAC inhibitor can also be included in the trypsin solution to ensure the HDAC reaction is completely stopped.[5]

    • Incubate the plate at a temperature optimal for trypsin activity (e.g., 37°C) for a set period (e.g., 20-30 minutes). The optimal incubation time may vary depending on the substrate and trypsin concentration.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Effect of Trypsin Concentration on Assay Performance

The concentration of trypsin is a critical parameter in the this compound assay. The optimal concentration can vary significantly depending on the specific assay conditions, including the HDAC enzyme concentration, substrate concentration, and the specific peptide sequence of the substrate.

ParameterLow Trypsin ConcentrationOptimal Trypsin ConcentrationHigh Trypsin Concentration
Effect Incomplete cleavage of the deacetylated substrate, leading to an underestimation of HDAC activity.Complete and rapid cleavage of the deacetylated substrate without affecting the integrity of the assay components.Potential for degradation of the HDAC enzyme or autolysis of trypsin itself, which can lead to inconsistent results. May also increase background fluorescence.
Observed Result Low fluorescent signal and a poor signal-to-noise ratio.A robust and linear fluorescent signal that is proportional to the HDAC activity.Non-linear reaction kinetics, high background signal, and poor reproducibility.
Reported Concentrations 0.05 µg/mL0.1 mg/mL, 0.4 mg/mL, 1.7 mg/mL, 2.0 mg/mL, 5.0 mg/mL> 5.0 mg/mL

Note: The reported concentrations are examples from various protocols and the optimal concentration for a specific assay should be determined experimentally through a trypsin titration.

Troubleshooting Guide & FAQs

High Background Fluorescence

Q: I am observing a high signal in my "no-enzyme" control wells. What could be the cause?

A: High background fluorescence can be caused by several factors related to the trypsin step:

  • Trypsin Cleavage of Acetylated Substrate: Although trypsin has a strong preference for cleaving after non-acetylated lysine, very high concentrations of trypsin may exhibit some activity towards the acetylated this compound substrate, leading to background signal.

    • Solution: Perform a control experiment with only trypsin and the acetylated substrate to assess for direct cleavage. If cleavage is observed, reduce the trypsin concentration.

  • Contaminating Proteases: The HDAC enzyme preparation or other assay components may be contaminated with proteases that can cleave the substrate.

    • Solution: Use highly purified HDAC enzyme and other reagents.

  • Substrate Instability: The this compound substrate may be unstable and spontaneously hydrolyze over time.

    • Solution: Prepare fresh substrate solutions and avoid repeated freeze-thaw cycles.

Low Fluorescent Signal

Q: The fluorescent signal in my experimental wells is very weak, even with a known active HDAC enzyme. What should I do?

A: A weak signal often points to an issue with one of the enzymatic steps:

  • Insufficient Trypsin Concentration: If the trypsin concentration is too low, the deacetylated substrate will not be completely cleaved, resulting in a lower than expected fluorescent signal.

    • Solution: Perform a trypsin titration to determine the optimal concentration for your specific assay conditions. Ensure that the deacetylation by the HDAC is the rate-limiting step.

  • Suboptimal Trypsin Incubation Time: The incubation time with trypsin may be too short for complete cleavage of the deacetylated substrate.

    • Solution: Increase the incubation time with trypsin. The optimal time can be determined by taking kinetic readings after the addition of trypsin until the fluorescence signal plateaus.

  • Inactive Trypsin: Trypsin can lose activity if not stored or handled properly.

    • Solution: Use a fresh stock of trypsin and ensure it is stored correctly (typically at -20°C). Prepare working solutions of trypsin fresh for each experiment.

  • Suboptimal Assay Conditions for Trypsin: The pH and temperature of the assay buffer may not be optimal for trypsin activity. Trypsin generally has a pH optimum around 8.0.

    • Solution: Ensure your assay buffer is within the optimal pH range for both the HDAC and trypsin.

Inconsistent or Non-Reproducible Results

Q: My results are not consistent between wells or experiments. What could be the cause?

A: Lack of reproducibility can stem from several sources, including the trypsin development step:

  • Excessive Trypsin Concentration: Very high concentrations of trypsin can lead to the degradation of the HDAC enzyme or trypsin itself through autolysis, resulting in variable results.

    • Solution: Optimize the trypsin concentration by performing a titration to find a concentration that ensures complete cleavage without causing degradation of other assay components.

  • Pipetting Inaccuracies: Inconsistent volumes of trypsin added to each well will lead to variability in the fluorescent signal.

    • Solution: Use calibrated pipettes and consider preparing a master mix of the trypsin solution to add to all wells.

  • Temperature Fluctuations: Variations in temperature during the trypsin incubation step can affect its enzymatic activity and lead to inconsistent results.

    • Solution: Ensure the plate is incubated at a constant and uniform temperature.

Visualizing the Assay Principle and Troubleshooting

This compound Assay Workflow

AssayWorkflow This compound Assay Signaling Pathway sub This compound (Substrate, Low Fluorescence) deacetylated Boc-Lys-AMC (Deacetylated Intermediate) sub->deacetylated Deacetylation hdac HDAC Enzyme hdac->sub amc Free AMC (High Fluorescence) deacetylated->amc Cleavage trypsin Trypsin trypsin->deacetylated

Caption: Enzymatic cascade of the this compound assay.

Troubleshooting Workflow for the this compound Assay

TroubleshootingWorkflow Troubleshooting Workflow for the this compound Assay start Problem Encountered high_bg High Background Signal? start->high_bg low_signal Low Signal? high_bg->low_signal No check_trypsin_substrate Check for Trypsin Cleavage of Acetylated Substrate high_bg->check_trypsin_substrate Yes inconsistent Inconsistent Results? low_signal->inconsistent No optimize_trypsin_conc Optimize Trypsin Concentration (Titration) low_signal->optimize_trypsin_conc Yes inconsistent->optimize_trypsin_conc Yes check_pipetting Verify Pipetting Accuracy inconsistent->check_pipetting No check_contamination Check for Protease Contamination check_trypsin_substrate->check_contamination optimize_incubation Optimize Trypsin Incubation Time optimize_trypsin_conc->optimize_incubation check_reagents Check Reagent Activity (HDAC, Trypsin) optimize_incubation->check_reagents

Caption: A logical workflow for troubleshooting common assay issues.

References

Correcting for Autofluorescence in Boc-Lys(Ac)-AMC Readings: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in Boc-Lys(Ac)-AMC-based assays. By implementing the protocols and strategies outlined below, you can enhance the accuracy and reliability of your experimental data.

I. Understanding Autofluorescence in the Context of this compound Assays

What is this compound?

This compound is a fluorogenic substrate used to measure the activity of histone deacetylases (HDACs). The substrate itself is non-fluorescent. In a two-step reaction, HDAC enzymes first remove the acetyl group from the lysine residue. Subsequently, a developing agent, typically containing trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][2][3] The intensity of the fluorescent signal, measured at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.[4]

What is Autofluorescence and Why is it a Problem?

Autofluorescence is the natural fluorescence emitted by various components within a biological sample when excited by light. In the context of a this compound assay, cellular components (such as NADH and flavins), cell culture media (especially those containing phenol red or fetal bovine serum), and even test compounds can fluoresce at the same wavelengths used to measure the AMC signal. This unwanted background fluorescence can mask the true signal from the assay, leading to inaccurate and unreliable results, including a poor signal-to-background ratio.

II. Troubleshooting Guide: Identifying and Mitigating Autofluorescence

This guide addresses common issues encountered during this compound assays related to autofluorescence.

Frequently Asked Questions (FAQs)

Q1: My blank wells (no cells or no enzyme) have very high fluorescence readings. What is the cause?

High background in blank wells is a clear indicator of autofluorescence originating from your reagents or microplate.

  • Cell Culture Medium: Phenol red and riboflavin in many standard culture media are major sources of autofluorescence.

  • Fetal Bovine Serum (FBS): Serum contains numerous fluorescent molecules.

  • Assay Buffer Components: Ensure all reagents are of high purity and are not contaminated.

  • Microplates: Use of incorrect microplates, such as those made of clear plastic, can contribute to background fluorescence. Black, opaque-walled microplates are recommended to minimize well-to-well crosstalk and background.

Q2: After subtracting the blank, my sample readings are very low or even negative. What does this mean?

This typically indicates that the fluorescence from your blank is higher than or equal to the fluorescence from your sample wells.

  • Low HDAC Activity: The enzymatic activity in your samples may be too low to generate a signal significantly above the background. Consider increasing the amount of cell lysate or purified enzyme.

  • Inhibitory Compounds: Your test compound may be inhibiting the HDAC enzyme, resulting in a low signal.

  • Incorrect Blank: You may be using an inappropriate blank for subtraction. It is crucial to use a blank that accurately reflects all sources of background fluorescence in your sample wells.

Q3: How do I determine if my test compound is autofluorescent?

It is essential to assess the intrinsic fluorescence of your test compounds, as this can be a significant source of interference.

  • Compound-Only Control: Prepare wells containing the assay buffer and your test compound at the same concentration used in the experiment, but without the cells or enzyme. Measure the fluorescence at the assay wavelengths. A high reading indicates that your compound is autofluorescent.

Q4: What are the different types of blanks, and when should I use them?

Using the correct blank controls is critical for accurate autofluorescence correction.

  • Reagent Blank (or No-Enzyme Control): Contains all assay components (buffer, substrate, developer) except for the enzyme source (cell lysate or purified enzyme). This control accounts for background from the reagents and substrate autohydrolysis.

  • Cell-Only Blank: Contains cells and assay buffer but no this compound substrate. This is crucial for cell-based assays to measure the autofluorescence of the cells themselves.

  • Compound-Only Blank: Contains assay buffer and the test compound at the experimental concentration. This measures the intrinsic fluorescence of the compound.

  • Vehicle Control: Contains all assay components, including the vehicle (e.g., DMSO) used to dissolve the test compounds. This is important to account for any effects of the solvent on the assay.

III. Experimental Protocols for Autofluorescence Correction

This section provides a detailed methodology for a cell-based this compound assay, incorporating robust controls for autofluorescence correction.

A. Key Experimental Parameters

ParameterRecommendationRationale
Microplate Type Black, clear-bottom 96-well or 384-well platesMinimizes background fluorescence and well-to-well crosstalk.
Cell Culture Medium Phenol red-free mediumReduces a major source of media-induced autofluorescence.
Excitation Wavelength 340-360 nmOptimal for exciting the AMC fluorophore.
Emission Wavelength 440-460 nmOptimal for detecting the AMC fluorophore's emission.
Reader Settings Bottom-reading mode (for adherent cells)Can reduce background from the overlying culture medium.

B. Detailed Protocol for a Cell-Based this compound Assay with Autofluorescence Correction

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Materials:

  • Cells of interest

  • This compound substrate

  • HDAC Assay Buffer

  • Lysis Buffer

  • Developer Solution (containing Trypsin)

  • HDAC Inhibitor (e.g., Trichostatin A) for positive control

  • Test compounds and vehicle (e.g., DMSO)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a predetermined density and allow them to adhere overnight.

  • Plate Setup for Controls and Samples:

    • Wells A1-A3 (Reagent Blank): Add cell culture medium without cells. These wells will receive all reagents except the cell lysate.

    • Wells B1-B3 (Cell-Only Blank): Wells with cells that will not receive the this compound substrate.

    • Wells C1-C3 (Positive Control - Inhibited): Wells with cells to be treated with a known HDAC inhibitor (e.g., Trichostatin A).

    • Wells D1-D3 (Vehicle Control): Wells with cells to be treated with the vehicle (e.g., DMSO).

    • Remaining Wells (Test Compounds): Wells with cells to be treated with your test compounds.

    • Optional (Compound Autofluorescence Plate): On a separate plate, prepare wells with assay buffer and your test compounds at the final assay concentration.

  • Compound Treatment:

    • Treat the cells in the designated wells with your test compounds, HDAC inhibitor, or vehicle control.

    • Incubate for the desired treatment period (e.g., 2-4 hours).

  • Assay Reaction:

    • Remove the culture medium from all wells.

    • Wash the cells gently with PBS.

    • Add the this compound substrate, diluted in assay buffer, to all wells except the "Cell-Only Blank" wells.

    • Incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for deacetylation.

  • Development and Lysis:

    • Add the Lysis/Developer solution to all wells.

    • Incubate at room temperature for 15-30 minutes to allow for cell lysis and cleavage of the deacetylated substrate.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

C. Data Analysis and Correction

  • Calculate Average RFU: Determine the average Relative Fluorescence Units (RFU) for each set of replicate wells.

  • Subtract Background:

    • Corrected Sample RFU = (Average Sample RFU) - (Average Reagent Blank RFU) - (Average Cell-Only Blank RFU)

    • If compound autofluorescence is significant (from the separate plate), you may also need to subtract this value: Corrected Sample RFU = (Average Sample RFU) - (Average Reagent Blank RFU) - (Average Cell-Only Blank RFU) - (Average Compound-Only RFU)

  • Calculate % Inhibition (for inhibitor screening):

    • % Inhibition = [1 - (Corrected Sample RFU / Corrected Vehicle Control RFU)] x 100

IV. Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of setting up a this compound assay with appropriate controls for autofluorescence correction.

G start Start: Seed Cells in 96-Well Plate treatment Add Test Compounds, Inhibitor (Positive Control), & Vehicle (Negative Control) start->treatment add_substrate Add this compound Substrate treatment->add_substrate incubation_deacetylation Incubate (Deacetylation Reaction) add_substrate->incubation_deacetylation add_developer Add Lysis/Developer Solution incubation_deacetylation->add_developer incubation_development Incubate (Fluorescence Development) add_developer->incubation_development read_plate Read Fluorescence (Ex: 355nm, Em: 460nm) incubation_development->read_plate analyze Data Analysis: Subtract Blanks & Calculate Activity read_plate->analyze

Caption: A streamlined workflow for a this compound assay.

G cluster_plate 96-Well Plate Layout sample_wells Sample Wells: Cells + Compound + Substrate data_analysis Data Correction Logic sample_wells->data_analysis Raw Sample RFU vehicle_wells Vehicle Control: Cells + Vehicle + Substrate vehicle_wells->data_analysis Control RFU inhibitor_wells Positive Control: Cells + Inhibitor + Substrate reagent_blank Reagent Blank: No Cells + Substrate reagent_blank->data_analysis Subtract cell_blank Cell-Only Blank: Cells + No Substrate cell_blank->data_analysis Subtract compound_blank Compound-Only Blank: No Cells + Compound + No Substrate compound_blank->data_analysis Subtract (if necessary) corrected_signal Final Corrected Signal data_analysis->corrected_signal

Caption: Control wells for accurate autofluorescence correction.

By carefully considering the sources of autofluorescence and implementing the appropriate controls and correction methods, researchers can significantly improve the quality and reliability of their data from this compound assays.

References

Improving the sensitivity of a Boc-Lys(Ac)-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of the Boc-Lys(Ac)-AMC assay.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound assay in a question-and-answer format, providing actionable solutions to improve your experimental outcomes.

Issue 1: High Background Fluorescence

  • Question: My negative control wells (without enzyme) show high fluorescence, leading to a low signal-to-noise ratio. What are the potential causes and solutions?

  • Answer: High background fluorescence can significantly impact assay sensitivity. Here are the common causes and recommended solutions:

    • Substrate Autohydrolysis: The this compound substrate can undergo spontaneous hydrolysis, releasing the fluorescent AMC molecule.

      • Solution: Prepare fresh substrate solution for each experiment and avoid prolonged storage of diluted substrate. Run a "substrate only" control to quantify the rate of spontaneous release and subtract this from all readings.[1]

    • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds.

      • Solution: Use high-purity, nuclease-free water and analytical grade reagents.[2] Filter-sterilize buffers if you suspect microbial contamination.

    • Well Contamination: The microplate wells may have residual fluorescent material.

      • Solution: Ensure plates are clean. If issues persist, consider trying a new batch of plates.

    • Developer (Trypsin) Activity on the Acetylated Substrate: Although trypsin preferentially cleaves the deacetylated substrate, it may exhibit minimal activity on the acetylated form, especially at high concentrations or during long incubation periods.

      • Solution: Optimize the trypsin concentration and incubation time. Use the lowest effective concentration of trypsin for the shortest time necessary to achieve complete cleavage of the deacetylated substrate.

Issue 2: Low or No Signal

  • Question: I am not observing a significant increase in fluorescence in my positive control wells (with active enzyme). What should I investigate?

  • Answer: A weak or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.

    • Inactive Enzyme: The enzyme (e.g., HDAC, sirtuin) may have lost activity.

      • Solution: Ensure proper storage of the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.[3] Test the enzyme's activity with a known positive control or a new batch of enzyme.

    • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.

      • Solution: Verify the recommended buffer conditions for your enzyme. The optimal pH for most HDACs is typically between 7.4 and 8.0.[4][5] Sirtuin assays are often performed at pH 8.0. The optimal temperature is generally 37°C.

    • Incorrect Substrate Concentration: The substrate concentration may be too low.

      • Solution: While a high concentration can lead to substrate inhibition, a concentration that is too low will result in a weak signal. The optimal concentration is typically at or slightly above the Michaelis constant (Km) of the enzyme.

    • Presence of Inhibitors: Your sample or buffer may contain enzyme inhibitors.

      • Solution: Ensure that your reagents are free from known inhibitors. For instance, DMSO, often used to dissolve the substrate, can inhibit HDACs at high concentrations. Keep the final DMSO concentration low, typically below 1%.

Issue 3: Non-Linear Reaction Progress

  • Question: The fluorescence signal in my kinetic assay is not increasing linearly over time. What could be the reason?

  • Answer: A non-linear reaction rate can complicate data analysis and indicates a change in the reaction velocity during the measurement period.

    • Substrate Depletion: If the enzyme concentration is too high, the substrate can be rapidly consumed, causing the reaction rate to slow down.

      • Solution: Reduce the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the assay.

    • Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the experiment.

      • Solution: Shorten the incubation time or add stabilizing agents like Bovine Serum Albumin (BSA) to the buffer.

    • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme.

      • Solution: Analyze only the initial linear phase of the reaction to determine the initial velocity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?

A1: The recommended excitation wavelength for 7-amino-4-methylcoumarin (AMC) is in the range of 340-360 nm, and the emission wavelength is in the range of 440-460 nm. It is always advisable to confirm the optimal settings for your specific fluorescence plate reader.

Q2: How should I prepare and store the this compound substrate?

A2: The lyophilized substrate should be stored at -20°C or lower. For use, prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The substrate is also light-sensitive and should be protected from light.

Q3: What is a typical starting concentration for the this compound substrate?

A3: A common starting point for substrate concentration is a range of 10 µM to 100 µM. However, the optimal concentration depends on the Michaelis constant (Km) of the specific enzyme being assayed. It is recommended to perform a substrate titration to determine the optimal concentration for your experimental conditions.

Q4: How can I determine the optimal enzyme concentration for my assay?

A4: The optimal enzyme concentration should provide a linear increase in fluorescence over the desired time and a signal significantly above the background. A good starting point is to perform an enzyme titration experiment with varying enzyme concentrations while keeping the substrate concentration constant. The goal is to find a concentration that yields a robust and linear reaction rate.

Q5: Can I use this assay for cell-based experiments?

A5: Yes, this compound is a cell-permeable substrate and can be used for tissue culture-based HDAC assays. A typical protocol involves applying the substrate to cultured cells, followed by cell lysis and the addition of a developer solution containing trypsin.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
High Background Substrate AutohydrolysisPrepare fresh substrate; run "substrate only" control.
Contaminated ReagentsUse high-purity reagents and sterile water.
Developer Activity on Acetylated SubstrateOptimize trypsin concentration and incubation time.
Low/No Signal Inactive EnzymeEnsure proper enzyme storage; test with a positive control.
Suboptimal Assay ConditionsVerify optimal pH, temperature, and buffer for your enzyme.
Incorrect Substrate ConcentrationPerform a substrate titration to find the optimal concentration.
Presence of InhibitorsEnsure reagents are free of inhibitors; keep DMSO concentration low.
Non-Linear Reaction Substrate DepletionReduce enzyme concentration.
Enzyme InstabilityShorten incubation time or add stabilizing agents (e.g., BSA).
Product InhibitionAnalyze the initial linear phase of the reaction.

Table 2: Recommended Assay Parameter Ranges

ParameterTypical RangeNotes
Substrate Concentration 10 - 100 µMOptimal concentration is typically near the enzyme's Km.
Enzyme Concentration Varies (nM to µM range)Titrate to find the optimal concentration for a linear reaction rate.
pH 7.4 - 8.5Optimal pH is enzyme-dependent.
Temperature 37°CMost HDAC and sirtuin assays are performed at this temperature.
Incubation Time 30 - 120 minutesOptimize for a linear reaction phase and sufficient signal.
DMSO Concentration < 1% (v/v)High concentrations can inhibit enzyme activity.

Experimental Protocols

Protocol 1: Optimization of Enzyme Concentration

This protocol describes how to determine the optimal enzyme concentration for your this compound assay.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of your enzyme in an appropriate assay buffer.

    • Prepare a working solution of this compound substrate at a concentration known to be at or above the Km of the enzyme (e.g., 50 µM).

    • Prepare the developer solution containing trypsin.

  • Assay Setup:

    • In a 96-well black microplate, prepare serial dilutions of your enzyme in the assay buffer. Include a no-enzyme control (buffer only).

    • Add the this compound substrate to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Development:

    • Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

    • Incubate for 15-30 minutes at 37°C to allow for cleavage of the deacetylated substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all other readings.

    • Plot the background-subtracted fluorescence intensity against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot and provide a robust signal.

Protocol 2: Optimization of Substrate Concentration

This protocol will help you determine the optimal substrate concentration for your assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the substrate in the assay buffer.

    • Prepare a working solution of your enzyme at its optimal concentration (determined from Protocol 1).

    • Prepare the developer solution.

  • Assay Setup:

    • In a 96-well black microplate, add the enzyme solution to all wells except the no-enzyme control.

    • Add the different dilutions of the this compound substrate to the respective wells to initiate the reaction. Include a no-substrate control (enzyme and buffer only).

  • Incubation, Development, and Measurement:

    • Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme and no-substrate controls) from all experimental readings.

    • Plot the reaction velocity (fluorescence intensity per unit of time) against the substrate concentration. This will generate a Michaelis-Menten curve, from which you can determine the Km and Vmax. The optimal substrate concentration is typically at or slightly above the Km value.

Mandatory Visualization

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_development 3. Signal Development cluster_detection 4. Detection Enzyme Enzyme Solution Mix Mix Enzyme and Substrate in 96-well plate Enzyme->Mix Substrate This compound Substrate Solution Substrate->Mix Developer Developer Solution (Trypsin) Add_Developer Add Developer Solution Developer->Add_Developer Incubate_Reaction Incubate at 37°C Mix->Incubate_Reaction Incubate_Reaction->Add_Developer Incubate_Developer Incubate at 37°C Add_Developer->Incubate_Developer Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate_Developer->Read_Fluorescence Analyze_Data Data Analysis Read_Fluorescence->Analyze_Data

Caption: Experimental workflow for the this compound assay.

HDAC_Signaling_Pathway Signal External Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Signal->Receptor binds Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade activates Transcription_Factors Transcription Factors (e.g., NF-κB, p53) Kinase_Cascade->Transcription_Factors activates HATs Histone Acetyltransferases (HATs) Transcription_Factors->HATs recruits HDACs Histone Deacetylases (HDACs) Transcription_Factors->HDACs recruits Histones Histones HATs->Histones acetylates HDACs->Histones deacetylates Chromatin_Relaxed Relaxed Chromatin (Acetylated Histones) Histones->Chromatin_Relaxed Chromatin_Condensed Condensed Chromatin (Deacetylated Histones) Histones->Chromatin_Condensed Gene_Expression Gene Transcription Chromatin_Relaxed->Gene_Expression promotes Chromatin_Condensed->Gene_Expression represses Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Simplified HDAC signaling pathway and its role in gene expression.

References

Technical Support Center: Boc-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Lys(Ac)-AMC. Our goal is to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate for histone deacetylases (HDACs). The substrate itself is not fluorescent. In the presence of an HDAC enzyme, the acetyl group on the lysine residue is removed. Subsequently, treatment with trypsin cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1][2][3] The intensity of the fluorescence is directly proportional to the HDAC activity.

Q2: What are the recommended solvents for dissolving this compound?

The recommended solvents for this compound are dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol.[1][3] DMSO is a common choice for creating high-concentration stock solutions.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in an appropriate solvent such as DMSO to your desired concentration. For example, to create a 30 mM stock solution, you can dissolve 50 mg of this compound in 3.7 mL of DMSO. It is recommended to use fresh, anhydrous DMSO as the presence of water can negatively impact the solubility of the compound.

Q4: What are the optimal storage conditions for this compound?

Solid this compound should be stored at -20°C in a sealed container, protected from moisture and light. Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: What are the excitation and emission wavelengths for the fluorescent product AMC?

The fluorescent product, 7-amino-4-methylcoumarin (AMC), has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration
DMF30 mg/mL
DMSO25 mg/mL
Ethanol3 mg/mL

Data compiled from Cayman Chemical.

Troubleshooting Guide

Issue: My this compound is not dissolving completely in the recommended solvent.

  • Possible Cause: The concentration you are trying to achieve may be too high, or the solvent may have absorbed moisture.

  • Troubleshooting Steps:

    • Confirm Concentration: Double-check your calculations and ensure you are not exceeding the recommended solubility limits (see table above).

    • Use Fresh Solvent: Use a fresh, unopened bottle of anhydrous solvent, particularly for DMSO, as it is hygroscopic.

    • Gentle Warming: Gently warm the solution to 37°C in a water bath.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid in dissolution.

    • Incremental Addition: Add the solvent to the solid compound in small increments while vortexing or stirring.

Issue: My this compound stock solution appears cloudy or has formed a precipitate after storage.

  • Possible Cause: The compound may have precipitated out of solution due to improper storage, especially after freeze-thaw cycles. Water absorption into the solvent can also reduce solubility.

  • Troubleshooting Steps:

    • Re-dissolve: Before use, bring the vial to room temperature and try to re-dissolve the precipitate by vortexing, gentle warming (37°C), or sonication.

    • Aliquot Stock Solutions: To prevent issues from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into smaller, single-use volumes before freezing.

    • Use Fresh Aliquots: If the precipitate does not readily dissolve, it is best to use a fresh, unopened aliquot.

Issue: I observe a precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound is hydrophobic, and diluting a concentrated DMSO stock into an aqueous environment can cause it to precipitate if the final DMSO concentration is too low to maintain solubility.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to keep the compound in solution, but low enough to not affect your biological system (typically <1%).

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your concentrated stock solution into a smaller volume of your aqueous buffer or medium, vortexing immediately, and then add this intermediate dilution to your final volume.

    • Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO.

Experimental Protocols

Detailed Protocol for a Cell-Based HDAC Activity Assay

This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well tissue culture plate at a density of 6 x 10^4 cells per well in 100 µL of medium. Allow the cells to adhere overnight in a 37°C incubator with a 5% CO2 atmosphere.

  • Substrate Addition: The following day, add 25 µM of this compound to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C with 5% CO2.

  • Reaction Termination and Development: Terminate the deacetylation reaction by adding an HDAC developer solution containing a cell lysis buffer and trypsin.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence of the released AMC using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting this compound Solubility start Start: Solubility Issue (Precipitate/Cloudiness) check_conc Is the concentration within solubility limits? start->check_conc check_solvent Is the solvent fresh and anhydrous? check_conc->check_solvent Yes fail Issue persists. Consider starting with fresh compound. check_conc->fail No use_fresh_solvent Use fresh, anhydrous solvent (e.g., DMSO) check_solvent->use_fresh_solvent dissolution_methods Apply dissolution aids: - Gentle warming (37°C) - Sonication - Vortexing check_solvent->dissolution_methods Yes use_fresh_solvent->dissolution_methods check_dissolution Does it dissolve? dissolution_methods->check_dissolution dilution_issue Is the issue occurring upon dilution in aqueous buffer? check_dissolution->dilution_issue Yes check_dissolution->fail No optimize_dilution Optimize dilution protocol: - Check final DMSO concentration - Perform serial dilution - Consider a lower stock concentration dilution_issue->optimize_dilution Yes storage_issue Is the issue with a previously frozen stock? dilution_issue->storage_issue No success Success: Solution is clear. Proceed with experiment. optimize_dilution->success aliquot_solution Best Practice: Aliquot stock solutions before first freezing storage_issue->aliquot_solution Yes storage_issue->success No, fresh stock aliquot_solution->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Preventing substrate degradation in Boc-Lys(Ac)-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent substrate degradation and other common issues encountered in Boc-Lys(Ac)-AMC assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a two-step fluorometric method used to measure the activity of Class I and II histone deacetylases (HDACs).[1][2]

  • Deacetylation: In the first step, HDACs present in the sample remove the acetyl group from the lysine residue of the non-fluorescent substrate, this compound.

  • Proteolytic Cleavage: In the second step, a developing solution containing trypsin is added. Trypsin specifically cleaves the deacetylated substrate, Boc-Lys-AMC, at the C-terminus of the lysine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][2]

The intensity of the fluorescence signal is directly proportional to the amount of AMC released, which in turn reflects the HDAC activity in the sample. The excitation and emission maxima for AMC are approximately 345-360 nm and 445-460 nm, respectively.[3]

Q2: How should the this compound substrate be stored?

Proper storage of the this compound substrate is critical to prevent degradation and ensure assay reproducibility.

  • Long-term Storage: The substrate should be stored at -20°C in its solid, crystalline form. Under these conditions, it is stable for at least four years.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, light-protected container.

Q3: What are the common causes of high background fluorescence in this assay?

High background fluorescence can arise from several sources:

  • Substrate Degradation: Premature degradation of the this compound substrate, releasing free AMC, is a primary cause. This can be due to improper storage, light exposure, or the presence of contaminating proteases in the sample.

  • Autofluorescence: Biological samples and assay components can exhibit intrinsic fluorescence. This is particularly relevant when using cell lysates, as cellular components like NADH and flavins can fluoresce.

  • Reagent Contamination: Contamination of buffers or reagents with fluorescent compounds can also contribute to high background.

Troubleshooting Guide

This guide addresses specific issues that can lead to substrate degradation and inaccurate assay results.

Issue 1: High Background Signal in "No Enzyme" Control Wells

A high signal in the absence of your HDAC source indicates that the substrate is being cleaved independently of HDAC activity.

Possible Cause Recommended Solution
Substrate Autohydrolysis While amide bonds are generally stable, prolonged incubation in aqueous buffers, especially at non-optimal pH, can lead to slow hydrolysis. Minimize incubation times and ensure the assay buffer pH is stable and appropriate for the HDAC enzyme being studied.
Photodegradation The coumarin moiety of the substrate can be susceptible to photodegradation upon exposure to light, which may lead to the release of fluorescent species. Protect the substrate stock solution and the assay plate from light at all times. Use black microplates for the assay to minimize light exposure.
Contaminating Protease Activity Cell lysates and other biological samples may contain proteases other than HDACs that can cleave the substrate, particularly after deacetylation. The inclusion of a broad-spectrum protease inhibitor cocktail (excluding metalloproteases if studying zinc-dependent HDACs) in the lysis buffer can help mitigate this.
Inefficient Trypsin Quenching in Controls If the stop solution in control wells does not effectively inhibit any residual enzymatic activity, this can lead to a slow increase in fluorescence over time. Ensure the stop solution is fresh and at the correct concentration.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can often be traced back to substrate integrity and handling.

Possible Cause Recommended Solution
Improper Substrate Handling Repeated freeze-thaw cycles of the substrate stock solution can lead to degradation. Prepare single-use aliquots of the stock solution to maintain its integrity.
Inaccurate Pipetting Small volumes of concentrated substrate stock solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate tips. Consider preparing a larger volume of a more dilute working solution for better accuracy.
Incomplete Mixing Ensure thorough mixing of all components in the assay wells, especially after the addition of the substrate and the developing solution.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and affect reaction rates. To minimize this, avoid using the outermost wells or fill them with buffer or water to maintain a humid environment.
Issue 3: Low or No Signal in Positive Control Wells

A weak or absent signal in wells with a known active HDAC source suggests a problem with one of the assay components or the reaction conditions.

Possible Cause Recommended Solution
Inactive Trypsin The trypsin in the developing solution may be inactive due to improper storage or age. Use a fresh preparation of trypsin and ensure it is stored correctly. The optimal pH for trypsin activity is around 8.0.
Sub-optimal Trypsin Concentration The concentration of trypsin needs to be optimized to ensure efficient cleavage of the deacetylated substrate without degrading the HDAC enzyme. A trypsin concentration that is too low will result in a weak signal, while a concentration that is too high can lead to degradation of the HDAC and a decrease in signal over time.
Incorrect Assay Buffer Composition The pH, ionic strength, and presence of cofactors in the assay buffer can significantly impact HDAC activity. Ensure the buffer composition is optimal for the specific HDAC being assayed.
Inhibitors in the Sample The sample itself may contain inhibitors of either the HDAC enzyme or trypsin. If suspected, perform a spike-and-recovery experiment by adding a known amount of active HDAC to the sample to see if its activity is inhibited.

Experimental Protocols

Protocol 1: Standard this compound HDAC Activity Assay

This protocol provides a general framework for measuring HDAC activity. Optimization of enzyme concentration, substrate concentration, and incubation times is recommended for specific experimental conditions.

Materials:

  • HDAC enzyme source (purified enzyme, cell lysate, etc.)

  • This compound substrate

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Inhibitor (for control, e.g., Trichostatin A)

  • Developing Solution (Trypsin in HDAC Assay Buffer)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice and protect from light.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the substrate to the desired working concentration in HDAC Assay Buffer.

    • Prepare serial dilutions of the HDAC enzyme in HDAC Assay Buffer.

  • HDAC Reaction:

    • In a 96-well black microplate, add the HDAC enzyme dilutions.

    • Include appropriate controls:

      • No-enzyme control: HDAC Assay Buffer + substrate.

      • Inhibitor control: HDAC enzyme + substrate + HDAC inhibitor.

    • To initiate the reaction, add the diluted this compound substrate to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Protect the plate from light during incubation.

  • Development Step:

    • Stop the HDAC reaction and initiate the development by adding the trypsin solution to each well.

    • Incubate at 37°C for 15-30 minutes. Protect the plate from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.

Protocol 2: Optimization of Trypsin Concentration

Optimizing the trypsin concentration is crucial for achieving a linear and robust assay signal.

Procedure:

  • Set up a series of reactions with a fixed, high concentration of deacetylated substrate (Boc-Lys-AMC) or a completed HDAC reaction with a known active enzyme.

  • Add a range of trypsin concentrations to these wells (e.g., 0.1 to 5 µM).

  • Monitor the fluorescence signal over time.

  • Select the lowest trypsin concentration that gives the maximum, stable fluorescence signal within a reasonable time frame. Higher concentrations may lead to signal quenching or enzyme degradation.

Visualizations

HDAC_Assay_Workflow This compound Assay Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development cluster_step3 Step 3: Detection HDAC HDAC Enzyme Deacetylated_Substrate Boc-Lys-AMC HDAC->Deacetylated_Substrate Removes acetyl group Substrate This compound (Non-fluorescent) Substrate->HDAC Deacetylated_Substrate->Deacetylated_Substrate_2 Trypsin Trypsin AMC Free AMC (Fluorescent) Trypsin->AMC Cleaves substrate AMC->AMC_2 Plate_Reader Fluorescence Plate Reader (Ex: 355nm, Em: 460nm) Signal Fluorescent Signal Plate_Reader->Signal Troubleshooting_Logic Troubleshooting High Background Start High Background in 'No Enzyme' Control? Check_Storage Verify Substrate Storage (-20°C, protected from light) Start->Check_Storage Yes Unresolved Consult Further Start->Unresolved No Check_Proteases Add Protease Inhibitors to Lysate Check_Storage->Check_Proteases Check_Photodegradation Protect Plate from Light During Incubation Check_Proteases->Check_Photodegradation Check_Autohydrolysis Minimize Incubation Time Check_Photodegradation->Check_Autohydrolysis Resolved Problem Resolved Autohydrolysis Autohydrolysis Autohydrolysis->Resolved

References

Validation & Comparative

A Researcher's Guide to Selecting the Optimal HDAC Substrate: A Comparative Analysis of Boc-Lys(Ac)-AMC and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of histone deacetylase (HDAC) research, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Boc-Lys(Ac)-AMC, with other commercially available alternatives. We present a synthesis of experimental data to facilitate an informed decision-making process for your specific research needs.

Introduction to Fluorogenic HDAC Substrates

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. The activity of these enzymes is frequently measured using fluorogenic substrates. The general principle of these assays involves an HDAC-mediated deacetylation of a lysine residue within a synthetic substrate. This deacetylated product is then susceptible to cleavage by a developing enzyme, typically trypsin, which liberates a fluorescent molecule. The resulting fluorescence intensity is directly proportional to the HDAC activity.

This compound (tert-butyloxycarbonyl-L-lysine(acetyl)-7-amino-4-methylcoumarin) is a well-established and broadly utilized fluorogenic substrate for measuring the activity of class I and class IIb HDACs. Its utility is rooted in its straightforward assay principle and commercial availability. However, a variety of alternative substrates have been developed, each with distinct specificities and kinetic properties, offering researchers a toolkit to probe the activity of different HDAC isoforms with greater precision.

Mechanism of Action: Fluorogenic HDAC Assays

The enzymatic reaction underlying the use of fluorogenic substrates like this compound is a two-step process. First, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the substrate. Subsequently, a protease, such as trypsin, cleaves the amide bond between the deacetylated lysine and the fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), leading to a detectable fluorescent signal.

HDAC_Assay_Mechanism sub This compound (Non-fluorescent) deacetyl_sub Boc-Lys-AMC sub->deacetyl_sub Deacetylation acetyl Acetyl Group sub->acetyl product AMC (Fluorescent) deacetyl_sub->product Cleavage hdac HDAC hdac->sub trypsin Trypsin trypsin->deacetyl_sub

Caption: General mechanism of a two-step fluorogenic HDAC activity assay.

Comparative Analysis of HDAC Substrates

The choice of substrate significantly impacts the sensitivity, specificity, and kinetic parameters of an HDAC activity assay. Below is a comparison of this compound with other notable fluorogenic HDAC substrates.

Quantitative Data Comparison
SubstrateTarget HDAC IsoformsReported Km (µM)Excitation (nm)Emission (nm)Notes
This compound Class I (HDAC1, 2, 3), Class IIb (HDAC6)[1][2]HDAC1: 58.89[3]340-360440-460Widely used, commercially available.
Boc-Lys(Tfa)-AMC Class IIa (HDAC4, 5, 7, 9), HDAC8, HDAC11HDAC11: 30.17 ± 6.70; HDAC8: 8.9 ± 1.6~355~460Trifluoroacetyl group enhances reactivity with certain isoforms.
Boc-Lys(Cro)-AMC Selective for Class I HDACs---Crotonyl group mimics a natural post-translational modification.
Boc-Lys(Pro)-AMC Selective for Class I HDACs---Propionyl group offers alternative selectivity.
RHKK(Ac)-AMC HDAC1, 2, 3, 6; Sirt1, 2, 3---Peptide-based substrate derived from p53.
RHK(Ac)K(Ac)-AMC HDAC8---Di-acetylated peptide substrate with high specificity for HDAC8.
Ac-Lys(Succinyl)-AMC Sirt5---Specifically designed for the desuccinylase activity of Sirt5.
HDAC Green™ Broad-spectrum-490525A non-peptide substrate reported to have a higher signal-to-background ratio.

Note: Km values can vary depending on the specific experimental conditions (e.g., buffer composition, temperature, enzyme source). The data presented here is for comparative purposes.

Experimental Protocols

A generalized protocol for a fluorometric HDAC activity assay is provided below. It is essential to optimize this protocol for your specific enzyme, substrate, and experimental setup.

General HDAC Activity Assay Protocol
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dissolve the HDAC substrate (e.g., this compound) in DMSO to create a stock solution. Further dilute in assay buffer to the desired working concentration.

    • Prepare a solution of purified HDAC enzyme or cell lysate containing HDACs in assay buffer.

    • Prepare a developer solution containing trypsin (e.g., 1 mg/mL in assay buffer).

    • Prepare an HDAC inhibitor solution (e.g., Trichostatin A) for control experiments.

  • Assay Procedure:

    • In a 96-well black microplate, add the HDAC enzyme or cell lysate.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the HDAC substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and initiate fluorophore release by adding the developer solution (trypsin).

    • Incubate at 37°C for 10-20 minutes to allow for complete cleavage.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against time or substrate concentration to determine enzyme kinetics.

    • For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control.

HDAC_Workflow start Start reagent_prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Developer) start->reagent_prep plate_setup 2. Add Enzyme/Lysate to Plate reagent_prep->plate_setup inhibitor_add 3. (Optional) Add Inhibitor and Pre-incubate plate_setup->inhibitor_add reaction_start 4. Add Substrate to Initiate Reaction plate_setup->reaction_start No Inhibitor inhibitor_add->reaction_start incubation1 5. Incubate at 37°C reaction_start->incubation1 reaction_stop 6. Add Developer (Trypsin) to Stop Reaction & Cleave incubation1->reaction_stop incubation2 7. Incubate at 37°C reaction_stop->incubation2 measure 8. Measure Fluorescence incubation2->measure analysis 9. Data Analysis measure->analysis end End analysis->end

Caption: A typical experimental workflow for an HDAC activity assay.

Conclusion

The selection of an appropriate HDAC substrate is a pivotal step in designing robust and informative experiments. While this compound remains a valuable and versatile tool for studying class I and IIb HDACs, researchers should consider the growing arsenal of alternative substrates that offer enhanced specificity and utility for investigating particular HDAC isoforms. The data and protocols presented in this guide are intended to serve as a starting point for optimizing your HDAC assays and advancing your research in this dynamic field. Careful consideration of the target HDAC isoform, desired assay sensitivity, and the specific research question will ultimately guide the selection of the most suitable substrate.

References

A Head-to-Head Comparison of Fluorogenic Substrates for Assessing HDAC Selectivity: Boc-Lys(Ac)-AMC vs. Boc-Lys(Tfa)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of histone deacetylase (HDAC) inhibitor development, the selection of appropriate assay substrates is a critical determinant of experimental success. This guide provides a comprehensive comparison of two widely used fluorogenic substrates, Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC, to facilitate an informed choice for assessing HDAC selectivity.

The enzymatic activity of HDACs is integral to a host of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of specific HDAC inhibitors is an area of intense research. A key aspect of this research is the accurate determination of inhibitor potency and selectivity against different HDAC isoforms. This compound and Boc-Lys(Tfa)-AMC are valuable tools in this endeavor, offering a convenient and sensitive method for measuring HDAC activity. Their differential selectivity for various HDAC classes forms the basis of their utility in profiling inhibitor specificity.

Mechanism of Action: A Two-Step Enzymatic Cascade

Both this compound and Boc-Lys(Tfa)-AMC operate on a two-step enzymatic principle to generate a fluorescent signal proportional to HDAC activity.[1][2][3] The initial step involves the HDAC-catalyzed removal of the acyl group (acetyl for this compound and trifluoroacetyl for Boc-Lys(Tfa)-AMC) from the lysine residue. The resulting deacetylated product, Boc-Lys-AMC, then becomes a substrate for a developing enzyme, typically trypsin. In the second step, trypsin cleaves the amide bond between the lysine and the 7-amino-4-methylcoumarin (AMC) fluorophore, releasing free AMC. The fluorescence of AMC, measured at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.[1][4]

sub Boc-Lys(Acyl)-AMC (Non-fluorescent) deacyl Boc-Lys-AMC sub->deacyl Step 1: Deacylation amc Free AMC (Fluorescent) deacyl->amc Step 2: Cleavage hdac HDAC hdac->sub trypsin Trypsin trypsin->deacyl

General workflow of the two-step HDAC activity assay.

HDAC Selectivity Profile

The key difference between this compound and Boc-Lys(Tfa)-AMC lies in their selectivity for different classes of HDAC enzymes. This differential recognition is primarily dictated by the nature of the acyl group on the lysine residue.

This compound is a well-established substrate for Class I (HDAC1, 2, and 3) and Class IIb (HDAC6) histone deacetylases . Its structure mimics the natural acetylated lysine substrate of these enzymes.

Boc-Lys(Tfa)-AMC , on the other hand, is preferentially recognized by Class IIa HDACs (HDAC4, 5, 7, and 9) and to a lesser extent by other HDACs such as HDAC8, 10, and 11 . The bulky and electron-withdrawing trifluoroacetyl group is better accommodated by the active sites of Class IIa enzymes.

The use of both substrates in parallel allows for a broad-spectrum analysis of an inhibitor's selectivity profile across different HDAC classes. For instance, a compound that potently inhibits the signal from a this compound-based assay but has little effect on a Boc-Lys(Tfa)-AMC-based assay is likely a Class I/IIb selective inhibitor.

Quantitative Performance Data

The following table summarizes the available quantitative data for the enzymatic activity of HDACs with both substrates. It is important to note that direct, side-by-side comparisons in the same study are limited, and assay conditions can influence the determined kinetic parameters.

SubstrateHDAC IsoformKm (μM)IC50 (Inhibitor)Reference
This compoundHDAC158.89374 nM (SAHA)
Boc-Lys(Tfa)-AMCHDAC1130.17 ± 6.70-

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for utilizing both substrates in HDAC activity assays.

This compound HDAC Activity Assay Protocol

This protocol is adapted from methodologies described for in vitro HDAC assays.

Reagents:

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Recombinant human HDAC enzyme

  • This compound substrate stock solution (e.g., 30 mM in DMSO)

  • HDAC inhibitor (e.g., SAHA) or test compound

  • Trypsin solution (e.g., 2 mg/mL)

  • 96-well black, flat-bottom microplate

Procedure:

  • Prepare serial dilutions of the test compound in the HDAC Assay Buffer.

  • In a 96-well plate, add the recombinant HDAC enzyme to each well (final concentration may vary, e.g., 4.5 nM for HDAC1).

  • Add the test compound dilutions to the wells. For control wells, add buffer.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes at room temperature).

  • Initiate the reaction by adding this compound to a final concentration appropriate for the assay (e.g., 20 µM).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the HDAC reaction and initiate the development step by adding the trypsin solution. To simultaneously stop the HDAC reaction, the developer solution can also contain a potent HDAC inhibitor like Trichostatin A (TSA).

  • Incubate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of Boc-Lys-AMC.

  • Measure the fluorescence on a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor add_hdac Add HDAC Enzyme to Plate add_hdac->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate add_substrate Add this compound pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_trypsin Add Trypsin/Developer incubate_reaction->add_trypsin incubate_develop Incubate for Development add_trypsin->incubate_develop read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) incubate_develop->read_fluorescence end End read_fluorescence->end

Workflow for a this compound based HDAC assay.
Boc-Lys(Tfa)-AMC HDAC Activity Assay Protocol

This protocol is based on methodologies used for assessing Class IIa HDAC activity.

Reagents:

  • HDAC Assay Buffer (e.g., 20 mM Bicine pH 8.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.5% BSA)

  • Recombinant human HDAC enzyme (e.g., HDAC11)

  • Boc-Lys(Tfa)-AMC substrate stock solution (in DMSO)

  • HDAC inhibitor or test compound

  • Trypsin solution (e.g., 2 mg/mL)

  • 96-well black, flat-bottom microplate

Procedure:

  • Prepare serial dilutions of the test compound in the HDAC Assay Buffer.

  • In a 96-well plate, add the recombinant HDAC enzyme to each well (e.g., 60 nM for HDAC11).

  • Add the test compound dilutions to the wells.

  • Pre-incubate the enzyme and inhibitor (e.g., 10 minutes).

  • Start the reaction by adding Boc-Lys(Tfa)-AMC to a final concentration of, for example, 10 µM.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and initiate development by adding the trypsin solution.

  • Incubate for a sufficient time to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

Conclusion: Making the Right Choice

The selection between this compound and Boc-Lys(Tfa)-AMC should be driven by the specific research question and the HDAC isoforms of interest.

  • For screening inhibitors against Class I and Class IIb HDACs, this compound is the substrate of choice. Its mimicry of the natural acetyl-lysine makes it a robust tool for assessing the activity of HDACs 1, 2, 3, and 6.

  • When targeting Class IIa HDACs, Boc-Lys(Tfa)-AMC is the more appropriate substrate. Its chemical structure allows for preferential recognition by HDACs 4, 5, 7, and 9.

For comprehensive inhibitor profiling, a dual-substrate approach is highly recommended. By employing both this compound and Boc-Lys(Tfa)-AMC in parallel assays, researchers can efficiently delineate the class-selectivity of their compounds, a critical step in the development of next-generation epigenetic therapeutics. This strategy provides a more complete picture of a compound's activity and is invaluable for structure-activity relationship studies and lead optimization.

References

A Researcher's Guide to Validating HDAC Inhibitor Potency: A Comparative Analysis of Boc-Lys(Ac)-AMC and Alternative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of histone deacetylase (HDAC) inhibitor potency is a critical step in the discovery and development of novel therapeutics. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Boc-Lys(Ac)-AMC, with alternative methods for validating HDAC inhibitor efficacy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Unveiling HDAC Activity: The this compound Assay

The this compound assay is a robust and widely adopted method for measuring the activity of class I and IIb HDACs.[1] The principle of this two-step enzymatic assay is straightforward: in the first step, HDACs deacetylate the acetylated lysine residue of the this compound substrate. In the second step, a developing agent, typically trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[2][3][4] The resulting fluorescence, measured at an excitation/emission maxima of 340-360/440-460 nm, is directly proportional to the HDAC enzymatic activity. This assay can be adapted for high-throughput screening of potential HDAC inhibitors.

Visualizing the this compound Assay Workflow

HDAC_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_development Signal Development & Detection Inhibitor HDAC Inhibitor (Serial Dilution) Incubation1 Pre-incubation: Inhibitor + Enzyme Inhibitor->Incubation1 1. Enzyme HDAC Enzyme Enzyme->Incubation1 2. Substrate This compound Reaction Deacetylation Reaction: Add Substrate Substrate->Reaction 4. Incubation1->Reaction 3. Development Add Developer (Trypsin) Reaction->Development 5. Detection Measure Fluorescence (Ex: 355nm, Em: 460nm) Development->Detection 6.

Caption: Workflow of the this compound HDAC inhibitor screening assay.

The Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Proteolytic Cleavage BocLysAcAMC This compound (Non-fluorescent) BocLysAMC Boc-Lys-AMC BocLysAcAMC->BocLysAMC HDAC HDAC HDAC Enzyme Acetate Acetate AMC AMC (Fluorescent) BocLysAMC->AMC Trypsin Trypsin Trypsin BocLys Boc-Lys

Caption: Enzymatic reaction cascade for fluorescence generation in the this compound assay.

Performance Comparison: this compound vs. Alternative Assays

While the this compound assay is a powerful tool, a variety of alternative methods have been developed, each with its own advantages and limitations. These include other fluorogenic substrates, luminogenic assays, and target engagement assays. The choice of assay can significantly impact the interpretation of inhibitor potency and selectivity.

Assay TypePrincipleAdvantagesDisadvantages
This compound Fluorogenic; two-step enzymatic reactionWell-established, cost-effective, suitable for HTSIndirect measurement, potential for trypsin inhibitor interference, substrate specificity limited to certain HDACs
HDAC-Glo™ I/II Luminogenic; single-reagent additionHigh sensitivity, broad dynamic range, simple workflowHigher cost, potential for luciferase inhibitors to interfere
NanoBRET™ Target Engagement Bioluminescence Resonance Energy TransferMeasures direct target engagement in live cells, provides quantitative binding dataRequires genetic modification of cells, specialized equipment
SplitLuc CETSA Cellular Thermal Shift Assay with LuciferaseMeasures target engagement in live cells without genetic modification of the target proteinCan be complex to optimize, indirect measure of binding

Quantitative Data Summary: IC50 Values of Common HDAC Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an HDAC inhibitor. The following table summarizes reported IC50 values for well-characterized HDAC inhibitors determined using the this compound assay and a cellular luminogenic assay (HDAC-Glo™ I/II).

InhibitorTarget HDACsThis compound Assay IC50 (nM)HDAC-Glo™ I/II Assay (HCT116 cells) IC50 (µM)
SAHA (Vorinostat) Pan-HDAC374 (for HDAC1)0.67
Trichostatin A (TSA) Pan-HDAC~1.3 (rat liver HDACs)0.16
Resveratrol HDACsNot readily available2.66

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme concentration, substrate concentration, and incubation times.

Detailed Experimental Protocols

This compound Fluorogenic Assay Protocol

This protocol is a generalized procedure for determining IC50 values of HDAC inhibitors. Optimization may be required for specific HDAC enzymes and inhibitors.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • This compound substrate

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (HDAC inhibitor)

  • Positive control inhibitor (e.g., SAHA or Trichostatin A)

  • Developer solution (Trypsin in assay buffer)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in HDAC Assay Buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.

  • Assay Reaction: a. Add 25 µL of the diluted test compounds or controls to the wells of the microplate. b. Add 50 µL of the diluted HDAC enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the deacetylation reaction by adding 25 µL of the this compound substrate solution to each well. e. Incubate the plate at 37°C for 60 minutes.

  • Development: Add 50 µL of the Developer solution to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Normalize the data, setting the fluorescence of the vehicle control (no inhibitor) as 100% activity and a potent inhibitor as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alternative Assay Protocol: A Brief Overview of a Cell-Based HDAC Assay

Cell-based assays provide a more physiologically relevant context for evaluating HDAC inhibitor potency by measuring their effects on endogenous HDACs within intact cells.

General Procedure for a Cell-Based Assay (e.g., using HDAC-Glo™ I/II):

  • Cell Seeding: Seed cells (e.g., HCT116) in a 96-well or 384-well white microplate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period.

  • Lysis and Signal Generation: Add the single-reagent HDAC-Glo™ I/II reagent, which lyses the cells and contains the substrate for the HDAC and luciferase enzymes.

  • Incubation: Incubate at room temperature to allow for the enzymatic reactions to proceed.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Similar to the fluorogenic assay, calculate percent inhibition and determine IC50 values.

Conclusion

The validation of HDAC inhibitor potency is a multifaceted process that requires careful consideration of the assay methodology. The this compound assay remains a valuable and cost-effective tool for initial screening and biochemical characterization of inhibitors. However, for a more comprehensive understanding of inhibitor efficacy in a cellular context, alternative methods such as luminogenic cell-based assays and target engagement assays should be considered. By understanding the principles, advantages, and limitations of each approach, researchers can select the most appropriate method to advance their drug discovery efforts in the field of epigenetics.

References

Unveiling the Specificity of Boc-Lys(Ac)-AMC: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Cambridge, MA – November 26, 2025 – In the dynamic fields of epigenetics and drug discovery, the careful selection of research tools is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the fluorogenic substrate Boc-Lys(Ac)-AMC, detailing its enzymatic cross-reactivity, experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals employing this substrate in their experimental workflows.

This compound (Nα-tert-Butoxycarbonyl-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin) is a widely utilized fluorogenic substrate for the measurement of histone deacetylase (HDAC) activity. Its utility stems from a two-step enzymatic reaction. Initially, an HDAC removes the acetyl group from the lysine residue. Subsequently, a developing enzyme, typically trypsin, cleaves the amide bond C-terminal to the now deacetylated lysine, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to the HDAC activity.

Performance Comparison: Enzyme Specificity and Kinetics

This compound exhibits marked selectivity for certain classes of histone deacetylases. It is primarily recognized by Class I (HDAC1, HDAC2, and HDAC3) and Class IIb (HDAC6) HDACs.[1] While it is a valuable tool for assaying the activity of these enzymes, it is important to note its limited reactivity with other HDAC isoforms, such as HDAC8.[1] Furthermore, sirtuins (Class III HDACs) demonstrate significantly lower efficacy in deacetylating acetyl-lysine containing peptides compared to classical HDACs, suggesting minimal cross-reactivity.

To provide a quantitative understanding of this substrate's performance, the following table summarizes the available kinetic parameters for its interaction with various enzymes. It is important to note that comprehensive kinetic data for a wide range of non-HDAC enzymes is not extensively available in the current literature, underscoring the high specificity of this compound for its intended HDAC targets.

EnzymeClassMichaelis Constant (KM)Maximum Velocity (Vmax)Catalytic Efficiency (kcat/KM)
HDAC1Class I58.89 µM[2]Not ReportedNot Reported
HDAC2Class IData Not AvailableData Not AvailableData Not Available
HDAC3Class IData Not AvailableData Not AvailableData Not Available
HDAC6Class IIbData Not AvailableData Not AvailableData Not Available
HDAH (bacterial)-Activity Detected[2]Not ReportedNot Reported

Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for performing a standard in vitro HDAC activity assay and a cellular HDAC activity assay using this compound.

In Vitro HDAC Activity Assay

This protocol is designed for the measurement of recombinant or purified HDAC enzyme activity.

Reagents:

  • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • This compound Substrate Stock Solution: 10 mM in DMSO

  • HDAC Enzyme (e.g., recombinant human HDAC1)

  • HDAC Inhibitor (optional, for control or screening): e.g., Trichostatin A (TSA)

  • Developer Solution: Trypsin (e.g., 0.2 mg/mL) in HDAC Assay Buffer

Procedure:

  • Prepare serial dilutions of the HDAC enzyme in cold HDAC Assay Buffer.

  • In a black 96-well plate, add the diluted HDAC enzyme. For a negative control, add assay buffer without the enzyme.

  • To initiate the reaction, add this compound to a final concentration that is appropriate for the KM of the enzyme (e.g., 20-50 µM).

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the HDAC reaction and initiate the development by adding the Developer Solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

  • Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Cellular HDAC Activity Assay

This protocol allows for the measurement of HDAC activity within intact cells.

Reagents:

  • Cell Culture Medium

  • Cells of interest (e.g., HeLa)

  • This compound

  • Cell Lysis Buffer

  • Developer Solution: Trypsin in a suitable buffer

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat cells with test compounds or vehicle controls for the desired time.

  • Add this compound to the cell culture medium at a final concentration of approximately 25 µM.[3]

  • Incubate for 2-3 hours at 37°C.

  • Lyse the cells by adding a cell lysis buffer.

  • Add the Developer Solution to the cell lysate.

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence at Ex/Em = 355/460 nm.

Visualizing the Experimental Workflow and Signaling Context

To further elucidate the experimental process and the biological context of the enzymes targeted by this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vitro HDAC Assay reagents Prepare Reagents (HDAC Enzyme, Substrate, Buffer) incubation Incubate Enzyme + Substrate (Deacetylation Reaction) reagents->incubation 1. Initiate Reaction development Add Developer (Trypsin) (Cleavage Reaction) incubation->development 2. Stop Deacetylation, Start Development measurement Measure Fluorescence (Ex/Em = 355/460 nm) development->measurement 3. Quantify Signal

In Vitro HDAC Assay Workflow

G cluster_pathway Simplified HDAC1 and HDAC6 Signaling HDAC1 HDAC1 Histones Histones HDAC1->Histones Deacetylation GeneExpression Gene Expression (Repression) Histones->GeneExpression AcetylatedHistones Acetylated Histones AcetylatedHistones->HDAC1 Substrate HATs HATs HATs->AcetylatedHistones Acetylation AcetylatedAlphaTubulin Acetylated α-Tubulin HATs->AcetylatedAlphaTubulin Acetylation HDAC6 HDAC6 AlphaTubulin α-Tubulin HDAC6->AlphaTubulin Deacetylation MicrotubuleDynamics Microtubule Dynamics (Cell Motility) AlphaTubulin->MicrotubuleDynamics AcetylatedAlphaTubulin->HDAC6 Substrate

HDAC1 and HDAC6 Signaling Overview

Conclusion

This compound remains a valuable and specific tool for the study of Class I and IIb histone deacetylases. Its reliability is underscored by well-established experimental protocols. Researchers utilizing this substrate can be confident in its selectivity, particularly when appropriate controls are employed. Future investigations into the kinetic parameters of this compound with a broader range of enzymes will further refine our understanding of its specificity profile. This guide serves to empower researchers to utilize this compound with a comprehensive understanding of its performance and applications.

References

A Comparative Guide to Boc-Lys(Ac)-AMC and Alternative Fluorogenic Substrates for Monitoring HDAC Class-Specific Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of histone deacetylase (HDAC) activity and the evaluation of potential inhibitors. This guide provides a comprehensive comparison of Boc-Lys(Ac)-AMC, a widely used fluorogenic HDAC substrate, with other commercially available alternatives. We present key performance data, detailed experimental protocols, and a visual representation of the underlying enzymatic assay principle to aid in the selection of the most suitable substrate for your research needs.

Performance Comparison of Fluorogenic HDAC Substrates

This compound is a well-established substrate primarily for Class I histone deacetylases (HDACs 1, 2, and 3). Its utility for other HDAC classes is limited, necessitating the use of alternative substrates for broader or more specific HDAC profiling. The following tables summarize the available quantitative data for this compound and selected alternatives.

Table 1: Substrate Specificity of Fluorogenic HDAC Probes

SubstrateTarget HDAC Class(es)Comments
This compound Class I (HDAC1, 2, 3), Class IIb (HDAC6)Poor substrate for HDAC8.[1]
Boc-Lys(TFAc)-AMC Class IIa (HDAC4, 5, 7), HDAC8, HDAC10, HDAC11Suitable for assaying Class IIa enzymes which have weak activity on acetylated lysine.
Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMC Class I, Class IIbUsed in comparative kinetic studies of HDACs 1, 2, 3, 6, 8, and 10.

Table 2: Kinetic Parameters of Fluorogenic HDAC Substrates

SubstrateHDAC IsoformK_m (µM)V_max or k_cat
This compoundHDAC158.89Not Reported
Boc-Lys(TFAc)-AMCHDAC88.90.034 s⁻¹
Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMCHDAC1Not Reportedk_cat: 0.006 - 2.8 s⁻¹
Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMCHDAC2Not Reportedk_cat/K_m: 60 - 110,000 M⁻¹s⁻¹
Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMCHDAC3Not ReportedNot Reported
Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMCHDAC6Not ReportedNot Reported
Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMCHDAC8Not ReportedNot Reported
Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMCHDAC10Not ReportedNot Reported

Experimental Protocols

Key Experiment: In Vitro HDAC Activity Assay

This protocol describes a typical two-step enzymatic assay to determine HDAC activity using a fluorogenic substrate like this compound.

Materials:

  • HDAC enzyme (recombinant or purified)

  • Fluorogenic HDAC substrate (e.g., this compound)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC inhibitor (e.g., Trichostatin A or SAHA) for control experiments

  • Developer solution (containing a protease, e.g., Trypsin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the test compound (inhibitor) in assay buffer.

    • In a 96-well black microplate, add the HDAC enzyme to each well, except for the "no enzyme" control wells.

    • Add the test compound or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. The final substrate concentration should be optimized based on its K_m value.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development and Signal Detection:

    • Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate the plate at room temperature or 37°C for a short period (e.g., 15 minutes) to allow for complete development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (for AMC-based substrates, typically Ex/Em = 340-360 nm/440-460 nm).[2]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls) from all readings.

    • Calculate the percentage of HDAC activity for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Assay Principle and Workflow

To better understand the processes involved, the following diagrams illustrate the enzymatic reaction pathway and the experimental workflow.

HDAC_Assay_Principle sub This compound (Non-fluorescent) deacetyl Boc-Lys-AMC sub->deacetyl Deacetylation amc AMC (Fluorescent) deacetyl->amc Cleavage hdac HDAC Enzyme hdac->sub trypsin Trypsin trypsin->deacetyl HDAC_Assay_Workflow start Start reagents Prepare Reagents: - HDAC Enzyme - Substrate - Inhibitors - Assay Buffer start->reagents plate Plate Setup: Add enzyme, inhibitor/vehicle to 96-well plate reagents->plate preinc Pre-incubation (e.g., 15 min at 37°C) plate->preinc reaction Initiate Reaction: Add substrate preinc->reaction incubation Incubation (e.g., 30-60 min at 37°C) reaction->incubation develop Stop & Develop: Add developer (Trypsin) incubation->develop read Measure Fluorescence (Ex/Em = 340-360/440-460 nm) develop->read analyze Data Analysis: Calculate % inhibition, IC50 read->analyze end End analyze->end

References

A Researcher's Guide to Histone Deacetylase (HDAC) Assays: A Comparative Look at the Boc-Lys(Ac)-AMC Method and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modifications, the selection of an appropriate histone deacetylase (HDAC) activity assay is a critical decision. The Boc-Lys(Ac)-AMC assay has long been a popular choice due to its convenience and fluorometric readout. However, a thorough understanding of its limitations is essential for robust and reliable data. This guide provides a comprehensive comparison of the this compound HDAC assay with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for specific research needs.

The this compound HDAC Assay: A Closer Look

The this compound assay is a two-step enzymatic assay widely used for measuring the activity of certain HDAC isoforms. The principle relies on the deacetylation of the fluorogenic substrate, this compound, by an HDAC enzyme. In the second step, a developing reagent containing trypsin is added. Trypsin cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence is directly proportional to the HDAC activity.[1]

While this assay is straightforward and amenable to high-throughput screening, it possesses inherent limitations that researchers must consider.

Key Limitations of the this compound Assay

One of the primary drawbacks of the this compound assay is its limited substrate specificity . This substrate is preferentially recognized by Class I (HDACs 1, 2, 3) and some Class IIb (HDAC6) enzymes.[2] Its recognition by other HDAC isoforms, such as HDAC8 and Class IIa enzymes, is poor, potentially leading to inaccurate activity measurements or the misinterpretation of inhibitor selectivity.

Furthermore, the assay's reliance on trypsin for signal development introduces several complications. Trypsin itself can be a target for inhibitory compounds, leading to false-positive results. Additionally, some HDAC enzymes or components of the assay mixture may be susceptible to proteolytic degradation by trypsin, affecting the accuracy and reproducibility of the results.

Another consideration is the potential for interference from colored or fluorescent compounds . Test compounds that absorb light or fluoresce in the same range as AMC (excitation ~350-360 nm, emission ~440-460 nm) can interfere with the assay readout, necessitating careful counter-screening.[3]

A Comparative Analysis of HDAC Assay Technologies

To overcome the limitations of the this compound assay, a variety of alternative methods have been developed. These assays differ in their underlying principles, throughput, and suitability for specific applications.

Assay Type Principle Advantages Disadvantages Typical Throughput
This compound Fluorometric Assay Two-step enzymatic reaction with a fluorogenic substrate.Simple, cost-effective, amenable to HTS.Limited substrate specificity, potential for trypsin and compound interference.High
Radioactive Assays Measures the release of radiolabeled acetyl groups from a histone substrate.High sensitivity, uses "natural" substrates.Requires handling of radioactive materials, low throughput, laborious.Low
Mass Spectrometry-Based Assays Directly measures the formation of deacetylated product by mass.High specificity and accuracy, can analyze complex mixtures.Requires specialized equipment, lower throughput, complex data analysis.Low to Medium
Target Engagement Assays (e.g., NanoBRET™, CETSA®) Measures the direct binding of a compound to the target HDAC protein in a cellular context.Measures target engagement in live cells, high specificity.Requires genetic modification of cells, indirect measure of enzymatic activity.Medium to High
Other Fluorogenic/Luminogenic Assays (e.g., HDAC-Glo™) Employs different substrates and detection methods (e.g., luciferase-based).Higher sensitivity and dynamic range compared to some fluorescent assays.Substrate specificity can still be a concern, potential for luciferase inhibitors.High

Quantitative Data Summary

The following tables provide a snapshot of comparative data for different HDAC assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Assay Performance Metrics

Assay Type Reported Z'-Factor Signal-to-Noise Ratio Primary Application
This compound Assay~0.5 - 0.8ModerateHigh-throughput screening, inhibitor profiling
HDAC-Glo™ I/II Assay>0.7HighHigh-throughput screening, inhibitor potency determination
NanoBRET™ Target Engagement Assay>0.5HighCellular target engagement, compound affinity determination
Continuous Fluorogenic Assay (HDAC11)>0.85>150High-throughput screening for specific isoforms

Z'-factor is a statistical measure of assay quality, with values > 0.5 indicating a robust assay suitable for HTS.

Table 2: IC50 Values (nM) of Standard HDAC Inhibitors Across Different Assay Platforms

Compound This compound Assay (HDAC1) HDAC-Glo™ Assay (Cell-based) NanoBRET™ Assay (HDAC1) CETSA® (HDAC1)
Vorinostat (SAHA) 61770~50-100Active
Trichostatin A (TSA) 37470~1-10Active
Entinostat (MS-275) VariesVaries~100-500Active
Panobinostat (LBH589) VariesVaries~1-10Active

Data compiled from multiple sources and should be considered illustrative. Absolute IC50 values can vary significantly based on assay conditions.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summarized protocols for the key HDAC assays discussed.

This compound HDAC Assay Protocol
  • Reagent Preparation : Prepare assay buffer, HDAC enzyme solution, this compound substrate solution, and a developer solution containing trypsin and an HDAC inhibitor (to stop the reaction).

  • Enzyme Reaction : In a 96-well plate, add the HDAC enzyme to the assay buffer.

  • Compound Addition : Add test compounds at various concentrations.

  • Substrate Addition : Initiate the reaction by adding the this compound substrate.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development : Stop the reaction and initiate fluorescence development by adding the developer solution.

  • Fluorescence Measurement : Incubate for a short period (e.g., 15-30 minutes) and measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.

Radioactive HDAC Assay Protocol
  • Substrate Preparation : Prepare a radiolabeled acetylated histone substrate (e.g., [3H]-acetylated histones).

  • Enzyme Reaction : In a microfuge tube, combine the assay buffer, radiolabeled substrate, and the HDAC enzyme source.

  • Compound Addition : Add test inhibitors as required.

  • Incubation : Incubate the reaction mixture at 37°C.

  • Reaction Termination and Extraction : Stop the reaction by adding an acid solution. Extract the released [3H]-acetate using an organic solvent (e.g., ethyl acetate).

  • Scintillation Counting : Transfer the organic phase to a scintillation vial and measure the radioactivity using a scintillation counter.

Mass Spectrometry-Based HDAC Assay Protocol
  • Enzyme Reaction : Perform the HDAC enzymatic reaction in a similar manner to other assay types, using a non-labeled peptide substrate.

  • Sample Preparation : After the desired incubation time, quench the reaction. Prepare the samples for mass spectrometry analysis, which may involve desalting and concentration steps.

  • LC-MS/MS Analysis : Separate the substrate and product peptides using liquid chromatography and analyze them using tandem mass spectrometry.

  • Data Analysis : Quantify the amount of deacetylated product relative to the substrate to determine enzyme activity.

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation : Transfect cells with a vector expressing the HDAC of interest fused to NanoLuc® luciferase.

  • Tracer and Compound Addition : Add a cell-permeable fluorescent tracer that binds to the HDAC active site, followed by the addition of test compounds.

  • Incubation : Incubate the cells to allow for compound entry and binding competition with the tracer.

  • Lysis and Substrate Addition : Lyse the cells and add the NanoLuc® substrate.

  • BRET Measurement : Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement.

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Cell Treatment : Treat intact cells with the test compound or vehicle control.

  • Heating : Heat the cell lysates or intact cells to a range of temperatures.

  • Lysis and Centrifugation : Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification : Quantify the amount of soluble HDAC protein at each temperature using methods like Western blotting or ELISA.

  • Data Analysis : A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the HDAC signaling pathway and the experimental workflows of the this compound assay and its alternatives.

HDAC_Signaling_Pathway HDAC Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetylated Histones Acetylated Histones Histone Acetyltransferases (HATs)->Acetylated Histones Acetylation Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Deacetylated Histones Deacetylated Histones Histone Deacetylases (HDACs)->Deacetylated Histones Deacetylation Chromatin Chromatin Acetylated Histones->Chromatin Open Chromatin Deacetylated Histones->Chromatin Condensed Chromatin Transcription Factors Transcription Factors Chromatin->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Activation Gene Repression Gene Repression Condensed Chromatin Condensed Chromatin Condensed Chromatin->Gene Repression Signaling Pathways Signaling Pathways Signaling Pathways->Histone Acetyltransferases (HATs) Signaling Pathways->Histone Deacetylases (HDACs) HDAC Inhibitors HDAC Inhibitors HDAC Inhibitors->Histone Deacetylases (HDACs) Inhibition

Caption: A simplified diagram of the HDAC signaling pathway.

Boc_Lys_Ac_AMC_Workflow This compound Assay Workflow Start Start HDAC Enzyme + Inhibitor HDAC Enzyme + Inhibitor Start->HDAC Enzyme + Inhibitor Add this compound Substrate Add this compound Substrate HDAC Enzyme + Inhibitor->Add this compound Substrate Incubate Incubate Add this compound Substrate->Incubate Deacetylation by HDAC Deacetylation by HDAC Incubate->Deacetylation by HDAC Add Trypsin Developer Add Trypsin Developer Deacetylation by HDAC->Add Trypsin Developer Cleavage of Deacetylated Substrate Cleavage of Deacetylated Substrate Add Trypsin Developer->Cleavage of Deacetylated Substrate Release of Fluorescent AMC Release of Fluorescent AMC Cleavage of Deacetylated Substrate->Release of Fluorescent AMC Measure Fluorescence Measure Fluorescence Release of Fluorescent AMC->Measure Fluorescence Alternative_HDAC_Assay_Workflows Alternative HDAC Assay Workflows cluster_Radioactive Radioactive Assay cluster_MassSpec Mass Spectrometry Assay cluster_TargetEngagement Target Engagement (e.g., NanoBRET) Radioactive_Start Start Radioactive_Reaction HDAC + [3H]Substrate Radioactive_Start->Radioactive_Reaction Radioactive_Stop Stop Reaction Radioactive_Reaction->Radioactive_Stop Radioactive_Extract Extract [3H]Acetate Radioactive_Stop->Radioactive_Extract Radioactive_Measure Scintillation Count Radioactive_Extract->Radioactive_Measure MS_Start Start MS_Reaction HDAC + Substrate MS_Start->MS_Reaction MS_Quench Quench Reaction MS_Reaction->MS_Quench MS_Analyze LC-MS/MS Analysis MS_Quench->MS_Analyze MS_Quantify Quantify Product MS_Analyze->MS_Quantify TE_Start Start TE_Cells Cells with HDAC-NLuc TE_Start->TE_Cells TE_Add Add Tracer + Compound TE_Cells->TE_Add TE_Measure Measure BRET TE_Add->TE_Measure

References

A Comparative Guide: Correlating Boc-Lys(Ac)-AMC Fluorometric Assay with Western Blotting for Protein Deacetylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring the activity of protein deacetylases, such as sirtuins (SIRTs) and histone deacetylases (HDACs), is crucial for understanding their roles in cellular processes and for the development of novel therapeutics. Two widely used methods for this purpose are the Boc-Lys(Ac)-AMC fluorometric assay and western blotting for acetylated lysine. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

Unveiling Deacetylase Activity: A Tale of Two Techniques

The this compound assay is a popular in vitro method for measuring the enzymatic activity of class III deacetylases (sirtuins). This assay utilizes a fluorogenic substrate, this compound, which is composed of an acetylated lysine residue linked to a fluorescent aminomethylcoumarin (AMC) group. In the presence of a deacetylase, the acetyl group is removed from the lysine. Subsequent treatment with a developing agent, typically trypsin, cleaves the deacetylated substrate to release the highly fluorescent AMC molecule. The resulting fluorescence intensity is directly proportional to the deacetylase activity.[1][2][3]

On the other hand, western blotting is a semi-quantitative technique that allows for the detection and relative quantification of specific proteins in a complex mixture.[4] To assess deacetylase activity, western blotting is employed to measure the change in the acetylation status of a specific protein substrate. This is typically achieved by using an antibody that specifically recognizes the acetylated form of the protein of interest or a pan-anti-acetyl-lysine antibody that detects a broad range of acetylated proteins. A decrease in the band intensity of the acetylated protein, relative to a loading control, indicates deacetylase activity.

Performance Comparison: A Head-to-Head Analysis

While both methods aim to measure deacetylase activity, they differ significantly in their principles, throughput, and the type of information they provide. The following table summarizes the key characteristics of each technique.

FeatureThis compound AssayWestern Blotting
Principle Enzymatic cleavage of a fluorogenic substrateImmunodetection of acetylated proteins
Quantification Quantitative (fluorescence intensity)Semi-quantitative (band intensity)
Throughput High-throughput compatibleLow to medium throughput
Substrate Specificity Utilizes a generic, non-physiological peptide substrateCan assess the acetylation of specific, endogenous protein substrates
Cellular Context Primarily for in vitro assays with purified enzymes or cell lysatesCan be used with cell lysates and tissue extracts, providing a more physiological context
Direct vs. Indirect Direct measurement of enzymatic activityIndirect measurement of activity via changes in substrate acetylation
Confirmation Often requires confirmation by an orthogonal method like western blottingConsidered a confirmatory method for in vitro findings

Correlating the Results: An Indirect Relationship

Direct quantitative correlation between the results of the this compound assay and western blotting can be challenging. The fluorometric assay measures the activity of a deacetylase on an artificial peptide substrate in a controlled in vitro environment. In contrast, western blotting assesses the acetylation state of a specific, full-length protein within a complex cellular lysate, which is subject to various regulatory mechanisms.

However, the two methods are often used in a complementary manner to validate findings. For instance, a compound identified as a sirtuin activator in a high-throughput screen using the this compound assay can be further validated by demonstrating its ability to decrease the acetylation of a known sirtuin substrate, such as p53 or histone H3, in cells via western blotting.

One study demonstrated an inverse correlation between SIRT1 activity and the acetylation of its downstream target, histone H3. In this research, increasing concentrations of the SIRT1 activator, resveratrol, led to a dose-dependent decrease in the levels of acetylated histone H3 as measured by western blotting, indirectly confirming the increased enzymatic activity of SIRT1. Conversely, another study investigating sirtuin 1 and 3 in human breast milk found no correlation between the enzymatic activity measured by a fluorometric assay and the protein levels determined by western blot. This highlights that the total amount of enzyme does not always directly correlate with its activity, which can be influenced by various post-translational modifications and the presence of endogenous inhibitors or activators.

Experimental Protocols

This compound Sirtuin Activity Assay Protocol

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Materials:

  • Purified sirtuin enzyme

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • NAD+

  • Sirtuin inhibitor (e.g., Nicotinamide) for negative control

  • Developer solution (e.g., 1 mg/mL trypsin in assay buffer)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)

Procedure:

  • Prepare the sirtuin enzyme solution by diluting the purified enzyme in assay buffer.

  • Prepare the substrate solution by dissolving this compound in an appropriate solvent (e.g., DMSO) and then diluting it in assay buffer.

  • Prepare the NAD+ solution in assay buffer.

  • In a 96-well plate, add the assay components in the following order:

    • Assay buffer

    • Sirtuin enzyme

    • Test compound (or vehicle control)

    • NAD+

  • Initiate the reaction by adding the this compound substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the deacetylation reaction by adding a sirtuin inhibitor like nicotinamide.

  • Add the developer solution to each well and incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the sirtuin activity by subtracting the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing samples.

Western Blotting Protocol for Acetylated Lysine

This protocol provides a general procedure for detecting changes in protein acetylation.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-acetylated-lysine or a specific anti-acetylated protein antibody)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Lyse cells or tissues in lysis buffer containing deacetylase inhibitors to preserve the acetylation state of proteins.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Workflow and Signaling

To better illustrate the experimental processes and the underlying biological context, the following diagrams were generated.

G cluster_0 This compound Assay Workflow cluster_1 Western Blotting Workflow A Prepare Reagents (Enzyme, Substrate, NAD+) B Incubate Reaction Mixture A->B C Stop Reaction (Add Inhibitor) B->C D Add Developer (Trypsin) C->D E Measure Fluorescence D->E F Cell Lysis (with Deacetylase Inhibitors) G Protein Quantification F->G H SDS-PAGE & Transfer G->H I Antibody Incubation (Primary & Secondary) H->I J Detection & Imaging I->J

Experimental Workflows

G SIRT1 SIRT1 NAM Nicotinamide SIRT1->NAM DeacetylatedProtein Deacetylated Protein SIRT1->DeacetylatedProtein Deacetylation NAD NAD+ NAD->SIRT1 AcetylatedProtein Acetylated Protein (e.g., p53, Histones) AcetylatedProtein->SIRT1 TranscriptionalRegulation Transcriptional Regulation DeacetylatedProtein->TranscriptionalRegulation

SIRT1 Signaling Pathway

Conclusion

The this compound assay and western blotting are both valuable techniques for studying protein deacetylase activity. The fluorometric assay offers a high-throughput and quantitative method for in vitro screening of enzyme modulators, while western blotting provides a semi-quantitative, physiological confirmation of these findings by assessing the acetylation status of specific endogenous proteins. The choice between these methods, or their complementary use, will depend on the specific research question, the required throughput, and the desired level of biological context. A thorough understanding of the strengths and limitations of each technique is essential for generating robust and reliable data in the field of deacetylase research and drug discovery.

References

A Researcher's Guide to Alternative Fluorogenic Substrates for Histone Deacetylases (HDACs)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of histone deacetylases (HDACs), the selection of an appropriate assay substrate is paramount for generating robust and reliable data. While traditional fluorogenic substrates have been instrumental in advancing the field, a new generation of alternative substrates offers significant improvements in sensitivity, specificity, and convenience. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal substrate for your research needs.

Introduction to Fluorogenic HDAC Assays

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] The development of fluorogenic assays has greatly facilitated the high-throughput screening of HDAC inhibitors, which are promising therapeutic agents for a range of diseases, including cancer.[1]

The classical fluorogenic HDAC assay is a two-step process. First, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In the second step, a developing reagent, typically a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity.[1]

Comparison of Fluorogenic and Luminogenic HDAC Substrates

While the foundational principles of HDAC activity detection remain similar, several alternative substrates have been developed to overcome the limitations of traditional assays. These alternatives offer enhanced performance characteristics such as improved specificity for different HDAC classes, higher sensitivity, and simplified assay protocols. Below is a comparative overview of some of the most common traditional and alternative substrates.

Substrate TypeBrand/NamePrincipleTarget HDACsExcitation (nm)Emission (nm)Key Features
Traditional Fluorogenic Boc-Lys(Ac)-AMCTwo-step enzymatic assay with trypsin developmentBroadly used for Class I and II HDACs[2]355-380440-460[3]Well-established, cell-permeable.
Alternative Fluorogenic Fluor de Lys®-GreenTwo-step enzymatic assay with developerClass I, IIb, IV, and Sirtuins485530Higher sensitivity, avoids interference from compounds absorbing in the near UV and blue range.
Alternative Fluorogenic Boc-Lys(TFA)-AMCTwo-step enzymatic assay with trypsin developmentClass IIa, HDAC8, HDAC10, HDAC11355-380440-460Selective for certain HDAC isoforms.
Alternative Fluorogenic p53-derived peptide (RHKKAc-AMC)Two-step enzymatic assay with trypsin developmentHDAC1, 2, 3, 6 and Sirtuins 1, 2, 3355-380440-460Based on a natural HDAC substrate sequence, offering potential for greater biological relevance.
Luminogenic HDAC-Glo™ I/IISingle-reagent, coupled-enzymatic assayClass I and II HDACsN/AN/AHigh sensitivity with a dynamic range 10- to 100-fold higher than comparable fluorescence methods, simple "add-mix-measure" protocol.

Quantitative Performance Data

The choice of substrate can significantly impact assay performance. Key parameters to consider include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, the signal-to-background (S/B) ratio, and the Z'-factor, a measure of assay robustness for high-throughput screening.

SubstrateHDAC IsoformKm (µM)Vmax (relative units)S/B RatioZ'-FactorReference
This compoundHDAC169 ± 12100--
Tos-Gly-Pro-Lys(Ac)-MCARat Liver HDAC43-->0.5
Boc-Lys(TFA)-AMCHDAC1130.17 ± 6.70->150 (for a novel HDAC11 substrate)>0.85 (for a novel HDAC11 substrate)
HDAC-Glo™ I/II SubstrateHDAC10.49---
HDAC-Glo™ I/II SubstrateHDAC20.28---
HDAC-Glo™ I/II SubstrateHDAC3/NCoR20.28---

Note: The Z'-factor and S/B ratio for Boc-Lys(TFA)-AMC are for a novel, internally quenched substrate for HDAC11, indicating the potential for high-quality assays with optimized substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key alternative substrates.

Fluor de Lys®-Green HDAC Fluorometric Activity Assay

This assay utilizes a two-step process to measure HDAC activity.

Reagents:

  • Fluor de Lys®-Green Substrate

  • Fluor de Lys® Developer

  • HDAC Assay Buffer

  • Purified HDAC enzyme or cell lysate

  • HDAC inhibitor (e.g., Trichostatin A) for control

Protocol:

  • Prepare the Fluor de Lys®-Green Substrate in HDAC Assay Buffer to the desired concentration.

  • In a 96-well plate, add the HDAC enzyme source (purified enzyme or cell lysate).

  • For inhibitor studies, pre-incubate the enzyme with the test compounds.

  • Initiate the reaction by adding the prepared Fluor de Lys®-Green Substrate solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate fluorescence development by adding the Fluor de Lys® Developer.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

HDAC-Glo™ I/II Luminescence-Based Assay

This assay offers a simplified, single-addition protocol.

Reagents:

  • HDAC-Glo™ I/II Reagent (contains substrate, developer, and luciferase)

  • Purified HDAC enzyme or cells in culture medium

  • HDAC inhibitor for control

Protocol:

  • For biochemical assays, add purified HDAC enzyme to a 96-well plate. For cell-based assays, plate cells and treat with compounds as required.

  • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

  • Add an equal volume of the HDAC-Glo™ I/II Reagent to each well of the assay plate.

  • Mix briefly on a plate shaker.

  • Incubate at room temperature for 15-45 minutes to allow for the coupled enzymatic reaction to reach a steady state.

  • Measure luminescence using a microplate luminometer. The luminescent signal is stable with a half-life of over 3 hours.

Visualizing the Workflow

To better understand the assay principles, the following diagrams illustrate the key steps.

Fluorogenic_HDAC_Assay_Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development Substrate Fluorogenic Substrate (Acetylated-Lys-Fluorophore) Product Deacetylated Substrate (Lys-Fluorophore) Substrate->Product Deacetylation HDAC HDAC Enzyme Fluorophore Free Fluorophore Product->Fluorophore Cleavage Developer Developer (e.g., Trypsin) Signal Detectable Signal Fluorophore->Signal Fluorescence (Excitation/Emission)

Caption: General workflow of a two-step fluorogenic HDAC assay.

HDAC_Glo_Assay_Workflow cluster_reaction Single Addition: Coupled Enzymatic Reaction LumoSubstrate Luminogenic Substrate (Acetylated-Lys-Aminoluciferin) Deacetylated Deacetylated Substrate (Lys-Aminoluciferin) LumoSubstrate->Deacetylated Deacetylation HDAC HDAC Enzyme Aminoluciferin Aminoluciferin Deacetylated->Aminoluciferin Cleavage Protease Developer Protease Light Light Signal Aminoluciferin->Light Oxidation Luciferase Luciferase + ATP

Caption: Workflow of the luminogenic HDAC-Glo™ assay.

Conclusion

The landscape of HDAC research has been significantly enhanced by the development of alternative fluorogenic and luminogenic substrates. For researchers seeking higher sensitivity and a simplified workflow, luminogenic assays like HDAC-Glo™ present a compelling option. For those who require the specific excitation and emission wavelengths of fluorogenic assays but with improved performance, substrates like Fluor de Lys®-Green offer a robust alternative to traditional AMC-based substrates. The selection of a substrate with specificity for a particular HDAC class or isoform, such as those based on the p53 sequence or trifluoroacetylated lysine, can provide more nuanced insights into the biological roles of these enzymes. By carefully considering the experimental goals and the performance characteristics outlined in this guide, researchers can confidently select the most appropriate substrate to advance their HDAC research.

References

Safety Operating Guide

Proper Disposal Procedures for Boc-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Boc-Lys(Ac)-AMC (Boc-Lysine(acetyl)-7-Amino-4-methylcoumarin), a fluorogenic substrate for Histone Deacetylases (HDACs).

Summary of Key Safety Information

This compound is a crystalline powder that is generally considered not to have significant hazards.[1] However, as with any chemical, it is essential to handle it with care and use appropriate personal protective equipment (PPE). The usual precautionary measures for handling chemicals should be followed.[1]

Physical and Chemical Properties

A summary of the quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₃H₃₁N₃O₆[2]
Molecular Weight 445.5 g/mol [2]
Appearance Crystalline powder[1]
Color White
Melting Point 156 °C
Purity ≥96%
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm
Storage Temperature -20°C or below

Step-by-Step Disposal Protocol

The disposal of this compound, including any unused material and contaminated items, must adhere to federal, state, and local environmental control regulations. The following protocol provides a general guideline for its proper disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • If there is a risk of generating dust, a dust respirator should be used.

2. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) in a designated and clearly labeled hazardous waste container.

  • Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound" or "Boc-Lysine(acetyl)-7-Amino-4-methylcoumarin".

  • Include the CAS number (233691-67-3) and any other information required by your institution's environmental health and safety (EHS) department.

4. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure and away from general laboratory traffic.

5. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of chemical waste down the drain or in the regular trash.

In Case of a Spill:

  • Small Spill: Use appropriate tools to carefully sweep or scoop the spilled solid material into a designated waste disposal container.

  • Large Spill: Use a shovel to place the spilled material into a convenient waste disposal container.

  • After collecting the spilled material, decontaminate the area with an appropriate solvent and cleaning materials. Collect all cleaning materials as hazardous waste.

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the use and disposal of this compound in a typical laboratory setting.

G cluster_experiment Experimental Phase cluster_disposal Disposal Phase A Prepare this compound Solution B Perform HDAC Activity Assay A->B C Collect Experimental Waste (e.g., plates, tips) B->C D Segregate Waste into Labeled Container C->D Transfer Waste E Store in Designated Hazardous Waste Area D->E F Schedule EHS Waste Pickup E->F G Unused this compound G->D

Caption: Workflow for the use and proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the fluorogenic HDAC substrate, Boc-Lys(Ac)-AMC (N-tert-butoxycarbonyl-N'-acetyl-L-lysine-7-amino-4-methylcoumarin). Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₃H₃₁N₃O₆
Molecular Weight 445.51 g/mol
Appearance Crystalline powder
Color White
Melting Point 156 °C
Excitation Wavelength 355 nm
Emission Wavelength 460 nm
Recommended Storage -20°C to -80°C
Solubility ≥16.2 mg/mL in DMSO

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye Protection : Chemical safety goggles or safety glasses with side shields must be worn at all times.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for integrity before each use.

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection : If there is a risk of generating dust, especially when handling the solid form, a dust respirator should be used. All handling of the solid should ideally be performed in a chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of this compound from receipt to experimental use.

  • Receiving and Inspection : Upon receipt, visually inspect the package for any signs of damage. Wear gloves and eye protection when opening the package. Confirm that the container is correctly labeled and sealed.

  • Storage : Store the compound in a tightly sealed container in a dry environment at the recommended temperature of -20°C to -80°C. Protect from light.

  • Preparation of Stock Solutions :

    • All manipulations of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust.

    • Use appropriate tools, such as a spatula and weighing paper, to handle the solid. Avoid creating dust.

    • To prepare a stock solution, dissolve the compound in a suitable solvent, such as DMSO. For example, a solubility of at least 16.2 mg/mL in DMSO has been reported[1].

    • Once in solution, store in aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2].

  • Experimental Use :

    • Wear the full recommended PPE during all experimental procedures.

    • Handle solutions with care to prevent splashes to the skin or eyes.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and federal regulations.

  • Solid Waste : Collect any solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Dispose of unused solutions and all experimental liquid waste in a designated hazardous waste container. Do not pour down the drain.

  • Decontamination : Clean any contaminated surfaces with an appropriate solvent followed by soap and water.

Emergency Procedures

  • Inhalation : If dust is inhaled, move the individual to fresh air. If respiratory symptoms develop, seek medical attention.

  • Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact : If the compound comes into contact with the eyes, rinse the opened eye for several minutes under running water.

  • Ingestion : If swallowed, seek immediate medical attention.

  • Spills : For a small spill, wear appropriate PPE and use an inert absorbent material to clean up the spill. Collect the absorbed material into a hazardous waste container. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Safe_Handling_Workflow_of_Boc_Lys_Ac_AMC Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Verify Weighing Weighing Storage->Weighing Retrieve Dissolving Dissolving Weighing->Dissolving In Fume Hood Experiment Experiment Dissolving->Experiment Prepare Solution Waste_Collection Waste_Collection Experiment->Waste_Collection Dispose Waste Decontamination Decontamination Experiment->Decontamination Clean Workspace

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Lys(Ac)-AMC
Reactant of Route 2
Reactant of Route 2
Boc-Lys(Ac)-AMC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.